Product packaging for Amino-cyclopropyl-acetic acid(Cat. No.:CAS No. 15785-26-9)

Amino-cyclopropyl-acetic acid

Cat. No.: B106526
CAS No.: 15785-26-9
M. Wt: 115.13 g/mol
InChI Key: BUSBCPMSNBMUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amino-cyclopropyl-acetic acid is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B106526 Amino-cyclopropyl-acetic acid CAS No. 15785-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-cyclopropylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSBCPMSNBMUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399446
Record name Amino-cyclopropyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15785-26-9
Record name Amino-cyclopropyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-cyclopropylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Chemical Properties of (R)-Amino-cyclopropyl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties of (R)-Amino-cyclopropyl-acetic acid, also known as (R)-1-aminocyclopropane-1-carboxylic acid or (R)-ACC. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the compound's physicochemical characteristics, spectroscopic data, synthesis protocols, and its role in key biological signaling pathways.

Physicochemical Properties

(R)-Amino-cyclopropyl-acetic acid is a conformationally constrained, non-proteinogenic amino acid. Its rigid cyclopropyl backbone imparts unique stereochemical and biological properties. The following table summarizes its key quantitative physicochemical data.

PropertyValueSource
Molecular Formula C₄H₇NO₂
Molecular Weight 101.10 g/mol
Melting Point 229-231 °C
pKa 2.29 (predicted)
logP -2.78
Water Solubility Soluble
Appearance White to off-white crystalline solid

Spectroscopic Data

The structural features of (R)-Amino-cyclopropyl-acetic acid give rise to a distinct spectroscopic profile. The following table outlines the expected characteristic signals in various spectroscopic analyses.

SpectroscopyCharacteristic Signals
¹H NMR Signals corresponding to the cyclopropyl protons and the amine and carboxylic acid protons. The constrained ring structure influences the chemical shifts and coupling constants of the methylene protons.
¹³C NMR Resonances for the quaternary cyclopropyl carbon, the two equivalent methylene carbons of the cyclopropane ring, and the carboxyl carbon.
IR Spectroscopy A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700-1750 cm⁻¹), N-H stretching for the amino group (around 3200-3500 cm⁻¹), and C-H stretching for the cyclopropyl ring.
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Experimental Protocols: Enantioselective Synthesis

The synthesis of enantiomerically pure (R)-Amino-cyclopropyl-acetic acid is crucial for its application in biological and pharmaceutical research. Asymmetric synthesis often employs chiral auxiliaries or enzymatic resolution methods. Below is a representative experimental protocol for a chemoenzymatic approach.

Objective: To synthesize (R)-Amino-cyclopropyl-acetic acid via enzymatic resolution of a racemic precursor.

Materials:

  • Racemic N-acetyl-1-aminocyclopropane-1-carboxylic acid

  • Acylase I from Aspergillus melleus

  • Sodium phosphate buffer (0.1 M, pH 7.0)

  • Dowex 50W-X8 resin (H⁺ form)

  • 0.5 M Ammonium hydroxide solution

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and equipment (magnetic stirrer, pH meter, rotary evaporator, etc.)

Methodology:

  • Enzymatic Resolution:

    • Dissolve racemic N-acetyl-1-aminocyclopropane-1-carboxylic acid in 0.1 M sodium phosphate buffer (pH 7.0).

    • Add Acylase I to the solution. The typical enzyme-to-substrate ratio is around 1:100 (w/w).

    • Incubate the mixture at 37 °C with gentle stirring for 24-48 hours. The enzyme will selectively hydrolyze the N-acetyl group from the (R)-enantiomer, yielding (R)-Amino-cyclopropyl-acetic acid and leaving the (S)-N-acetyl-1-aminocyclopropane-1-carboxylic acid unreacted.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Separation and Purification:

    • Once the reaction is complete, acidify the mixture to pH 3 with 1 M HCl to precipitate the unreacted (S)-N-acetyl-1-aminocyclopropane-1-carboxylic acid.

    • Filter the mixture to remove the precipitate.

    • Apply the filtrate to a column packed with Dowex 50W-X8 resin (H⁺ form).

    • Wash the column with deionized water to remove any remaining acetylated amino acid and other impurities.

    • Elute the desired (R)-Amino-cyclopropyl-acetic acid from the resin using a 0.5 M ammonium hydroxide solution.

  • Isolation and Characterization:

    • Collect the fractions containing the product, as identified by TLC or another suitable analytical method.

    • Combine the product-containing fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Recrystallize the resulting solid from an ethanol/water mixture to obtain pure (R)-Amino-cyclopropyl-acetic acid.

    • Dry the crystals under vacuum.

    • Confirm the identity and enantiomeric purity of the final product using polarimetry, chiral HPLC, and spectroscopic methods (NMR, MS).

Signaling Pathways and Biological Roles

(R)-Amino-cyclopropyl-acetic acid plays significant roles in both plant and animal physiology. It is a key intermediate in the biosynthesis of the plant hormone ethylene and also acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor in the mammalian central nervous system.

Ethylene Biosynthesis Pathway

In higher plants, (R)-Amino-cyclopropyl-acetic acid is the direct precursor to ethylene, a gaseous hormone that regulates a wide array of developmental processes and stress responses. The biosynthesis of ethylene from methionine involves two key enzymes: ACC synthase and ACC oxidase.

Ethylene_Biosynthesis Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP -> PPi + Pi ACC (R)-Amino-cyclopropyl-acetic acid (ACC) SAM->ACC MTA ACS ACC Synthase Ethylene Ethylene ACC->Ethylene O2 -> CO2 + HCN ACO ACC Oxidase

Caption: The ethylene biosynthesis pathway in plants.

NMDA Receptor Signaling Pathway

In the mammalian brain, (R)-Amino-cyclopropyl-acetic acid acts as a partial agonist at the glycine-binding site of the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its modulatory role can influence neuronal excitability and calcium influx.

NMDA_Receptor_Signaling cluster_receptor Postsynaptic Membrane Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 subunit ACC (R)-ACC (co-agonist) ACC->NMDAR Binds to Glycine site on GluN1 subunit Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Signaling_Cascade Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Signaling_Cascade Activation Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity Leads to

An In-depth Technical Guide on (S)-Amino-cyclopropyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Amino-cyclopropyl-acetic acid, more systematically known as (S)-1-aminocyclopropane-1-carboxylic acid, is a non-proteinogenic α-amino acid. Its structure is characterized by a cyclopropane ring fused to the α-carbon, creating a conformationally constrained analog of natural amino acids like glycine and alanine. This structural rigidity is of significant interest in medicinal chemistry and drug development, as its incorporation into peptides can enforce specific secondary structures, such as β-turns, thereby enhancing metabolic stability, receptor affinity, and bioavailability.

This document provides a comprehensive technical overview of (S)-1-aminocyclopropane-1-carboxylic acid, covering its molecular structure, physicochemical properties, spectroscopic signature, a representative synthesis protocol, and its applications in biochemical research.

Note on Nomenclature: While the topic refers to "(S)-Amino-cyclopropyl-acetic acid," the common and IUPAC nomenclature for this compound, where the amino and carboxyl groups are attached to the same cyclopropyl carbon, is (S)-1-aminocyclopropane-1-carboxylic acid. This guide will proceed with data pertaining to this specific, widely studied isomer. The achiral version of this molecule is commonly abbreviated as ACC.[1][2]

Molecular Structure and Physicochemical Properties

The defining feature of (S)-1-aminocyclopropane-1-carboxylic acid is the three-membered ring that restricts the phi (φ) and psi (ψ) dihedral angles, making it a valuable tool for designing peptidomimetics with predictable conformations.

Chemical Identity
IdentifierValueSource
IUPAC Name 1-Aminocyclopropane-1-carboxylic acid[1][2][3]
CAS Number 22059-21-8[1][4][5][6]
Molecular Formula C₄H₇NO₂[1][4][5][6]
Molecular Weight 101.10 g/mol [2][6]
Canonical SMILES C1CC1(C(=O)O)N[2]
InChI Key PAJPWUMXBYXFCZ-UHFFFAOYSA-N[1][2][5]
Synonyms ACC, ACPC, 1-Amino-1-carboxycyclopropane[2][4][5][7]
Physicochemical Data

The physical and chemical properties determine the compound's behavior in various experimental and physiological conditions.

PropertyValueSource
Appearance White to off-white crystalline powder/solid[4][8]
Melting Point 198-201 °C / 229-231 °C[1][2][8]
Solubility Soluble in water[8][9]
logP -2.78[2][8]
pKa 2.73[2][8]

Spectroscopic Characterization

Spectroscopic data is critical for the structural elucidation and confirmation of (S)-1-aminocyclopropane-1-carboxylic acid.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the cyclopropyl and amine protons.[10]

  • Cyclopropyl protons (-CH₂-CH₂-): These typically appear as complex multiplets in the upfield region due to geminal and vicinal coupling.

  • Amine protons (-NH₂): The chemical shift of these protons can vary significantly depending on the solvent and concentration.

¹³C NMR: The carbon NMR provides insight into the electronic environment of each carbon atom.[2]

  • Quaternary Carbon (C-NH₂/COOH): Expected to be in the range of 30-40 ppm.

  • Cyclopropyl Carbons (-CH₂-): Expected to appear upfield, typically around 15-25 ppm.

  • Carbonyl Carbon (-COOH): This signal appears significantly downfield, typically in the 165-185 δ range.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[2]

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H Stretch (Carboxylic Acid) 2500-3300 (very broad)[11]
N-H Stretch (Amine) 3200-3500
C=O Stretch (Carboxylic Acid) 1710-1760[11]
N-H Bend (Amine) 1550-1650
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[2]

  • Protonated Molecule [M+H]⁺: In positive ion mode, this ion is selected as the parent ion for fragmentation analysis.[12][13]

  • Key Fragments: Fragmentation of the parent ion can lead to characteristic product ions, such as an immonium ion resulting from the loss of the carboxyl group.[12][13]

Experimental Protocols

Synthesis of 1-Aminocyclopropane-1-carboxylic acid

Numerous methods exist for the synthesis of aminocyclopropanecarboxylic acids.[14] A general, conceptual pathway involves the alkylation of a glycine equivalent followed by cyclization. A specific process described in patent literature involves using nitroacetate and a 1,2-dihaloethane.[15]

Protocol: Synthesis via Nitroacetate and 1,2-Dihaloethane [Conceptual Outline] [15]

  • Alkylated Cyclization: React a nitroacetate ester with 1,2-dihaloethane in the presence of a weak inorganic base. This step forms the cyclopropane ring with a nitro group and an ester group attached to the C1 position.

  • Nitro Reduction: The nitro group on the cyclopropane ring is reduced to a primary amine (-NH₂). This is typically achieved using standard reducing agents (e.g., catalytic hydrogenation).

  • Carboxyl Hydrolysis: The ester group is hydrolyzed to a carboxylic acid (-COOH). This can be accomplished under acidic or basic conditions, followed by neutralization to yield the final zwitterionic amino acid.

  • Purification: The final product, 1-aminocyclopropane-1-carboxylic acid, is isolated and purified through techniques such as crystallization.[15]

Analytical Protocol: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the detection and quantification of this amino acid in complex matrices like plant tissue.[12][13][16]

  • Sample Preparation: Homogenize biological tissue and perform a solid-phase extraction to purify and concentrate the analyte.

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column.[17]

    • Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like nonafluoropentanoic acid or a mass spectrometry-compatible acid like formic acid.[12][17]

    • Flow Rate: Set to an appropriate rate for the column dimensions (e.g., 0.2-0.4 mL/min).

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM).[12]

    • Parent Ion: Select the protonated molecule [M+H]⁺.

    • Product Ion: Monitor for a characteristic fragment, such as the immonium ion.[12]

  • Quantification: Use an isotopically labeled internal standard (e.g., [²H₄]ACC) for accurate quantification via isotope dilution.[13][16]

Biological Activity and Applications

(S)-1-aminocyclopropane-1-carboxylic acid is a versatile molecule with applications in both plant biology and mammalian neurochemistry.

  • Plant Hormone Biosynthesis: In plants, it is the direct precursor to ethylene, a hormone that regulates numerous developmental processes, including fruit ripening, senescence, and stress responses.[1][18][19][20][21] The conversion is catalyzed by the enzyme ACC oxidase.[1][20][21]

  • NMDA Receptor Modulation: In mammals, it acts as a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6][9] This activity makes it a valuable tool for neuroscience research to probe the function of glutamatergic signaling.

  • Peptidomimetics and Drug Discovery: Its primary use in drug development is as a constrained amino acid. Its incorporation into peptide backbones restricts conformational freedom, which can lead to increased potency, selectivity, and resistance to enzymatic degradation.

The following diagram illustrates a generalized workflow for utilizing a constrained amino acid like (S)-1-aminocyclopropane-1-carboxylic acid in a peptide-based drug discovery program.

G cluster_0 Design & Synthesis cluster_1 Screening & Optimization cluster_2 Candidate Selection A Target Identification & Peptide Lead B Structural Analysis (NMR, X-ray) A->B C Computational Modeling (Conformational Scan) B->C D Select (S)-ACPA for Turn Induction C->D E Solid-Phase Peptide Synthesis D->E F In Vitro Binding & Functional Assays E->F Peptide Library G Structure-Activity Relationship (SAR) F->G H ADME/Tox Screening G->H I Lead Optimization H->I I->E Iterative Redesign J In Vivo Efficacy Models I->J K Preclinical Candidate J->K

Caption: Peptide drug discovery workflow using constrained amino acids.

Conclusion

(S)-1-aminocyclopropane-1-carboxylic acid is a molecule of significant scientific interest due to its unique structural constraints and diverse biological roles. From its fundamental function as an ethylene precursor in plants to its application as a modulator of NMDA receptors and a building block in drug design, it offers a wide range of possibilities for researchers. The detailed physicochemical and spectroscopic data, combined with established synthetic and analytical protocols, provide a solid foundation for its continued exploration in both basic and applied research.

References

A Technical Guide to 1-Aminocyclopropane-1-carboxylic Acid (ACC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Aminocyclopropane-1-carboxylic acid (ACC), a pivotal molecule in plant biology with emerging significance in neuroscience. This document details its chemical identity, biological functions, relevant quantitative data, and key experimental methodologies.

Chemical Identity and Synonyms

1-Aminocyclopropane-1-carboxylic acid is a cyclic, non-proteinogenic amino acid. Its unique strained three-membered ring structure is central to its chemical and biological properties.

CAS Number: 22059-21-8[1][2][3]

Synonyms:

  • ACC

  • ACPC

  • 1-Amino-1-carboxycyclopropane[4]

  • Carboxycyclopropylamine[5]

It is important to distinguish 1-Aminocyclopropane-1-carboxylic acid from other related compounds such as Amino-cyclopropyl-acetic acid (CAS: 15785-26-9) and its stereoisomers, which possess different chemical and biological profiles.

Core Biological Functions

ACC is primarily recognized for two distinct biological roles: as the immediate precursor to the plant hormone ethylene and as a signaling molecule in both plants and animals.

Ethylene Biosynthesis in Plants

In higher plants, ACC is the direct precursor to ethylene, a gaseous hormone that regulates a wide array of developmental processes, including seed germination, fruit ripening, and senescence.[1][2] The biosynthesis of ethylene from ACC is a tightly regulated process.

The pathway begins with the conversion of S-adenosyl-L-methionine (SAM) to ACC by the enzyme ACC synthase (ACS).[1][4] This step is often the rate-limiting step in ethylene production. Subsequently, ACC is oxidized to form ethylene, carbon dioxide, and hydrogen cyanide by the enzyme ACC oxidase (ACO).[1][4] The expression and activity of both ACS and ACO are modulated by various internal cues, such as other plant hormones (e.g., auxin, cytokinins), and external factors, including biotic and abiotic stresses.[1][2]

Ethylene_Biosynthesis cluster_regulation Regulatory Inputs Met Methionine SAM S-adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) (Rate-limiting step) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) Auxin Auxin Auxin->SAM Cytokinins Cytokinins Cytokinins->SAM Stress Biotic/Abiotic Stress Stress->SAM

Figure 1: The Ethylene Biosynthetic Pathway in Plants.
Ethylene-Independent Signaling in Plants

Emerging evidence suggests that ACC can function as a signaling molecule independent of its conversion to ethylene.[1][4][6] This non-canonical signaling role has been implicated in various aspects of plant development, including cell wall integrity and root cell expansion.[4][6] Studies using mutants insensitive to ethylene have shown that they still respond to exogenously applied ACC, indicating a separate signaling pathway.[7]

ACC_Signaling ACC ACC Putative_Receptor Putative ACC Receptor ACC->Putative_Receptor Ethylene_Pathway Ethylene-Dependent Pathway ACC->Ethylene_Pathway Signaling_Cascade Downstream Signaling Cascade Putative_Receptor->Signaling_Cascade Cell_Wall Cell Wall Integrity Signaling_Cascade->Cell_Wall Root_Elongation Root Cell Expansion Signaling_Cascade->Root_Elongation

Figure 2: Proposed Ethylene-Independent ACC Signaling.
Neuromodulatory Activity in Animals

In animal systems, ACC has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation.[8] It acts as a partial agonist at the glycine-binding site on the NMDA receptor complex.[9] This interaction can modulate neuronal activity and has been investigated for its potential neuroprotective effects.[10]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of 1-Aminocyclopropane-1-carboxylic acid.

ParameterValueOrganism/SystemReference
NMDA Receptor Activity
IC50 (vs 3H-glycine binding)38 nMRat forebrain membranes
IC50 (NMDA-induced arachidonic acid release)131 µMCerebellar granule cells
EC50 (NMDA effect potentiation)43 ± 6 nMRat hippocampal synaptosomes[9]
Enzyme Kinetics
Km of ACC synthase for SAM1.74 mMPenicillium citrinum[11]
kcat of ACC synthase0.56 s-1 per monomerPenicillium citrinum[11]
Km of ACC deaminase for ACC4.8 mMPenicillium citrinum[11]
kcat of ACC deaminase3.52 s-1Penicillium citrinum[11]

Experimental Protocols

This section outlines key experimental methodologies for the study of 1-Aminocyclopropane-1-carboxylic acid.

Quantification of ACC in Plant Tissues

Accurate quantification of ACC is crucial for studying ethylene biosynthesis and its signaling roles. Due to its low abundance in plant tissues, sensitive analytical methods are required.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Extraction: Homogenize plant tissue in a suitable solvent (e.g., 80% ethanol).

  • Solid-Phase Extraction (SPE): Purify the extract using a cation-exchange SPE cartridge to isolate amino acids, including ACC.

  • Derivatization: Derivatize ACC to enhance its volatility for GC analysis. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).[12]

  • GC-MS Analysis: Analyze the derivatized sample using a GC-MS system. Quantification is often achieved using an isotope-labeled internal standard, such as [2H4]ACC, for improved accuracy.[12] The detection limit for this method can be as low as 10 fmol.[12]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Extraction: Similar to the GC-MS method, extract ACC from plant tissue.

  • Chromatographic Separation: Separate ACC from other metabolites using reversed-phase or ion-pair reversed-phase liquid chromatography.[13][14]

  • MS/MS Detection: Detect and quantify ACC using a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode. The transition of the protonated molecule [M+H]+ to a specific product ion is monitored for high selectivity.[13][15] This method offers high sensitivity and specificity, with detection limits in the picomole range.[13]

ACC_Quantification_Workflow cluster_gcms GC-MS Method cluster_lcms LC-MS/MS Method Start Plant Tissue Sample Extraction Extraction (e.g., 80% Ethanol) Start->Extraction Purification Purification (Solid-Phase Extraction) Extraction->Purification Derivatization Derivatization (e.g., PFBBr) Purification->Derivatization LC LC Separation Purification->LC GCMS GC-MS Analysis Derivatization->GCMS MSMS MS/MS Detection (SRM) LC->MSMS

Figure 3: Workflow for ACC Quantification in Plant Tissues.
NMDA Receptor Binding Assay

To investigate the interaction of ACC with the NMDA receptor, competitive binding assays are commonly employed.

  • Membrane Preparation: Prepare synaptic membranes from a suitable source, such as rat forebrain.

  • Incubation: Incubate the membranes with a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor (e.g., [3H]-glycine).

  • Competition: Perform the incubation in the presence of varying concentrations of unlabeled ACC.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of ACC that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

Plant Root Elongation Assay

This bioassay is useful for studying the effects of ACC on plant development, particularly for dissecting ethylene-dependent and -independent responses.

  • Seed Sterilization and Plating: Surface-sterilize seeds of the plant of interest (e.g., Arabidopsis thaliana) and plate them on a sterile growth medium (e.g., Murashige and Skoog medium).

  • Treatment: Supplement the growth medium with a range of concentrations of ACC. For studying ethylene-independent effects, use ethylene-insensitive mutant lines (e.g., ein2-5).[7]

  • Growth Conditions: Grow the seedlings under controlled environmental conditions (e.g., temperature, light intensity, and photoperiod).

  • Measurement: After a defined growth period (e.g., 5-7 days), measure the primary root length of the seedlings.

  • Data Analysis: Analyze the dose-response relationship between ACC concentration and root length to determine the physiological effects of ACC.

This technical guide provides a foundational understanding of 1-Aminocyclopropane-1-carboxylic acid for researchers and professionals. The provided data and protocols serve as a starting point for further investigation into the multifaceted roles of this important biomolecule.

References

An In-depth Technical Guide on the Discovery and Natural Occurrence of Amino-cyclopropyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and analytical methodologies for amino-cyclopropyl-acetic acid, with a primary focus on the well-studied isomer, 1-aminocyclopropane-1-carboxylic acid (ACC). This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, plant science, and drug discovery.

Discovery and Significance

The discovery of 1-aminocyclopropane-1-carboxylic acid (ACC) in the late 1970s was a pivotal moment in understanding plant physiology. It was identified as the direct precursor to ethylene, a key plant hormone that regulates a wide array of developmental processes, including fruit ripening, senescence, and responses to environmental stress.[1][2] While ACC is most renowned for its role in the ethylene biosynthesis pathway in plants, subsequent research has revealed its presence and synthesis in various microorganisms, including bacteria and fungi.[3][4]

Beyond its function as a metabolic intermediate, emerging evidence suggests that ACC may also act as a signaling molecule in its own right, independent of ethylene production.[1][2] This has opened new avenues of research into its potential roles in intercellular and inter-organismal communication.

While 1-aminocyclopropane-1-carboxylic acid is the most extensively studied isomer, other cyclopropyl-containing amino acids, such as 2-amino-2-cyclopropylacetic acid, are also of significant interest, primarily as building blocks in medicinal chemistry due to the conformational rigidity imparted by the cyclopropyl ring.[5][6] However, the natural occurrence of these other isomers is not as well-documented as that of ACC. A newly discovered cyclopropane-containing amino acid, pazamine, is synthesized by Pseudomonas azotoformans through a novel biosynthetic pathway.[3]

Natural Occurrence and Quantitative Data

1-aminocyclopropane-1-carboxylic acid is ubiquitously found in higher plants, with its concentration varying significantly depending on the tissue type, developmental stage, and environmental conditions. Stress factors such as wounding, flooding, and pathogen attack can dramatically increase ACC levels.[7][8] The following tables summarize the reported concentrations of ACC in various plant species and tissues.

Plant SpeciesTissueConditionACC Concentration (nmol/g FW)Reference
Arabidopsis thalianaShootsControl~1.5[7]
ShootsWounding (24h)~12[7]
RootsControl~0.5[7]
Lycopersicon esculentum (Tomato)FruitMature Green< 0.1[9][10]
FruitTurning~2.5[11]
FruitRipe5 - 10[9][10]
Persea americana (Avocado)FruitPreclimacteric< 0.1[9][10]
FruitClimacteric Peak~45[9][10]
FruitOverripe> 100[9][10]
Musa sapientum (Banana)FruitPreclimacteric< 0.1[9][10]
FruitClimacteric~5[9][10]

Table 1: Concentration of 1-Aminocyclopropane-1-carboxylic Acid in Various Plant Tissues. (FW = Fresh Weight)

Biosynthesis of this compound

The biosynthetic pathways for cyclopropyl-containing amino acids vary between organisms. The most well-characterized is the pathway for ACC in plants.

Biosynthesis of 1-Aminocyclopropane-1-carboxylic Acid in Plants

In higher plants, ACC is synthesized from S-adenosyl-L-methionine (SAM) in a reaction catalyzed by the enzyme ACC synthase (ACS). This is often the rate-limiting step in ethylene production. ACC is then converted to ethylene by ACC oxidase (ACO).

ACC_Biosynthesis_Plants Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO)

Biosynthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC) in Plants.
Biosynthesis in Microorganisms

Bacteria and fungi have also been shown to produce ACC. Some bacteria possess an ACC synthase, similar to plants, for the production of ACC from SAM.[3] For instance, the bacterium Streptomyces sp. produces the natural product guangnanmycin, which contains an ACC moiety synthesized by a bacterial ACC synthase.[3] In some fungi, such as Penicillium citrinum, the presence of both ACC synthase and ACC deaminase has been reported, suggesting a role in regulating ACC levels.[4]

A distinct biosynthetic pathway for a cyclopropane-containing amino acid has been identified in Pseudomonas azotoformans. The biosynthesis of pazamine involves a two-step process starting from lysine, where a radical halogenase (PazA) chlorinates the C4 position, followed by a pyridoxal-5'-phosphate (PLP)-dependent enzyme (PazB) that catalyzes an SN2-like attack to form the cyclopropane ring.[3]

Pazamine_Biosynthesis Lysine Lysine ChloroLys C4-chlorinated Lysine Lysine->ChloroLys PazA (Radical Halogenase) Pazamine Pazamine ChloroLys->Pazamine PazB (PLP-dependent enzyme)

Biosynthesis of Pazamine in Pseudomonas azotoformans.

Experimental Protocols

The accurate quantification of ACC in biological samples is crucial for studying its physiological roles. The following section outlines a general workflow for the extraction and analysis of ACC from plant tissues using gas chromatography-mass spectrometry (GC-MS).

Extraction and Purification of ACC
  • Sample Homogenization:

    • Freeze a known weight of plant tissue (e.g., 100 mg) in liquid nitrogen.[12]

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a tube containing an extraction buffer (e.g., 80% methanol).

    • Add a known amount of a labeled internal standard, such as [2H4]ACC, for accurate quantification.[12]

    • Vortex the mixture thoroughly and incubate at a low temperature (e.g., -20°C) overnight to allow for complete extraction.

  • Solid-Phase Extraction (SPE) for Purification:

    • Centrifuge the extract to pellet the debris.

    • Pass the supernatant through a conditioned cation exchange SPE cartridge.

    • Wash the cartridge with a non-eluting solvent to remove interfering compounds.

    • Elute the ACC from the cartridge using an appropriate solvent (e.g., aqueous ammonia).

Derivatization and GC-MS Analysis
  • Derivatization:

    • Dry the eluted sample under a stream of nitrogen.

    • Derivatize the ACC to make it volatile for GC analysis. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).[12][13]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable GC column and temperature program to separate the derivatized ACC from other compounds.

    • The mass spectrometer is used for detection and quantification, often in negative chemical ionization (NCI) mode for high sensitivity.[12] The abundance of specific ions of the derivatized ACC and the internal standard are measured.

ACC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Plant Tissue Homogenization Extraction Extraction with Internal Standard Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Derivatization Derivatization (e.g., with PFBBr) Purification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Experimental Workflow for ACC Analysis.

Signaling and Logical Relationships

ACC is intricately linked to the ethylene signaling pathway and plays a crucial role in how plants respond to stress.

ACC_Signaling_Logic Stress Biotic/Abiotic Stress ACS ACC Synthase (ACS) Activation Stress->ACS ACC ACC Production ACS->ACC ACO ACC Oxidase (ACO) Activation ACC->ACO PGPR Plant Growth-Promoting Rhizobacteria (PGPR) ACC->PGPR Exudation Ethylene Ethylene Production ACO->Ethylene Response Plant Stress Response Ethylene->Response ACC_Deaminase ACC Deaminase PGPR->ACC_Deaminase ACC_Deaminase->ACC Degradation

Logical Relationships in ACC-Mediated Stress Signaling.

Under stress conditions, the expression of ACC synthase genes is upregulated, leading to an increase in ACC production. This ACC is then converted to ethylene, which triggers a cascade of downstream responses to help the plant cope with the stress. Interestingly, some plant growth-promoting rhizobacteria (PGPR) can utilize ACC exuded from plant roots. These bacteria produce ACC deaminase, which breaks down ACC, thereby lowering the ethylene levels in the plant and promoting growth, particularly under stressful conditions. This highlights a complex interplay between plants and their associated microbes, mediated by ACC.

References

Amino-cyclopropyl-acetic Acid: A Technical Guide to a Conformationally Constrained Non-Proteinogenic Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amino-cyclopropyl-acetic acid (ACCA) represents a class of non-proteinogenic amino acids characterized by the presence of a cyclopropyl ring fused to the amino acid backbone. This unique structural feature imparts significant conformational rigidity, making ACCA a valuable tool in medicinal chemistry and drug design. The constrained nature of the cyclopropyl group restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to more stable and predictable secondary structures. This guide provides an in-depth overview of the synthesis, properties, and applications of ACCA for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various stereoselective routes. One common approach involves the cyclopropanation of a suitable olefin precursor followed by functional group manipulations to introduce the amino and carboxylic acid moieties.

Experimental Protocol: Synthesis of a Protected ACCA Derivative

This protocol outlines a general method for the synthesis of a protected (1R, 2S)-1-amino-2-cyclopropylacetic acid derivative, a common building block for peptide synthesis.

Materials:

  • (R)-2-tert-butyl-5-oxo-oxazolidine-4-carboxylic acid methyl ester

  • Allyl bromide

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Allylation: Dissolve the starting oxazolidine derivative in anhydrous THF under an inert atmosphere and cool to -78 °C. Add LiHMDS dropwise, followed by the addition of allyl bromide. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Cyclopropanation: To a solution of the allylated product in an appropriate solvent (e.g., DCM), add diethylzinc followed by diiodomethane at a low temperature (e.g., 0 °C). Stir the reaction mixture until the cyclopropanation is complete.

  • Purification: Quench the reaction carefully and extract the product with an organic solvent. Purify the crude product using column chromatography on silica gel.

  • Deprotection: Treat the purified product with a solution of TFA in DCM to remove the protecting groups and yield the desired this compound derivative.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Physicochemical Properties and Conformational Analysis

The primary advantage of incorporating ACCA into a peptide sequence is the conformational constraint imposed by the cyclopropyl ring. This rigidity can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for a target receptor.

Conformational Parameters of ACCA-Containing Peptides
ParameterDescriptionTypical ValuesImpact
Phi (φ) Angle The dihedral angle around the N-Cα bond.Highly restricted compared to flexible amino acids.Induces specific secondary structures (e.g., turns, helices).
Psi (ψ) Angle The dihedral angle around the Cα-C' bond.Significantly constrained by the cyclopropyl ring.Reduces the entropic penalty of binding to a target.
Backbone Rigidity The overall flexibility of the peptide chain.Increased rigidity leads to enhanced metabolic stability.Improves resistance to proteolytic degradation.

Applications in Drug Development and Research

The unique properties of ACCA have led to its use in various areas of drug discovery and chemical biology.

Peptide and Peptidomimetic Design

ACCA is widely used as a building block to create peptides and peptidomimetics with improved pharmacological profiles. The conformational constraint can lead to:

  • Enhanced Biological Activity: By pre-organizing the peptide into a conformation that is optimal for receptor binding.

  • Increased Metabolic Stability: The rigid structure can sterically hinder the approach of proteases, prolonging the half-life of the peptide in vivo.

  • Improved Receptor Selectivity: The fixed conformation can favor binding to a specific receptor subtype, reducing off-target effects.

Specific Therapeutic Areas
  • Glutamate Receptor Ligands: Derivatives of ACCA have been explored as potent and selective ligands for metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders.

  • Glycine Antagonists: Certain ACCA analogs have been shown to act as antagonists at the glycine binding site of the NMDA receptor, a target for treating conditions like epilepsy and neuropathic pain.

  • Enzyme Inhibitors: 1-Aminocyclopropane-1-carboxylic acid (ACC), an isomer of ACCA, is a well-known inhibitor of ACC synthase, a key enzyme in the biosynthesis of the plant hormone ethylene. This has applications in agriculture and plant biology research.

Biological Activity of ACCA-Containing Compounds
Compound ClassTargetActivity (IC₅₀/Kᵢ)Therapeutic Potential
ACCA-based mGluR LigandsmGluR2/3Nanomolar rangeSchizophrenia, Anxiety
ACCA-derived Glycine AntagonistsNMDA ReceptorMicromolar to nanomolar rangeEpilepsy, Pain
1-Aminocyclopropane-1-carboxylic acidACC SynthasePotent inhibitorPlant growth regulation

Visualizations

cluster_isomer1 (1R, 2S)-ACCA cluster_isomer2 (1S, 2R)-ACCA a1 a2 a1->a2 C a3 a2->a3 C a4 a2->a4 COOH a5 a2->a5 NH2 a3->a1 C a6 a3->a6 H a7 a3->a7 H b1 b2 b1->b2 C b3 b2->b3 C b4 b2->b4 COOH b5 b2->b5 NH2 b3->b1 C b6 b3->b6 H b7 b3->b7 H

Caption: General structures of ACCA stereoisomers.

cluster_flexible Flexible Peptide cluster_constrained ACCA-Constrained Peptide Residue i-1 Residue i-1 Glycine Glycine Residue i-1->Glycine Residue i+1 Residue i+1 Glycine->Residue i+1 Free Rotation Free Rotation Glycine->Free Rotation Residue j-1 Residue j-1 ACCA ACCA Residue j-1->ACCA Residue j+1 Residue j+1 ACCA->Residue j+1 Restricted Rotation Restricted Rotation ACCA->Restricted Rotation

Caption: Conformational constraint by ACCA in a peptide.

Resin Resin Fmoc-Amino Acid Coupling Fmoc-Amino Acid Coupling Resin->Fmoc-Amino Acid Coupling Step 1 Fmoc Deprotection Fmoc Deprotection Fmoc-Amino Acid Coupling->Fmoc Deprotection Step 2 Fmoc-ACCA Coupling Fmoc-ACCA Coupling Fmoc Deprotection->Fmoc-ACCA Coupling Step 3 Fmoc Deprotection_2 Fmoc Deprotection Fmoc-ACCA Coupling->Fmoc Deprotection_2 Step 4 Repeat Cycles Repeat Cycles Fmoc Deprotection_2->Repeat Cycles Step 5 Cleavage and Deprotection Cleavage and Deprotection Repeat Cycles->Cleavage and Deprotection Step 6 Purification Purification Cleavage and Deprotection->Purification Step 7 Final Peptide Final Peptide Purification->Final Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis.

Spectroscopic Analysis of Amino-cyclopropyl-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for amino-cyclopropyl-acetic acid, more formally known as 1-aminocyclopropane-1-carboxylic acid. This document is intended to be a core resource, presenting key data in a structured format, detailing experimental methodologies, and illustrating the analytical workflow.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for 1-aminocyclopropane-1-carboxylic acid.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For 1-aminocyclopropane-1-carboxylic acid, both ¹H and ¹³C NMR provide characteristic signals that confirm its unique cyclic structure.

Table 1: ¹H NMR Spectroscopic Data for 1-Aminocyclopropane-1-carboxylic Acid

Chemical Shift (δ) ppmMultiplicityAssignment
~1.42Multiplet2H, cyclopropyl CH₂ (cis to -COOH)
~1.20Multiplet2H, cyclopropyl CH₂ (trans to -COOH)

Note: The diastereotopic protons of the cyclopropane ring exhibit distinct chemical shifts. The assignment of cis and trans is based on studies using lanthanide shift reagents. Coupling constants are not explicitly available in the referenced literature.

Table 2: ¹³C NMR Spectroscopic Data for 1-Aminocyclopropane-1-carboxylic Acid

Chemical Shift (δ) ppmAssignment
~175Carbonyl Carbon (C=O)
~35Quaternary Carbon (C-NH₂/COOH)
~15Cyclopropyl Carbons (CH₂)

Note: The chemical shifts are approximate and can vary based on the solvent and pH of the sample.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 1-aminocyclopropane-1-carboxylic acid is characterized by the vibrational modes of the amino, carboxylic acid, and cyclopropyl groups.

Table 3: Characteristic IR Absorption Bands for 1-Aminocyclopropane-1-carboxylic Acid

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (from carboxylic acid, hydrogen-bonded)
~3000MediumC-H stretch (cyclopropyl)
1760-1690StrongC=O stretch (carbonyl of carboxylic acid)
1650-1580MediumN-H bend (primary amine)
1440-1395MediumO-H bend
1320-1210StrongC-O stretch
~1020MediumCyclopropane ring vibration
950-910BroadO-H bend (out-of-plane)

Note: The solid-state spectrum is influenced by the zwitterionic nature of the amino acid and intermolecular hydrogen bonding.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the general procedures for obtaining NMR and IR spectra of amino acids like 1-aminocyclopropane-1-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Dissolution: Accurately weigh 10-50 mg of 1-aminocyclopropane-1-carboxylic acid and dissolve it in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O) for its excellent solubility of amino acids[1].

  • pH Adjustment: The chemical shifts of the amino and carboxyl groups are pH-dependent. Adjust the pD of the solution to a desired value (e.g., neutral pD of ~7.0-7.4 for standardized measurements) using dilute DCl or NaOD[1].

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for referencing the chemical shifts to 0 ppm.

  • Filtration and Transfer: Filter the solution to remove any particulate matter and transfer it to a 5 mm NMR tube.

2.1.2. Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for ¹H and ¹³C detection.

  • ¹H NMR:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Solvent suppression techniques may be necessary to attenuate the residual HOD signal in D₂O.

  • ¹³C NMR:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR[1].

    • Typical parameters include a spectral width of 0-200 ppm and a temperature of 298 K[1].

  • 2D NMR (Optional): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively[2].

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1. Sample Preparation (Solid-State)

  • KBr Pellet Method:

    • Thoroughly grind a small amount (1-2 mg) of 1-aminocyclopropane-1-carboxylic acid with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental contributions.

  • Sample Spectrum: Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder and acquire the spectrum.

  • Parameters: Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_reporting Reporting Sample This compound Prep_NMR Dissolve in D₂O pH Adjustment Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR NMR_Spec NMR Spectrometer (¹H, ¹³C, 2D) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec Process_NMR Process FID (FT, Phasing, Baseline Correction) NMR_Spec->Process_NMR Process_IR Process Interferogram (FT, Background Subtraction) IR_Spec->Process_IR Assign_NMR Peak Picking Chemical Shift Assignment Process_NMR->Assign_NMR Assign_IR Peak Picking Functional Group Assignment Process_IR->Assign_IR DataTable Data Tables (δ, J, cm⁻¹) Assign_NMR->DataTable Assign_IR->DataTable Structure Structure Elucidation DataTable->Structure

References

An In-depth Technical Guide to the Thermochemical Properties of Amino-cyclopropyl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermochemical Data

Thermochemical properties, such as the enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), are fundamental to understanding the stability and reactivity of a molecule. For drug development professionals, this data is critical for:

  • Predicting Reaction Energetics: Understanding the energy changes associated with the synthesis and metabolism of drug candidates.

  • Modeling Receptor-Ligand Interactions: Accurately calculating the binding free energies of molecules within a protein's active site.

  • Polymorph Stability: Assessing the relative stability of different crystalline forms, which has profound implications for a drug's solubility, bioavailability, and shelf-life.

Amino-cyclopropyl-acetic acid, a cyclopropyl analogue of glycine, introduces rigidity into peptide backbones, which can protect against enzymatic degradation and stabilize specific conformations essential for biological activity.[1] This guide outlines the roadmap for obtaining the key thermochemical data necessary to fully leverage these structural advantages.

Comparative Thermochemical Data

In the absence of direct experimental values for this compound, the properties of structurally related compounds provide a valuable benchmark. Glycine and alanine are the simplest proteinogenic amino acids, while cyclopropanecarboxylic acid shares the strained ring structure.

CompoundFormulaMolar Mass ( g/mol )ΔcH° (liquid/solid) (kJ/mol)ΔfH° (gas) (kJ/mol)S° (solid) (J K⁻¹ mol⁻¹)
Glycine C₂H₅NO₂75.07-969[2][3]-387.6 (calculated)103.5[2][3]
L-Alanine C₃H₇NO₂89.09-1577[4]-429.1 (calculated)129.3
Cyclopropanecarboxylic acid C₄H₆O₂86.09-2037.6 ± 1.7-338.5 ± 2.1Not Available

Data compiled from various sources. Note that values can vary between experimental and computational studies.

Experimental Protocols for Thermochemical Characterization

The determination of thermochemical properties is reliant on precise calorimetric measurements. The following sections detail the standard experimental protocols applicable to a solid sample like this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is a cornerstone thermochemical value from which the enthalpy of formation (ΔfH°) can be derived. Oxygen bomb calorimetry is the primary technique for this measurement.[5]

Methodology:

  • Calorimeter Calibration: The energy equivalent (heat capacity) of the calorimeter system is determined by combusting a certified standard reference material, typically benzoic acid, for which the heat of combustion is precisely known.[6]

  • Sample Preparation: A pellet of known mass (typically 0.5 - 1.0 g) of this compound is placed in a crucible within the high-pressure vessel ("bomb"). A fuse wire of known length and combustion energy is positioned to make contact with the sample.

  • Pressurization and Combustion: The bomb is sealed and purged of atmospheric nitrogen before being filled with high-pressure (approx. 30 atm) pure oxygen.[6][7] The bomb is then submerged in a precisely measured quantity of water within an insulated container (the calorimeter).

  • Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the surrounding water is recorded at regular intervals until it reaches a maximum and begins to cool.

  • Corrections and Calculation: The raw temperature change is corrected for heat exchange with the surroundings, the energy contributed by the fuse wire ignition, and the formation of nitric acid from trace nitrogen. The heat of combustion at constant volume (ΔU) is calculated using the calorimeter's energy equivalent. This is then converted to the standard enthalpy of combustion (ΔcH°).[6]

Thermal Analysis using Differential Scanning Calorimetry (DSC)

DSC is a versatile technique used to measure heat flow to or from a sample as a function of temperature or time.[5][8] It is invaluable for determining heat capacity, melting temperature, and the enthalpy of phase transitions.

Methodology:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.[9]

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Measurement Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program. A typical program involves:

    • An initial cooling ramp to a low temperature (e.g., -50 °C).

    • A linear heating ramp (e.g., 10 °C/min) to a temperature above the compound's melting or decomposition point.

  • Data Analysis:

    • Heat Capacity (Cp): Determined from the difference in heat flow between the sample and a baseline run.

    • Melting Point (Tfus): Identified as the onset or peak of the endothermic melting transition.

    • Enthalpy of Fusion (ΔfusH): Calculated by integrating the area of the melting peak.[9]

For compounds like many amino acids that may decompose before melting, Fast Scanning Calorimetry (FSC) can be employed. By using extremely high heating rates (over 1000 K/s), thermal decomposition can be kinetically bypassed, allowing for the direct measurement of the melting temperature and enthalpy of fusion.[2][10]

Computational Thermochemistry Workflow

In parallel with experimental work, computational methods provide powerful predictive capabilities for thermochemical properties. High-level ab initio calculations can yield accurate data, especially for molecules where experimental analysis is challenging.

Methodology:

  • Conformational Search: The first step is to identify the lowest energy conformer(s) of this compound in the gas phase using molecular mechanics or semi-empirical methods.

  • Geometry Optimization and Frequency Calculation: The geometries of the most stable conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). Vibrational frequency calculations are performed to confirm the structures are true minima and to obtain zero-point vibrational energies and thermal corrections.

  • High-Accuracy Single-Point Energy Calculation: To achieve high accuracy, single-point energy calculations are performed on the optimized geometries using composite methods like the Gaussian-n (G3, G4) theories. These methods are designed to approximate the results of very high-level calculations at a more manageable computational cost.[11]

  • Property Calculation:

    • Enthalpy of Formation (ΔfH°): Calculated using the atomization method or isodesmic reactions, which leverage the high-accuracy computed energies.

    • Entropy (S°) and Heat Capacity (Cp): Derived from the calculated vibrational frequencies and rotational constants within the rigid rotor-harmonic oscillator approximation.

The combination of experimental and computational approaches provides a robust framework for establishing reliable thermochemical data.

Visualizations: Workflows and Molecular Role

To clarify the processes and concepts described, the following diagrams illustrate the comprehensive workflow for thermochemical property determination and the structural role of this compound.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow sample Sample Synthesis & Purification bomb Bomb Calorimetry sample->bomb dsc DSC / FSC Analysis sample->dsc d_comb ΔcH° (Combustion) bomb->d_comb d_fus ΔfusH°, Tfus, Cp dsc->d_fus final_data Verified Thermochemical Data Sheet d_comb->final_data d_fus->final_data conf Conformational Search opt DFT Geometry Optimization conf->opt g4 G4/G3 Single-Point Energy opt->g4 s_cp S°, Cp opt->s_cp d_form ΔfH° (Formation) g4->d_form d_form->final_data s_cp->final_data

Workflow for Thermochemical Property Determination.

G cluster_peptide Peptide Backbone cluster_mod Peptide Modification N1 N-terminus AA1 Amino Acid 1 C1 C-terminus ACPA Amino-cyclopropyl- acetic acid AA1->ACPA Incorporation of Non-Proteinogenic Residue N2 N-terminus AA2 Amino Acid 1 AA3 Amino Acid 2 note Result: - Increased Rigidity - Conformational Constraint - Enhanced Proteolytic Stability ACPA->note C2 C-terminus

Role of this compound in Peptides.

Conclusion

While a dedicated experimental study on the thermochemical properties of this compound has yet to be published, the path to obtaining this vital data is clear. Through a synergistic application of bomb calorimetry, differential scanning calorimetry, and high-level computational chemistry, a complete and accurate thermochemical profile can be established. This data will empower researchers to more effectively model, synthesize, and deploy novel peptide-based therapeutics that leverage the unique structural benefits of this constrained amino acid. This guide serves as a foundational resource for initiating such an investigation.

References

An In-depth Technical Guide to the Solubility and pKa of Amino-cyclopropyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the solubility and pKa, of Amino-cyclopropyl-acetic acid. The primary focus of this document is 1-Aminocyclopropanecarboxylic acid (ACC), the most well-characterized compound in this class. This guide is intended for researchers, scientists, and professionals in the field of drug development and life sciences.

Physicochemical Properties of this compound Derivatives

This compound and its derivatives are non-proteinogenic amino acids that have garnered significant interest in various research fields, including their role as plant hormone precursors and their interactions with NMDA receptors.[1] A thorough understanding of their solubility and dissociation constants (pKa) is fundamental for their application in experimental and developmental settings.

Solubility Data

The solubility of a compound is a critical parameter that influences its bioavailability and formulation. The following tables summarize the available solubility data for different isomers of this compound.

Table 1: Solubility of 1-Aminocyclopropanecarboxylic acid (ACC)

SolventSolubilityRemarks
WaterSoluble[1][2][3][4]Quantitative data: 25 mg/mL (requires ultrasonic and warming to 60°C)[5], 40 mg/mL[6]
DMSOSlightly Soluble[1][2]Quantitative data: < 1 mg/mL (insoluble or slightly soluble)[5]
EthanolInsoluble[7]For (S)-Amino-cyclopropyl-acetic acid

Table 2: Solubility of (S)-Amino-cyclopropyl-acetic acid

SolventSolubility
WaterSoluble[7]
EthanolInsoluble[7]
pKa Data

The acid dissociation constant (pKa) provides insight into the ionization state of a molecule at a given pH, which is crucial for understanding its biological activity and pharmacokinetic properties.

Table 3: pKa Values of this compound Derivatives

CompoundpKa Value(s)Method
1-Aminocyclopropanecarboxylic acid2.73[8]Experimental
1-Aminocyclopropanecarboxylic acid2.29 ± 0.20[1][2]Predicted
This compound2.40 ± 0.10[9][10]Predicted
Fmoc-(S)-Amino-cyclopropyl-acetic acid3.85 ± 0.10[11]Predicted

Experimental Protocols

Detailed experimental protocols for the determination of the cited solubility and pKa values for this compound are not extensively available in the public domain. However, this section outlines the standard and widely accepted methodologies for determining these properties for amino acids.

Determination of Solubility: The Shake-Flask Method

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation: An excess amount of the solid this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.

  • Equilibration: The flask is sealed and agitated in a constant temperature water bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

  • Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B Establish Equilibrium C Centrifuge/Filter to get saturated solution B->C Isolate Saturated Phase D Analyze concentration by HPLC C->D Measure Solute

Shake-Flask Method for Solubility Determination.
Determination of pKa: Potentiometric Titration

Potentiometric titration is a standard method used to determine the pKa values of ionizable groups in a molecule.

Protocol:

  • Sample Preparation: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

  • Acidic Titration: The solution is first titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all ionizable groups fully. The pH is recorded after each incremental addition of the titrant.

  • Basic Titration: Subsequently, the solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each addition of the titrant, continuing until all ionizable protons have been removed.

  • Data Analysis: A titration curve is generated by plotting the pH values against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first pKa (pKa1) corresponds to the carboxyl group, and the second pKa (pKa2) corresponds to the amino group.

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Dissolve sample in water C Immerse electrode in sample A->C B Calibrate pH meter B->C D Titrate with strong acid (e.g., HCl) C->D E Titrate with strong base (e.g., NaOH) C->E F Record pH after each addition D->F E->F G Plot pH vs. titrant volume F->G H Identify inflection points G->H I Determine pKa values H->I

Workflow for pKa Determination by Potentiometric Titration.

Signaling Pathways and Logical Relationships

1-Aminocyclopropanecarboxylic acid is a key intermediate in the biosynthesis of ethylene, a plant hormone. The conversion of S-adenosyl methionine (SAM) to ACC is a critical regulatory step in this pathway.

G SAM S-adenosyl methionine ACC 1-Aminocyclopropane- 1-carboxylic acid SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase

Biosynthetic Pathway of Ethylene from SAM via ACC.

References

Methodological & Application

Synthesis of Enantiomerically Pure Amino-cyclopropyl-acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of enantiomerically pure amino-cyclopropyl-acetic acid and its derivatives. The unique conformational constraints imposed by the cyclopropyl ring make these amino acids valuable building blocks in medicinal chemistry for the development of novel therapeutics with improved metabolic stability and defined secondary structures. This guide summarizes various synthetic strategies, presents quantitative data for key transformations, and offers detailed experimental protocols and visual workflows.

Introduction

Enantiomerically pure amino acids containing a cyclopropane scaffold are of significant interest in drug discovery and development. The rigid cyclopropyl group can lock the peptide backbone into a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropane ring can shield the adjacent peptide bonds from enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs.

Several synthetic approaches have been developed to access these valuable building blocks in an enantiomerically pure form. These methods can be broadly categorized into asymmetric catalysis, biocatalysis, diastereoselective synthesis, and resolution of racemic mixtures. The choice of a particular method often depends on the desired stereoisomer, the scale of the synthesis, and the availability of starting materials and reagents.

Synthetic Strategies and Quantitative Data

A variety of methods have been successfully employed for the synthesis of enantiomerically pure amino-cyclopropyl-acetic acids. The following tables summarize the quantitative data, including reaction yields and enantiomeric excess (e.e.), for some of the most effective approaches.

Table 1: Asymmetric Cyclopropanation Methods
Catalyst/MethodSubstrateProductYield (%)e.e. (%)Reference
(Salen)Ru(II) CatalystStyrene and diazoacetatetrans-Cyclopropyl β-amino acid derivativeHighExcellent[1][2]
Co(II)-based Metalloradical CatalysisDehydroaminocarboxylates and α-aryldiazomethanes(Z)-α-Amino-β-arylcyclopropanecarboxylatesHighExcellent[3]
Rh(II)-Catalyzed CyclopropanationVinylsulfonamides and α-aryldiazoestersα-Aryl-β-aminocyclopropane carboxylic acid derivatives--[4]
Table 2: Biocatalytic Synthesis
Enzyme SystemSubstrateProductConversion Yield (%)e.e. (%)Reference
NADH-Driven Biocatalytic System (E. coli)Cyclopropyl-glyoxylic acid(S)-cyclopropylglycine>95>99.5[5]
Table 3: Diastereoselective Synthesis and Other Methods
MethodKey ReagentsProductDiastereoselectivityReference
In situ Diazo Compound GenerationDehydroamino acids, tosylhydrazone saltsCyclopropane amino acid derivativesGood E/Z selectivity[6]
Hofmann RearrangementEnantioenriched epichlorohydrinBicyclic carbamatesExcellent stereoretention[7]
Aza-Michael ReactionCyclopropanone surrogates, stabilized Wittig reagentstrans-β-Cyclopropane amino acid derivativesComplete diastereocontrol[8]

Experimental Protocols

This section provides detailed experimental protocols for two distinct and effective methods for synthesizing enantiomerically pure this compound derivatives.

Protocol 1: Biocatalytic Asymmetric Amination for the Synthesis of (S)-Cyclopropylglycine[5]

This protocol is based on a highly efficient NADH-driven biocatalytic system for the asymmetric amination of a keto-acid precursor.

1. Preparation of Cyclopropylglyoxylic Acid:

  • Inexpensive cyclopropyl methyl ketone is oxidized with aqueous potassium permanganate (KMnO4) at 50 °C in the presence of potassium carbonate (K2CO3).

  • The reaction mixture is mechanically stirred for 3 hours.

  • Excess KMnO4 is quenched by the addition of 3.5% hydrogen peroxide (H2O2).

  • The resulting manganese dioxide (MnO2) is removed by filtration.

  • The filtrate is concentrated in vacuo, and the solid residue is recrystallized from methanol to yield potassium cyclopropylglyoxylate.

2. Asymmetric Reductive Amination:

  • The biocatalytic reaction is performed in a buffered solution (pH 8.0) at 40 °C.

  • The reaction mixture contains cyclopropyl-glyoxylic acid potassium salt, an ammonium source (e.g., ammonium formate), a cofactor (NADH), and the E. coli whole-cell biocatalyst expressing a self-sufficient bifunctional enzyme (integrating reductive amination and coenzyme regeneration).

  • The optimal cofactor concentration is 0.6 mM, and the mole ratio of ammonium formate to the substrate is 3.

  • The reaction is monitored for completion (typically 6 hours at a high substrate concentration of 120 g·L−1).

3. Product Isolation and Analysis:

  • Upon completion, the biocatalyst is removed by centrifugation.

  • The supernatant is collected, and the product, (S)-cyclopropylglycine, is isolated and purified using standard techniques such as ion-exchange chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis.[9]

Protocol 2: Asymmetric Radical Cyclopropanation using Co(II)-based Metalloradical Catalysis[3]

This protocol describes a catalytic radical process for the asymmetric cyclopropanation of dehydroaminocarboxylates.

1. Catalyst Preparation:

  • A D2-symmetric chiral amidoporphyrin ligand is synthesized according to established literature procedures.

  • The Co(II) catalyst is prepared by metallation of the chiral ligand with a suitable cobalt(II) salt.

2. In situ Generation of α-Aryldiazomethane:

  • The corresponding α-arylhydrazone is oxidized in situ to the α-aryldiazomethane using an appropriate oxidant under mild conditions in the presence of the substrate and catalyst.

3. Asymmetric Cyclopropanation Reaction:

  • To a solution of the dehydroaminocarboxylate and the Co(II)-based catalyst in a suitable solvent, the α-arylhydrazone is added.

  • The reaction is initiated by the addition of the oxidant.

  • The reaction is stirred at room temperature under an inert atmosphere until completion, as monitored by TLC or LC-MS.

4. Product Isolation and Purification:

  • The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the enantioenriched (Z)-α-amino-β-arylcyclopropanecarboxylate.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways and experimental workflows described.

Synthesis_Workflow cluster_biocatalytic Biocatalytic Synthesis of (S)-Cyclopropylglycine cluster_asymmetric Asymmetric Radical Cyclopropanation Start_Bio Cyclopropyl Methyl Ketone Step1_Bio Oxidation (KMnO4) Start_Bio->Step1_Bio Intermediate_Bio Cyclopropylglyoxylic Acid Step1_Bio->Intermediate_Bio Step2_Bio Asymmetric Reductive Amination (Enzyme, NADH) Intermediate_Bio->Step2_Bio Product_Bio (S)-Cyclopropylglycine Step2_Bio->Product_Bio Start_Asym1 Dehydroaminocarboxylate Step2_Asym Cyclopropanation Start_Asym1->Step2_Asym Start_Asym2 α-Arylhydrazone Step1_Asym In situ Diazo Generation Start_Asym2->Step1_Asym Catalyst_Asym Co(II)-Porphyrin Catalyst Catalyst_Asym->Step2_Asym Step1_Asym->Step2_Asym Product_Asym Enantiopure Cyclopropyl Amino Acid Step2_Asym->Product_Asym Resolution_Workflow cluster_methods Resolution Methods Title General Strategy for Resolution of Racemic this compound Racemic_Synthesis Synthesis of Racemic this compound Resolution_Step Resolution of Enantiomers Racemic_Synthesis->Resolution_Step Enantiomer_S (S)-Enantiomer Resolution_Step->Enantiomer_S Enantiomer_R (R)-Enantiomer Resolution_Step->Enantiomer_R Enzymatic Enzymatic Resolution Enzymatic->Resolution_Step e.g. Chiral_Chrom Chiral Chromatography Chiral_Chrom->Resolution_Step e.g. Diastereomeric_Salt Diastereomeric Salt Formation & Crystallization Diastereomeric_Salt->Resolution_Step e.g.

References

Asymmetric Synthesis of (S)-Amino-cyclopropyl-acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-Amino-cyclopropyl-acetic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its unique cyclopropyl moiety imparts conformational rigidity, making it a valuable building block for developing novel therapeutics with enhanced metabolic stability and biological activity.[1] Two distinct and effective methodologies are presented: a biocatalytic approach using an engineered NADH-driven enzyme system and a diastereoselective alkylation of a chiral nickel(II)-complex.

Method 1: NADH-Driven Biocatalytic Reductive Amination

This method utilizes a self-sufficient bifunctional enzyme that integrates reductive amination and coenzyme regeneration, offering a green and highly efficient route to (S)-Amino-cyclopropyl-acetic acid. This system has been shown to achieve high yields and exceptional enantiomeric excess, with the added benefit of continuous synthesis capabilities.[2]

Quantitative Data
ParameterValueReference
SubstratePotassium cyclopropylglyoxylate[2]
Enzyme SystemBifunctional enzyme TLK (Ti-LDH and Kp-FDH)[2]
Conversion Yield>95%[2]
Enantiomeric Excess (ee)>99.5%[2]
Reaction Time6 hours[2]
Substrate Concentration120 g·L⁻¹[2]
Space-Time Yield377.3 g·L⁻¹·d⁻¹[2]
Continuous Synthesis90 hours (12 cycles)[2]
Total Product (Continuous)634.6 g[2]
Experimental Protocol

1. Preparation of the Biocatalyst:

  • A bifunctional enzyme, TLK, is constructed by fusing leucine dehydrogenase from Thermoactinomyces intermedius (Ti-LDH) and formate dehydrogenase from Komagataella pastoris (Kp-FDH).

  • The gene encoding the fusion enzyme is expressed in E. coli.

  • The cells are harvested and lyophilized for storage.

2. Asymmetric Reductive Amination:

  • A 2 L conical flask is charged with 500 mL of PBS buffer (100 mM, pH 8.0).

  • To the buffer, add 0.8 M potassium cyclopropylglyoxylate, 2.4 M ammonium formate, and 0.6 mM NAD⁺.

  • 7.5 g/L of lyophilized E. coli cells containing the bifunctional enzyme is added to the mixture.

  • The reaction mixture is incubated at 40 °C with continuous shaking at 125 rpm.

  • The pH is maintained at 8.0–8.5 by the addition of 5 M NaOH solution as needed.

  • The reaction progress is monitored by HPLC.

3. Product Isolation and Purification:

  • Upon completion of the reaction (typically 6 hours), trichloroacetic acid is added to the reaction mixture to precipitate the proteins.

  • The mixture is centrifuged to remove the precipitated proteins and cell debris.

  • The supernatant containing the product is collected and can be further purified by standard methods such as ion-exchange chromatography.

Workflow Diagram

Enzymatic_Synthesis cluster_prep Biocatalyst Preparation cluster_reaction Reductive Amination cluster_isolation Isolation & Purification Gene TLK Gene (Ti-LDH + Kp-FDH) Ecoli E. coli Expression Gene->Ecoli Transformation Lyophilized_Cells Lyophilized Cells Ecoli->Lyophilized_Cells Harvest & Lyophilization Substrate Potassium cyclopropylglyoxylate Reaction_Mix Reaction Mixture (pH 8.0, 40°C) Substrate->Reaction_Mix Reagents Ammonium Formate, NAD⁺ Reagents->Reaction_Mix Biocatalyst Lyophilized Cells (TLK) Biocatalyst->Reaction_Mix Product_Mix Product Mixture Reaction_Mix->Product_Mix 6 hours Precipitation Protein Precipitation (Trichloroacetic Acid) Product_Mix->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Purification Purification Supernatant->Purification Final_Product (S)-Amino-cyclopropyl- acetic acid Purification->Final_Product Chiral_Auxiliary_Synthesis cluster_complex_formation Complex Formation cluster_alkylation Diastereoselective Alkylation cluster_decomposition Decomposition & Isolation Ligand Chiral Ligand ((S)-BPB) Complex Chiral Ni(II)-Glycine Complex Ligand->Complex Glycine Glycine Glycine->Complex Ni_Salt Ni(II) Salt Ni_Salt->Complex Alkylation_Step Alkylation Reaction Complex->Alkylation_Step Base Base (e.g., KOH) Base->Alkylation_Step Electrophile Cyclopropylmethyl Bromide Electrophile->Alkylation_Step Alkylated_Complex Alkylated Ni(II) Complex Alkylation_Step->Alkylated_Complex Acid_Hydrolysis Acidic Decomposition (HCl/MeOH) Alkylated_Complex->Acid_Hydrolysis Auxiliary_Recovery Chiral Auxiliary Recovery Acid_Hydrolysis->Auxiliary_Recovery Crude_Product Crude Product Acid_Hydrolysis->Crude_Product Purification Purification Crude_Product->Purification Final_Product (S)-Amino-cyclopropyl- acetic acid Purification->Final_Product

References

Application Notes: Protecting Group Strategies for Amino-cyclopropyl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Amino-cyclopropyl-acetic acid (ACPA) is a conformationally constrained non-proteinogenic amino acid. Its rigid cyclopropyl scaffold makes it a valuable building block in medicinal chemistry for the design of peptides and peptidomimetics with enhanced metabolic stability and specific secondary structures.[1] The successful synthesis and derivatization of ACPA hinges on the strategic use of protecting groups to temporarily mask the reactive amino (-NH₂) and carboxylic acid (-COOH) functionalities. This allows for selective reactions at other positions and prevents undesirable side reactions like self-polymerization.[2]

This document outlines key protecting group strategies, provides comparative data for common protecting groups, and details experimental protocols for their application to ACPA.

2. Key Concepts in Protecting Group Strategy

The choice of protecting groups is dictated by the planned synthetic route. The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable under a wide range of reaction conditions.

  • Readily removed in high yield under mild conditions that do not affect other functional groups.

Orthogonal Protection: This is a critical strategy in multi-step synthesis. It involves using multiple protecting groups that can be removed under different, non-interfering conditions.[3] For a bifunctional molecule like ACPA, this allows for the selective deprotection and modification of either the amine or the carboxylic acid group while the other remains protected.[4][5] For example, an acid-labile Boc group on the amine and a hydrogenolysis-labile Benzyl ester on the carboxylic acid constitute an orthogonal pair.

Protecting Groups for the Amino Function (-NH₂)

The most common N-protecting groups in peptide synthesis are the carbamates, including Boc, Cbz, and Fmoc.[6]

  • tert-Butoxycarbonyl (Boc): This is one of the most widely used protecting groups due to its stability under basic and nucleophilic conditions.[7] It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[8][9]

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions but is easily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[4][10] This makes it orthogonal to the Boc group.

  • 9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is cleaved by mild bases, such as piperidine. This property makes it orthogonal to both Boc and Cbz groups and central to modern solid-phase peptide synthesis (SPPS).

Protecting Groups for the Carboxylic Acid Function (-COOH)

Esterification is the most common method for protecting the carboxylic acid group.[11]

  • Methyl or Ethyl Esters: These simple esters are stable to a wide range of conditions but are typically removed by saponification (hydrolysis with a base like NaOH or LiOH), which can sometimes lead to racemization.

  • tert-Butyl (tBu) Ester: Similar to the Boc group, the tBu ester is cleaved under strong acidic conditions (e.g., TFA).[12] It is stable to base and hydrogenolysis, making it a good orthogonal partner for Fmoc and Cbz groups.

  • Benzyl (Bn) Ester: The benzyl ester is robust and stable under both acidic and basic conditions.[12] Like the Cbz group, it is cleanly removed by catalytic hydrogenolysis, making it an ideal orthogonal partner for Boc and Fmoc groups.[13]

Data Presentation: Comparison of Common Protecting Groups

Protecting GroupTarget FunctionIntroduction Reagent(s)Stable ConditionsCleavage ConditionsOrthogonal To
Boc Amine(Boc)₂O, Base (e.g., NaHCO₃, Et₃N)[9][14]Base, HydrogenolysisStrong Acid (e.g., TFA, HCl)[8][15]Fmoc, Cbz, Bn ester
Cbz (Z) AmineBenzyl Chloroformate (CbzCl), BaseAcid, BaseCatalytic Hydrogenolysis (H₂, Pd/C)[10][13]Boc, Fmoc, tBu ester
Fmoc AmineFmoc-Cl or Fmoc-OSu, BaseAcid, HydrogenolysisBase (e.g., 20% Piperidine in DMF)[8]Boc, Cbz, Bn ester, tBu ester
Methyl/Ethyl Ester Carboxylic AcidMeOH or EtOH, Acid catalyst (e.g., SOCl₂)[16]Acid, HydrogenolysisBase (Saponification, e.g., LiOH, NaOH)Boc, Cbz, Fmoc
Benzyl (Bn) Ester Carboxylic AcidBenzyl alcohol, DCC, DMAP[17]Acid, BaseCatalytic Hydrogenolysis (H₂, Pd/C)[13]Boc, Fmoc, tBu ester
tert-Butyl (tBu) Ester Carboxylic AcidIsobutylene, Acid catalyst or t-BuOH, DCC[18]Base, HydrogenolysisStrong Acid (e.g., TFA)[12]Fmoc, Cbz, Bn ester

Visualizations

G cluster_workflow General Protecting Group Workflow ACPA ACPA (H₂N-CH(C₃H₅)-COOH) P_ACPA Protected ACPA (PG¹-HN-CH(C₃H₅)-CO-OPG²) ACPA->P_ACPA Protection Modified_ACPA Modified Derivative P_ACPA->Modified_ACPA Synthesis Step(s) (e.g., Coupling) Deprotected_ACPA Final Product (R-HN-CH(C₃H₅)-COOH) Modified_ACPA->Deprotected_ACPA Deprotection

Caption: A generalized workflow for the use of protecting groups in ACPA synthesis.

G cluster_N N-Terminus Modification cluster_C C-Terminus Modification Start Boc-HN-ACPA-OBn H2N_ACPA_OBn H₂N-ACPA-OBn Start->H2N_ACPA_OBn Acid (TFA) (Boc Cleavage) Boc_HN_ACPA_COOH Boc-HN-ACPA-COOH Start->Boc_HN_ACPA_COOH H₂/Pd-C (Bn Cleavage) Coupled_N R-CO-HN-ACPA-OBn H2N_ACPA_OBn->Coupled_N Peptide Coupling Final_Product R-CO-HN-ACPA-COOH Coupled_N->Final_Product H₂/Pd-C (Bn Cleavage) Coupled_C Boc-HN-ACPA-CO-NR₂ Boc_HN_ACPA_COOH->Coupled_C Amide Coupling Coupled_C->Final_Product Acid (TFA) (Boc Cleavage)

Caption: Orthogonal strategy using Boc (acid-labile) and Benzyl (hydrogenolysis).

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the amino group of ACPA using di-tert-butyl dicarbonate ((Boc)₂O).

  • Materials:

    • This compound (ACPA)

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane

    • Water (deionized)

    • Ethyl acetate

    • 5% Citric acid solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve ACPA (1.0 equiv) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃ solution.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of (Boc)₂O (1.1 equiv) in dioxane dropwise to the stirred ACPA solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Remove the dioxane under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 5% citric acid solution.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-ACPA.

Protocol 2: O-Benzyl Esterification of Boc-ACPA

This protocol describes the protection of the carboxylic acid group of Boc-ACPA as a benzyl ester using benzyl bromide.

  • Materials:

    • Boc-ACPA (from Protocol 1)

    • Benzyl bromide (BnBr)

    • Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Boc-ACPA (1.0 equiv) in DMF.

    • Add cesium carbonate (1.5 equiv) to the solution and stir for 20 minutes at room temperature.

    • Add benzyl bromide (1.2 equiv) dropwise to the mixture.

    • Stir the reaction at room temperature for 12-16 hours. Monitor by TLC.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to obtain Boc-ACPA-OBn.

Protocol 3: Selective N-Boc Deprotection

This protocol describes the removal of the Boc group while leaving the benzyl ester intact.

  • Materials:

    • Boc-ACPA-OBn (from Protocol 2)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve Boc-ACPA-OBn (1.0 equiv) in DCM.

    • Add an equal volume of TFA (e.g., 1:1 DCM/TFA).

    • Stir the solution at room temperature for 1-2 hours. Monitor deprotection by TLC.

    • Once complete, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

    • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield H₂N-ACPA-OBn.

Protocol 4: Selective O-Benzyl Deprotection (Hydrogenolysis)

This protocol describes the cleavage of the benzyl ester to reveal the free carboxylic acid.

  • Materials:

    • Boc-ACPA-OBn (from Protocol 2)

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

    • Celite

  • Procedure:

    • Dissolve Boc-ACPA-OBn (1.0 equiv) in methanol or ethyl acetate.

    • Carefully add 10% Pd/C (approx. 10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas (repeat 3x).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

    • Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield Boc-ACPA.

References

Application Notes: Amino-cyclopropyl-acetic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Conformational Constraint

Amino-cyclopropyl-acetic acid (ACPA) and its derivatives are non-proteinogenic amino acids that have emerged as powerful tools in medicinal chemistry and peptide design. The defining feature of ACPA is the rigid cyclopropane ring integrated into its backbone. This small, three-membered ring imparts significant conformational rigidity, making it an invaluable building block for several key applications:

  • Peptidomimetics: By replacing natural amino acids with ACPA, researchers can lock the peptide backbone into specific secondary structures, such as β-turns or sheets. This enhances binding affinity to biological targets and improves resistance to enzymatic degradation.

  • Metabolic Stability: The cyclopropyl group is sterically hindered and not recognized by many proteases, which significantly increases the in vivo half-life of peptide-based therapeutics.[1]

  • Pharmacophore Scaffolding: The rigid structure of ACPA allows it to act as a novel scaffold, presenting side chains in well-defined spatial orientations for optimal interaction with receptors or enzyme active sites.

  • Physicochemical Property Modulation: The incorporation of a cyclopropyl ring, a C(sp3)-rich bioisostere, can enhance properties such as metabolic stability and brain permeability while reducing off-target effects and plasma clearance.[2]

The stereochemistry of the substituents on the cyclopropane ring is critical, as different isomers will enforce distinct backbone dihedral angles and side-chain orientations. Access to stereochemically pure isomers is therefore essential for rational drug design.[3]

Key Applications and Biological Activity

Peptidomimetics and Receptor Antagonists

A compelling application of cyclopropylamino acids is as pharmacophoric replacements for planar aromatic structures. In the development of Bradykinin B1 receptor antagonists, a cyclopropylamino acid amide was successfully used to replace a metabolically labile 2,3-diaminopyridine moiety. This substitution not only improved pharmacokinetic properties like oral bioavailability and half-life but also led to a significant increase in binding affinity.[1] The unique ability of the cyclopropyl ring to stabilize ψ angles near 0° is thought to contribute to this enhanced activity.[1]

Table 1: Impact of Cycloalkyl Ring Size on Bradykinin B1 Receptor Binding Affinity [1]

Compound AnalogueCα SubstituentRing SizehB1 IC50 (nM)
1 (Original Scaffold)-1.8
2 Aib (α,α-dimethyl)-1.3
6 Cyclohexyl60.35
7 Cyclopentyl50.16
8 Cyclobutyl40.10
9 Cyclopropyl30.08

Data synthesized from literature to show the trend of increasing binding affinity with decreasing cycloalkyl ring size.

CNS-Active Agents

1-Aminocyclopropanecarboxylic acid (ACPC), a related analogue, has demonstrated significant potential as a modulator of N-methyl-D-aspartate (NMDA) receptors in the central nervous system. Studies have shown its efficacy in animal models of depression and its potential as a procognitive agent.[4][5]

Table 2: Antidepressant-Like Effects of ACPC in a Chronic Mild Stress Model [4]

Treatment GroupDose (mg/kg)Time to Significant Effect (weeks)Notes
Imipramine 103 - 5Standard antidepressant reference
ACPC 1004Effect comparable to imipramine
ACPC 2002Faster onset of action at higher dose

Data shows the time-course for reversal of stress-induced deficits in sucrose consumption.

Visualizing Synthetic and Conformational Concepts

Diagrams created with Graphviz illustrate key workflows and structural principles related to ACPA.

G cluster_synthesis General Synthetic Workflow for ACPA Peptide Incorporation start Fmoc-Protected ACPA Derivative activate Carboxyl Activation (HBTU/HATU, DIPEA) start->activate resin Solid Support Resin (e.g., Rink Amide) deprotect Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect couple Peptide Coupling Reaction deprotect->couple activate->couple wash Wash Cycle (DMF, DCM) couple->wash repeat Repeat for Next Amino Acid wash->repeat Chain not complete cleave Cleavage from Resin & Global Deprotection (TFA Cocktail) wash->cleave Synthesis complete repeat->deprotect purify Purification (RP-HPLC) cleave->purify product Final ACPA-Containing Peptide purify->product

Caption: Workflow for Solid-Phase Synthesis of an ACPA-Peptide.

G Conformational Constraint Imposed by ACPA cluster_flexible Flexible Peptide Backbone (e.g., Glycine) cluster_constrained Constrained Backbone with ACPA a1 n1 N a1->n1 φ (phi) Freely Rotates c1 C' a1->c1 ψ (psi) Freely Rotates cpa Cyclopropane Ring n2 N cpa->n2 φ (phi) Restricted c2 C' cpa->c2 ψ (psi) Restricted (favors ~0°)

References

Application Notes and Protocols: Amino-cyclopropyl-acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of Conformational Constraint

Amino-cyclopropyl-acetic acid (ACPA) and its derivatives are non-proteinogenic amino acids that serve as invaluable tools in modern medicinal chemistry. The defining feature of these molecules is the cyclopropyl ring, a small, highly strained three-membered carbocycle.[1][2] This ring imparts significant conformational rigidity to the molecular backbone, a desirable trait in drug design.[3][4][5] By restricting the available conformational space, chemists can "lock" a molecule into a bioactive conformation, which can lead to enhanced potency, improved selectivity, and increased metabolic stability by preventing proteolytic hydrolysis.[5]

The unique steric and electronic properties conferred by the cyclopropyl group make ACPA derivatives versatile building blocks for a range of applications, including the synthesis of peptidomimetics, enzyme inhibitors, and other complex therapeutic agents.[6][7][8]

Key Applications in Drug Discovery

Peptides are crucial signaling molecules but are often poor drug candidates due to metabolic instability and poor oral bioavailability. Incorporating ACPA derivatives into peptide sequences is a well-established strategy to create peptidomimetics with improved drug-like properties.[4][8][9] The cyclopropane ring restricts the rotational freedom of the peptide backbone, mimicking secondary structures like β-turns or helical conformations that are often essential for binding to a biological target.[4] This pre-organization for binding can reduce the entropic penalty upon receptor interaction, thereby enhancing potency.[5]

The rigid scaffold of ACPA can be functionalized to present key pharmacophoric groups in a precise orientation for optimal interaction with an enzyme's active site.[10] This makes ACPA derivatives attractive scaffolds for designing potent and selective enzyme inhibitors. For example, derivatives of [1-(mercaptomethyl)cyclopropyl]acetic acid are important intermediates in the synthesis of leukotriene receptor antagonists, which are used to treat asthma.[11] The constrained nature of the cyclopropyl group helps position the functional groups correctly within the receptor binding pocket.

Beyond conformational control, the cyclopropyl moiety can positively influence a drug candidate's overall properties. It can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[5] Furthermore, its incorporation can modulate lipophilicity, which is crucial for membrane permeability and oral absorption, and potentially increase brain permeability.[5]

Experimental Protocols & Methodologies

This protocol is a generalized example based on cobalt-catalyzed asymmetric reductive addition, a modern method for creating chiral α-tertiary amino acid derivatives containing a cyclopropyl ring.[7]

Objective: To synthesize a chiral α-cyclopropane amino ester.

Materials:

  • α-Iminoester substrate

  • Cyclopropyl chloride

  • Cobalt(II) catalyst (e.g., CoBr₂)

  • Chiral ligand (e.g., a chiral pyridine-oxazoline ligand)

  • Reducing agent (e.g., Zinc powder)

  • Anhydrous organic solvent (e.g., Tetrahydrofuran - THF)

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

  • Magnetic stirrer and heating plate

  • Chromatography supplies for purification (silica gel, solvents)

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add the cobalt catalyst and the chiral ligand to an oven-dried Schlenk flask.

  • Solvent Addition: Add anhydrous THF to the flask and stir until the catalyst and ligand are fully dissolved.

  • Reagent Addition: Add the α-iminoester substrate, followed by the cyclopropyl chloride.

  • Initiation: Add the reducing agent (Zinc powder) to the mixture.

  • Reaction: Stir the reaction mixture at the designated temperature (e.g., room temperature or slightly elevated) for the specified time (typically 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure chiral α-cyclopropane amino ester.

  • Characterization: Confirm the structure and enantiomeric excess of the product using NMR spectroscopy and chiral HPLC, respectively.

This protocol describes a general workflow for evaluating an ACPA-containing compound as an enzyme inhibitor.

Objective: To determine the inhibitory potency (e.g., IC₅₀) of a test compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Specific enzyme substrate (preferably chromogenic or fluorogenic)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • ACPA-containing test compound, dissolved in DMSO

  • Positive control inhibitor

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

  • Multichannel pipette

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the ACPA-containing test compound in assay buffer. The final DMSO concentration in the well should be kept constant and low (e.g., <1%).

  • Enzyme Addition: To each well of the 96-well plate, add a fixed amount of the target enzyme solution. Include wells for a negative control (no inhibitor) and a positive control.

  • Inhibitor Incubation: Add the serially diluted test compound to the wells. Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette.

  • Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using the microplate reader. Collect data at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

    • Normalize the velocities to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Quantitative Data Summary

The inhibitory activity of peptidomimetic compounds is often quantified by their IC₅₀ or Kᵢ values. The following table provides hypothetical data for a series of ACPA-containing inhibitors against a target protease, illustrating how modifications can impact potency.

Compound IDModificationACPA StereochemistryTarget Protease IC₅₀ (nM)
Lead-001 Phenylalanine at P2(1R, 2S)750
ACPA-002 N-methylation of peptide bond(1R, 2S)5200
ACPA-003 Carboxylic acid at C-terminus(1R, 2S)1200
ACPA-004 Phenylalanine at P2(1S, 2R)1500
ACPA-005 Cyclohexylalanine at P2(1R, 2S)350

Data is illustrative. Actual values are target and compound-specific.

This table demonstrates the sensitivity of inhibitor potency to stereochemistry (ACPA-004 vs. Lead-001) and modifications at various positions, guiding structure-activity relationship (SAR) studies.[12]

Visualized Workflows and Concepts

Diagrams created using Graphviz DOT language provide clear visual representations of workflows and concepts in drug discovery.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Optimization cluster_3 Outcome a Scaffold Selection (ACPA Core) b In Silico Docking a->b c Chemical Synthesis b->c d Enzyme Inhibition Assay (IC50) c->d e Selectivity Profiling d->e f Metabolic Stability (Microsomes) e->f g SAR Analysis f->g h Iterative Redesign g->h i Lead Candidate g->i Favorable Profile h->c New Analogs

Caption: Drug discovery workflow using ACPA.

G cluster_0 High Conformational Entropy cluster_1 Low Conformational Entropy Flexible Flexible Peptide Receptor Target Receptor Flexible->Receptor High Entropic Cost of Binding a Multiple Inactive Conformations Flexible->a ACPA ACPA-Constrained Peptidomimetic ACPA->Receptor Low Entropic Cost of Binding b Pre-organized Bioactive Conformation ACPA->b

Caption: Entropic advantage of ACPA constraint.

G cluster_0 Inhibitor Binding PLpro Protease (e.g., PLpro) Inhibitor ACPA-based Inhibitor Cys Cys111 (Catalytic) Inhibitor->Cys Covalent Bond (Warhead) Tyr Tyr268 (Binding) Inhibitor->Tyr Key Interaction (e.g., H-Bond)

Caption: ACPA inhibitor binding in an active site.

References

Application Notes and Protocols for Amino-cyclopropyl-acetic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Amino-cyclopropyl-acetic acid and its derivatives in neuroscience research. This document details the neuroprotective and cognitive-enhancing properties of these compounds, their mechanism of action, and provides detailed protocols for their investigation.

Introduction

This compound and its analogues are a class of compounds with significant potential in the field of neuroscience. Their rigid cyclopropyl moiety confers unique conformational constraints, leading to specific interactions with neuronal receptors. A prominent member of this class, 1-aminocyclopropanecarboxylic acid (ACPC), has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][2][3] This document will focus on the applications of ACPC as a representative compound, while also drawing insights from more complex derivatives.

Mechanism of Action

ACPC primarily acts as a partial agonist at the glycine co-agonist site of the NMDA receptor.[1][2][3] The NMDA receptor is a ligand-gated ion channel that is crucial for excitatory neurotransmission. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. By acting as a partial agonist at the glycine site, ACPC can modulate NMDA receptor activity, which is essential for its neuroprotective and cognitive-enhancing effects. In conditions of excessive glutamate, which can lead to excitotoxicity, ACPC's partial agonism can dampen receptor over-activation, thereby protecting neurons from damage.[1]

A derivative, 2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acid, has been shown to exert neuroprotective effects through a different mechanism, involving the enhancement of antioxidant enzyme levels and the reduction of oxidative stress and neuroinflammation. This suggests that the this compound scaffold can be modified to target various pathways implicated in neurological disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound derivatives from preclinical neuroscience research.

Table 1: In Vitro Receptor Binding and Functional Activity of 1-aminocyclopropanecarboxylic acid (ACPC)

ParameterValueReceptor/AssaySource
IC₅₀38 nM[³H]glycine binding to rat forebrain membranes[4]
IC₅₀131 µMNMDA-induced arachidonic acid release in cerebellar granule cells[4]
EC₅₀0.7-0.9 µMNMDA receptor agonist activity (in the presence of 1 µM glutamate)[5][6]
EC₅₀81.6 nMNMDA receptor antagonist activity (in the presence of 10 µM glutamate)[5][6]

Table 2: In Vivo Neuroprotective and Behavioral Effects of this compound Derivatives

CompoundAnimal ModelDosageKey FindingsSource
1-aminocyclopropanecarboxylic acid (ACPC)Rat model of NMDA-induced neurotoxicity1 mM (co-incubation)Significantly reduced neuronal cell damage induced by 25 µM and 50 µM NMDA.[1]
1-aminocyclopropanecarboxylic acid (ACPC)Rat models of cognitive impairment (PCP and Ketamine-induced amnesia)200-400 mg/kgPrevented amnesia in the Novel Object Recognition test and enhanced cognitive flexibility.[3][7]
2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acidPTZ-induced seizure and cognitive deficit mouse modelNot specifiedImproved memory function in Morris water maze and Y-maze tests.
2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acidPTZ-induced seizure and cognitive deficit mouse modelNot specifiedIncreased expression of synaptic proteins PSD-95 and SYP.
2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acidPTZ-induced seizure and cognitive deficit mouse modelNot specifiedEnhanced levels of antioxidant enzymes (Catalase, Peroxidase, Superoxide Dismutase, Glutathione).

Experimental Protocols

Protocol 1: In Vivo Administration of this compound Derivatives

Objective: To administer the compound to rodents for behavioral and neurochemical studies.

Materials:

  • This compound derivative

  • Vehicle (e.g., saline, DMSO, or as specified in literature)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal balance

  • Experimental animals (mice or rats)

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of the compound based on the desired dose (e.g., 200-400 mg/kg for ACPC) and the weight of the animals.

    • Dissolve the compound in the appropriate vehicle. Ensure complete dissolution. Sonication may be required for some compounds.

  • Animal Handling and Dosing:

    • Weigh each animal accurately before dosing.

    • Administer the solution via intraperitoneal (i.p.) injection. The volume of injection should be appropriate for the animal's size (e.g., 10 ml/kg for mice).

    • For acute studies, behavioral testing is typically performed 30-60 minutes after administration.

    • For chronic studies, administer the compound daily for the specified duration of the experiment.

    • A vehicle-treated control group should always be included.

Protocol 2: Morris Water Maze Test for Spatial Learning and Memory

Objective: To assess hippocampal-dependent spatial learning and memory in rodents.

Materials:

  • Circular water tank (1.5-2 m in diameter)

  • Escape platform

  • Water, made opaque with non-toxic white paint or milk powder

  • Video tracking system and software

  • Visual cues placed around the room

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Training Phase (4-5 days):

    • Fill the tank with water (20-22°C) and place the escape platform in a fixed location, submerged about 1 cm below the water surface.

    • Each day, each animal performs 4 trials.

    • For each trial, gently place the animal into the water facing the wall of the tank at one of the four designated start positions.

    • Allow the animal to swim freely for a maximum of 60-90 seconds to find the platform.

    • If the animal finds the platform, allow it to remain there for 15-30 seconds.

    • If the animal fails to find the platform within the maximum time, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial (Day after last training day):

    • Remove the escape platform from the tank.

    • Place the animal in the tank at a novel start position.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Protocol 3: Y-Maze Test for Spontaneous Alternation

Objective: To assess short-term spatial working memory.

Materials:

  • Y-shaped maze with three identical arms.

  • Video tracking system or manual observation.

Procedure:

  • Acclimation: Place the animal in the testing room for at least 30 minutes before the test.

  • Test:

    • Place the animal at the end of one arm and allow it to freely explore the maze for 5-8 minutes.

    • Record the sequence of arm entries. An arm entry is counted when all four paws of the animal are within the arm.

    • An alternation is defined as consecutive entries into the three different arms (e.g., ABC, BCA, CAB).

  • Data Analysis:

    • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.

Protocol 4: Western Blot for Synaptic Proteins (PSD-95 and Synaptophysin)

Objective: To quantify the expression levels of pre- and post-synaptic protein markers in brain tissue.

Materials:

  • Brain tissue homogenates (e.g., hippocampus or cortex)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PSD-95, anti-Synaptophysin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Homogenize brain tissue in ice-cold RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

Protocol 5: Measurement of Antioxidant Enzyme Levels

Objective: To assess the levels of key antioxidant enzymes in brain tissue.

Materials:

  • Brain tissue homogenates

  • Assay kits for Catalase, Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx)

  • Spectrophotometer or plate reader

Procedure:

  • Tissue Preparation:

    • Homogenize brain tissue in the appropriate assay buffer provided with the kits.

    • Centrifuge the homogenates to remove debris and collect the supernatant.

  • Enzyme Activity Assays:

    • Follow the specific instructions provided in the commercial assay kits for each enzyme (Catalase, SOD, GPx).

    • These assays are typically colorimetric and measure the change in absorbance over time, which is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the enzyme activity according to the kit's instructions, usually expressed as units per milligram of protein.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 ACPC Amino-cyclopropyl- acetic acid (ACPC) ACPC->NMDA_R Partial Agonist at Glycine Site Excitotoxicity Excitotoxicity ACPC->Excitotoxicity Modulates/ Reduces Glycine Glycine/D-Serine Glycine->NMDA_R Binds to GluN1 Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening CaMKII CaMKII Ca_ion->CaMKII Activation Ca_ion->Excitotoxicity Excessive Influx CREB CREB CaMKII->CREB Phosphorylation Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene_Expression Activation

Caption: Signaling pathway of this compound (ACPC) at the NMDA receptor.

Experimental_Workflow start Start: Animal Model of Neurological Disorder treatment Treatment with This compound or Vehicle start->treatment behavioral Behavioral Assessment (Morris Water Maze, Y-Maze) treatment->behavioral tissue Tissue Collection (Brain Homogenization) behavioral->tissue western Western Blot Analysis (PSD-95, Synaptophysin) tissue->western antioxidant Antioxidant Enzyme Assays (Catalase, SOD, GPx) tissue->antioxidant data Data Analysis and Interpretation western->data antioxidant->data

Caption: General experimental workflow for evaluating this compound derivatives.

References

Application Notes and Protocols: Amino-cyclopropyl-acetic Acid as an NMDA Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system, is crucial for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function has been implicated in a range of neurological and psychiatric disorders, making it a significant target for drug development. Among the diverse classes of molecules that interact with the NMDA receptor, constrained amino acid analogs, such as those containing a cyclopropyl ring, have garnered considerable interest. These rigid structures offer a way to explore the specific conformational requirements of the NMDA receptor binding pocket.

Quantitative Data for Amino-cyclopropyl-acetic Acid Analogs

The following tables summarize the binding affinity and functional potency of various cyclopropyl and cyclobutane-containing amino acid derivatives at the NMDA receptor. This data is compiled from various scientific publications and serves to illustrate the potential of this chemical scaffold in modulating NMDA receptor activity.

Table 1: Binding Affinity (Ki) of Cyclopropyl and Related Derivatives at the NMDA Receptor

CompoundDerivative ClassKi (µM)Receptor SiteReference CompoundReference Ki (µM)
(1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamideMilnacipran Analog0.29Channel Blocker--
D-3,4-cyclopropylglutamate (D-CGA-C isomer)CyclopropylglutamateSimilar to L-glutamateAgonist SiteL-glutamate-
1-aminocyclobutanecarboxylic acid derivatives (e.g., 4b, 24, 35, 40)Aminocyclobutane Carboxylic AcidMore potent than D-AP5Antagonist SiteD-AP5-

Table 2: Functional Activity (EC50/IC50) of Cyclopropyl and Related Derivatives at the NMDA Receptor

CompoundDerivative ClassActivity TypeEC50/IC50 (µM)Assay Type
D-3,4-cyclopropylglutamate (D-CGA) isomersCyclopropylglutamateAgonistPotency corresponds to Ki values[3H]MK-801 binding stimulation
1-aminocyclobutanecarboxylic acid derivativesAminocyclobutane Carboxylic AcidAntagonist-Neonatal rat motoneuron electrophysiology

Note: Specific EC50/IC50 values for many of these compounds are not explicitly stated in the provided search results, but their relative potencies are described.

NMDA Receptor Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of Ca2+ into the neuron. This calcium influx acts as a second messenger, triggering a cascade of downstream signaling events that are crucial for synaptic plasticity.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 ACPA Amino-cyclopropyl- acetic acid (Ligand) ACPA->NMDA_R Potential Binding Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx CaM Calmodulin (CaM) Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates PKC PKC CaM->PKC Activates CREB CREB CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, LTP, LTD) CREB->Gene_Expression Regulates

Caption: NMDA Receptor Signaling Cascade.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for NMDA Receptor

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for the NMDA receptor using a competitive binding assay with a radiolabeled ligand.

Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow A 1. Membrane Preparation (e.g., from rat brain cortex) B 2. Incubation - Membranes - Radioligand (e.g., [³H]MK-801) - Test Compound (ACPA) A->B C 3. Separation of Bound and Free Ligand (Vacuum Filtration) B->C D 4. Quantification of Radioactivity (Scintillation Counting) C->D E 5. Data Analysis - Determine IC50 - Calculate Ki D->E

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Rat brain cortices (or other tissue expressing NMDA receptors)

  • Homogenization buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: e.g., [³H]MK-801 (for channel site) or [³H]CGP 39653 (for glutamate site)

  • Unlabeled ligand for non-specific binding determination (e.g., unlabeled MK-801 or glutamate)

  • Test compound (this compound) at various concentrations

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain cortices in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, set up the following incubation mixtures in triplicate:

      • Total binding: Membrane preparation, radioligand, and assay buffer.

      • Non-specific binding: Membrane preparation, radioligand, and a saturating concentration of the corresponding unlabeled ligand.

      • Test compound binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

    • Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the incubation mixtures through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Electrophysiological Recording of NMDA Receptor Currents

This protocol describes the whole-cell patch-clamp technique to measure NMDA receptor-mediated currents in cultured neurons or brain slices in response to the application of a test compound like this compound.

Logical Flow for Electrophysiology Experiment

Electrophysiology_Logic A Prepare Cultured Neurons or Brain Slices B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline NMDA-mediated Currents (in the presence of NMDA and glycine) B->C D Bath Apply Test Compound (ACPA) C->D E Record NMDA-mediated Currents in the Presence of ACPA D->E F Analyze Current Amplitude and Kinetics (Compare before and after ACPA application) E->F

Caption: Electrophysiology Experimental Logic.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (TTX), 0.01 bicuculline, pH 7.4. Magnesium-free to relieve the voltage-dependent block of NMDA receptors.

  • Internal solution (for patch pipette, in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

  • NMDA and glycine (or D-serine) stock solutions

  • Test compound (this compound) stock solution

  • Patch-clamp amplifier and data acquisition system

  • Microscope with micromanipulators

Procedure:

  • Preparation:

    • Prepare cultured neurons on coverslips or obtain acute brain slices using a vibratome.

    • Place the preparation in the recording chamber and perfuse with the external solution.

  • Patch-Clamp Recording:

    • Using a micromanipulator, approach a neuron with a glass micropipette filled with the internal solution.

    • Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Voltage-clamp the neuron at a holding potential of -60 mV or +40 mV.

  • Recording NMDA Currents:

    • Perfuse the neuron with an external solution containing a known concentration of NMDA (e.g., 100 µM) and a co-agonist (glycine, e.g., 10 µM or D-serine, e.g., 1 µM) to evoke an inward current (at -60 mV) or outward current (at +40 mV).

    • Record the baseline NMDA-evoked current until a stable response is achieved.

  • Compound Application:

    • Bath-apply the test compound (this compound) at a specific concentration and continue to evoke NMDA currents.

    • To determine EC50 or IC50, apply a range of concentrations of the test compound.

  • Data Analysis:

    • Measure the peak amplitude and other kinetic properties (e.g., rise time, decay time) of the NMDA-evoked currents before and after the application of the test compound.

    • For agonists or positive allosteric modulators, calculate the percentage increase in current amplitude. For antagonists or negative allosteric modulators, calculate the percentage inhibition.

    • Construct a concentration-response curve and fit the data using a suitable equation (e.g., Hill equation) to determine the EC50 or IC50 value.

Conclusion

This compound and its analogs represent a promising class of compounds for the modulation of NMDA receptor activity. The rigid cyclopropyl scaffold provides a valuable tool for probing the structure-function relationship of the NMDA receptor binding pockets. While further research is needed to fully characterize the pharmacological profile of this compound itself, the data on related compounds and the detailed protocols provided herein offer a solid foundation for advancing our understanding of these intriguing molecules and their potential therapeutic applications.

The Dual Role of Amino-cyclopropyl-acetic Acid in Plant Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclopropane-1-carboxylic acid (ACC) is a pivotal, non-proteinogenic amino acid in plant biology. For decades, its primary recognized function was as the immediate precursor to the gaseous plant hormone ethylene, a key regulator of a myriad of developmental processes and stress responses.[1][2] The synthesis of ethylene from S-adenosyl-L-methionine (SAM) is catalyzed by two key enzymes: ACC synthase (ACS), which produces ACC from SAM, and ACC oxidase (ACO), which converts ACC to ethylene.[3][4] This pathway is tightly regulated at both transcriptional and post-translational levels, allowing for precise control of ethylene production.[5]

Recent research has unveiled a fascinating and complex new dimension to ACC's role, demonstrating its function as a signaling molecule independent of ethylene.[3][6][7] This ethylene-independent signaling has been implicated in crucial processes such as root development, cell wall integrity, and pollen tube attraction.[8][9][10] This discovery necessitates a re-evaluation of experimental designs that use exogenous ACC solely as an ethylene trigger and opens new avenues for research and the development of novel agrochemicals.

These application notes provide a comprehensive overview of the dual role of ACC in plant biology, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Data Presentation

Quantitative Data on ACC Levels and Ethylene Production

The following tables summarize quantitative data on endogenous ACC concentrations, ethylene production rates in various plant species under different conditions, and the physiological effects of exogenous ACC application.

Plant SpeciesTissueConditionACC Concentration (nmol/g FW)Citation
Arabidopsis thalianaRosette leaves5 weeks old, short day~0.5 (basal)[11]
Arabidopsis thalianaRosette leavesInoculated with Pseudomonas syringae pv. tomato (2 x 10^6 cfu/mL)Biphasic increase, peak at ~2-3 nmol/g FW[11]
Tomato (Solanum lycopersicum)RootsControl~2.5[12]
Tomato (Solanum lycopersicum)Roots200 mM NaCl for 7 days~8.0[12]
Tomato (Solanum lycopersicum)LeavesControl~1.5[12]
Tomato (Solanum lycopersicum)Leaves200 mM NaCl for 7 days~4.0[12]
Rice (Oryza sativa)SeedlingsNormal conditionsNot specified[3][13]
Rice (Oryza sativa)SeedlingsSubmergenceIncreased ACC levels[3][13]
Plant SpeciesTreatmentEthylene Production Rate (nl/g FW/h)Citation
Arabidopsis thalianaMock-inoculated~0.5[1]
Arabidopsis thalianaInoculated with Alternaria brassicicola (36h)~1.5[1]
Arabidopsis thalianaInoculated with Pseudomonas syringae pv. tomatoBiphasic, peaks at ~10 and ~25 nl/g FW/h[5][11]
Maize (Zea mays)Control rootsBasal levels[6]
Maize (Zea mays)Roots treated with 10 µM ACC~3-4 fold increase[6]
Plant SpeciesACC ConcentrationEffectCitation
Arabidopsis thaliana10 µMInhibition of primary root elongation[7]
Arabidopsis thaliana100 µMDecrease in rosette area in ein2-1 mutant[7]
Maize (Zea mays)1 µM~23% inhibition of root elongation[6]
Maize (Zea mays)5 µM~50% inhibition of root elongation[6]
Maize (Zea mays)10 µM~50% inhibition of root elongation[6]
Rice (Oryza sativa)20 µMDelayed senescence during submergence[14]

Experimental Protocols

Quantification of ACC in Plant Tissues using LC-MS/MS

This protocol provides a method for the sensitive and accurate quantification of ACC in plant tissues.

Materials:

  • Plant tissue (10-100 mg fresh weight)

  • Liquid nitrogen

  • Extraction buffer: Isopropanol:H2O:HCl (2:1:0.002, v/v/v)

  • Internal standard: [²H₄]ACC

  • Ethyl acetate

  • Formic acid

  • Acetonitrile

  • Milli-Q water

  • UHPLC-ESI-MS/MS system

Procedure:

  • Sample Collection and Homogenization:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

    • Weigh 10-100 mg of the frozen powder into a microcentrifuge tube.

  • Extraction:

    • Add 1 mL of ice-cold extraction buffer and a known amount of [²H₄]ACC internal standard to the tissue powder.

    • Vortex thoroughly and incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Liquid-Liquid Micro-Extraction (LLME):

    • To the supernatant, add an equal volume of ethyl acetate.

    • Vortex vigorously for 1 minute and then centrifuge at 13,000 x g for 5 minutes to separate the phases.

    • Carefully collect the aqueous (lower) phase containing ACC.

  • LC-MS/MS Analysis:

    • Transfer the aqueous extract to a vial for analysis.

    • Inject the sample into a UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Chromatographic Conditions (Example):

      • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide)

      • Mobile Phase A: 0.1% Formic acid in Milli-Q water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A linear gradient optimized for ACC separation (e.g., starting with high %B and decreasing).[4]

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 45°C

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • ACC: Monitor the transition from the parent ion (m/z) to a specific daughter ion (m/z).

        • [²H₄]ACC: Monitor the corresponding transition for the internal standard.

      • Optimize cone voltage and collision energy for maximum signal intensity.

  • Quantification:

    • Generate a standard curve using known concentrations of ACC.

    • Calculate the concentration of ACC in the plant samples by comparing the peak area ratio of endogenous ACC to the [²H₄]ACC internal standard against the standard curve.[15][16]

Measurement of Ethylene Production using Gas Chromatography (GC)

This protocol describes the measurement of ethylene released by plant tissues.

Materials:

  • Plant material (e.g., leaf discs, seedlings)

  • Airtight glass vials with septa

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Photoionization Detector (PID)

  • Gas-tight syringe

  • Certified ethylene standard gas

Procedure:

  • Sample Incubation:

    • Place a known weight of plant material into an airtight glass vial of a known volume.

    • Seal the vial with a septum.

    • Incubate the vials under controlled light and temperature conditions for a defined period (e.g., 1-4 hours) to allow ethylene to accumulate in the headspace.[17][18]

  • Gas Sampling:

    • After the incubation period, use a gas-tight syringe to withdraw a known volume (e.g., 1 mL) of the headspace gas from the vial.

  • Gas Chromatography Analysis:

    • Inject the gas sample into the GC.

    • GC Conditions (Example):

      • Column: Alumina-based PLOT column (e.g., HP-PLOT Al₂O₃ "S")[17]

      • Carrier Gas: Helium or Nitrogen

      • Oven Temperature: Isothermal at a temperature suitable for ethylene separation (e.g., 60-80°C)[19]

      • Injector Temperature: 150-200°C

      • Detector Temperature (FID): 200-250°C

      • Flow Rate: Optimized for the column and instrument.

  • Quantification:

    • Generate a standard curve by injecting known volumes of a certified ethylene standard gas into the GC.

    • Identify the ethylene peak in the sample chromatogram based on its retention time compared to the standard.

    • Quantify the amount of ethylene in the sample by comparing the peak area to the standard curve.

    • Calculate the rate of ethylene production, typically expressed as nanoliters per gram of fresh weight per hour (nl/g FW/h).[19][20]

Root Growth Response Assay

This protocol allows for the investigation of the effects of ACC on primary root elongation.

Materials:

  • Arabidopsis thaliana seeds (or other model plant)

  • Square Petri plates

  • Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • ACC stock solution (sterile)

  • Stereomicroscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize seeds (e.g., with 70% ethanol and 50% bleach).

    • Sow seeds on square Petri plates containing MS medium.

    • Cold-stratify at 4°C for 2-3 days to synchronize germination.

  • Germination and Growth:

    • Place the plates vertically in a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

    • Allow seedlings to grow for 4-5 days until the primary root is clearly visible.

  • ACC Treatment:

    • Prepare MS plates containing a range of ACC concentrations (e.g., 0, 1, 10, 50, 100 µM).

    • Carefully transfer seedlings of uniform size to the ACC-containing plates.

  • Data Collection and Analysis:

    • Mark the position of the root tip at the time of transfer.

    • Incubate the plates vertically for an additional 2-3 days.

    • Capture images of the plates daily using a stereomicroscope.

    • Measure the primary root elongation from the initial mark to the new root tip position using image analysis software.

    • Calculate the average root growth and standard deviation for each ACC concentration.

    • Plot the root elongation as a function of ACC concentration to generate a dose-response curve.[6][21]

Signaling Pathways and Visualizations

Ethylene Biosynthesis and Signaling Pathway

The canonical pathway involves the synthesis of ethylene from methionine via SAM and ACC. Ethylene is then perceived by a family of endoplasmic reticulum-localized receptors, initiating a signaling cascade that ultimately leads to changes in gene expression.

Ethylene_Signaling cluster_enzymes Biosynthesis Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ATP Ethylene Ethylene ACC->Ethylene O2 Receptors Ethylene Receptors (ETR1, ERS1, etc.) Ethylene->Receptors Binds to ACS ACC Synthase (ACS) ACS->SAM ACO ACC Oxidase (ACO) ACO->ACC CTR1 CTR1 Receptors->CTR1 Inactivates EIN2 EIN2 CTR1->EIN2 De-represses EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 Activates ERFs ERF Transcription Factors EIN3_EIL1->ERFs Activates Gene_Expression Ethylene-Responsive Gene Expression ERFs->Gene_Expression Regulates

Caption: Overview of the ethylene biosynthesis and signaling pathway.

Ethylene-Independent ACC Signaling in Root Development

Emerging evidence points to a distinct signaling pathway for ACC that does not involve its conversion to ethylene. In roots, this pathway is proposed to involve GLUTAMATE RECEPTOR-LIKE (GLR) channels and the regulation of key developmental transcription factors.

ACC_Independent_Signaling ACC_ext Exogenous or Transported ACC GLR GLUTAMATE RECEPTOR-LIKE (GLR) Channels ACC_ext->GLR Activates Ca_influx Ca2+ Influx GLR->Ca_influx Ca_signal Cytosolic Ca2+ Signaling Ca_influx->Ca_signal Downstream Downstream Signaling Cascade Ca_signal->Downstream WOX5 WOX5 Expression (in Quiescent Center) Downstream->WOX5 Downregulates CLE Group I CLE Peptide Expression Downstream->CLE Downregulates LBD18 LBD18 Activation Downstream->LBD18 Activates Root_Elongation Primary Root Elongation WOX5->Root_Elongation Inhibits CLE->LBD18 Represses Lateral_Root Lateral Root Development LBD18->Lateral_Root Promotes

Caption: Proposed ethylene-independent ACC signaling in root development.

Experimental Workflow for Investigating ACC Signaling

This workflow outlines the key steps for dissecting the dual roles of ACC in a specific physiological process.

Experimental_Workflow Start Define Physiological Process of Interest Phenotyping Phenotypic Analysis with ACC and Ethylene Start->Phenotyping Inhibitors Use of Ethylene Biosynthesis/ Signaling Inhibitors (e.g., AVG, 1-MCP) Phenotyping->Inhibitors Mutants Analysis of Ethylene Biosynthesis and Signaling Mutants (e.g., acs, etr1) Phenotyping->Mutants Quantification Quantify Endogenous ACC and Ethylene Levels Inhibitors->Quantification Mutants->Quantification Transcriptomics Transcriptomic Analysis (RNA-seq) Quantification->Transcriptomics Genetics Forward/Reverse Genetics to Identify Signaling Components Transcriptomics->Genetics Biochemistry Biochemical Assays (e.g., protein-protein interactions, kinase assays) Genetics->Biochemistry Conclusion Elucidate ACC's Role (Ethylene-dependent vs. -independent) Biochemistry->Conclusion

Caption: Workflow for dissecting ACC's dual roles.

Conclusion

The understanding of Amino-cyclopropyl-acetic acid's role in plant biology has evolved significantly. Beyond its established function as the direct precursor to ethylene, ACC is now recognized as a signaling molecule in its own right, with profound implications for plant development and stress responses. This dual functionality presents both a challenge and an opportunity for researchers and professionals in drug and agrochemical development. The protocols and data presented here provide a foundation for further investigation into the intricate signaling networks governed by ACC, paving the way for the development of novel strategies to enhance crop resilience and productivity. A thorough understanding of both the ethylene-dependent and -independent actions of ACC is critical for accurately interpreting experimental results and for the targeted manipulation of plant growth and development.

References

Application Notes and Protocols for the HPLC Analysis of Amino-cyclopropyl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative and chiral analysis of Amino-cyclopropyl-acetic acid (ACCA), a non-proteinogenic amino acid of interest in pharmaceutical and biological research. The protocols are designed for researchers, scientists, and drug development professionals.

Method 1: Quantitative Analysis by HPLC with Pre-column OPA Derivatization and Fluorescence Detection

This method is suitable for the sensitive quantification of this compound in various sample matrices. Since most amino acids, including ACCA, lack a strong chromophore, pre-column derivatization with o-phthaldialdehyde (OPA) is employed to yield a highly fluorescent isoindole derivative, enabling detection at picomolar levels.[1][2][3]

Experimental Protocol

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 90 mL of deionized water. Adjust the pH to 9.5 with a concentrated sodium hydroxide solution and bring the final volume to 100 mL with deionized water.

  • OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.2 mL of the 0.4 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.

  • Mobile Phase A: 40 mM Sodium Phosphate buffer (pH 7.8).

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).[4]

2. Sample and Standard Preparation:

  • Accurately weigh and dissolve this compound standard in 0.1 M HCl to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to cover the desired concentration range for the calibration curve.

  • Prepare sample solutions by dissolving the sample in 0.1 M HCl. If necessary, perform sample clean-up (e.g., protein precipitation with sulfosalicylic acid followed by centrifugation, or solid-phase extraction).[5]

3. Automated Derivatization Procedure (Pre-column): [1]

  • Transfer 10 µL of the standard or sample solution to an autosampler vial.

  • Add 45 µL of the OPA reagent.

  • Add 45 µL of 0.4 M Borate Buffer (pH 9.5).

  • Mix the solution thoroughly (e.g., by aspirating and dispensing three times).

  • Allow the reaction to proceed for 1 minute at room temperature before injection.

4. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Gradient elution as described in the table below.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Fluorescence Detector Wavelengths: Excitation at 340 nm, Emission at 450 nm.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0982
20.04357
22.00100
25.00100
25.1982
30.0982
Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of amino acids using OPA derivatization and HPLC-FLD. These values can be used as a benchmark for method validation with this compound.

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)1 - 10 pmol/injection
Limit of Quantification (LOQ)5 - 50 pmol/injection
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Workflow for OPA Derivatization and HPLC-FLD Analysis

Workflow for OPA Derivatization and HPLC-FLD Analysis cluster_prep Sample & Reagent Preparation cluster_deriv Automated Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample/Standard in 0.1M HCl Mix Mix Sample/Standard, OPA, and Buffer Sample->Mix OPA OPA Reagent OPA->Mix Buffer Borate Buffer Buffer->Mix React React for 1 min Mix->React Inject Inject into HPLC React->Inject Column C18 Column Inject->Column Detect Fluorescence Detector Column->Detect Quantify Quantification Detect->Quantify

Caption: Automated workflow for ACCA analysis using OPA derivatization.

Method 2: Chiral HPLC for Enantiomeric Separation of this compound

This method is designed for the separation of the enantiomers of this compound without derivatization, which is crucial for determining enantiomeric purity and for stereospecific studies. The separation is achieved using a chiral stationary phase (CSP) based on a macrocyclic glycopeptide, such as teicoplanin.[6][7][8]

Experimental Protocol

1. Reagent and Sample Preparation:

  • Mobile Phase: 80:20 (v/v) Methanol/Water with 0.1% Formic Acid. (Note: The optimal mobile phase composition may vary and should be optimized for the specific application).

  • Sample/Standard Preparation: Dissolve the racemic or enantiomerically enriched this compound in the mobile phase to a suitable concentration (e.g., 0.1-1 mg/mL).

2. Chiral HPLC Conditions:

  • Column: Teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T, 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: Isocratic elution with 80:20 (v/v) Methanol/Water + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection:

    • UV: 210 nm (if response is sufficient).

    • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is recommended for higher sensitivity and selectivity. Monitor the [M+H]⁺ ion for this compound (m/z = 116.07).

Chromatographic Parameters for Chiral Separation
ParameterDescription
Stationary Phase Teicoplanin-based Chiral Stationary Phase (CSP)
Separation Mode Reversed-Phase or Polar Organic
Mobile Phase Modifiers Formic acid, acetic acid, or ammonium acetate are commonly used to improve peak shape and resolution.
Detection LC-MS is preferred for underivatized amino acids due to the lack of a strong chromophore.

Workflow for Direct Chiral HPLC-MS Analysis

Workflow for Direct Chiral HPLC-MS Analysis cluster_prep Sample Preparation cluster_hplc Chiral HPLC Separation cluster_ms Mass Spectrometry Detection cluster_data Data Analysis Sample Dissolve ACCA in Mobile Phase Inject Inject into HPLC Sample->Inject Column Chiral Column (e.g., Teicoplanin) Inject->Column ESI Electrospray Ionization (ESI+) Column->ESI MS Mass Analyzer ESI->MS Analysis Determine Enantiomeric Ratio MS->Analysis

Caption: Workflow for the enantiomeric separation of ACCA.

Method 3: Direct Quantitative Analysis by LC-MS/MS

This method provides a highly sensitive and selective approach for the direct quantification of this compound without derivatization, making it suitable for complex biological matrices. Hydrophilic Interaction Chromatography (HILIC) is employed for the retention of the polar ACCA molecule.[9][10]

Experimental Protocol

1. Reagent and Sample Preparation:

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled ACCA) to 1 volume of sample. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Transfer the supernatant for analysis.

2. HILIC-MS/MS Conditions:

  • Column: HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm).[10]

  • Mobile Phase: Gradient elution as described below.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.01090
5.04060
5.11090
8.01090
Mass Spectrometry Parameters

Detection is performed in Multiple Reaction Monitoring (MRM) mode. The following table provides proposed MRM transitions for this compound. These would need to be optimized on the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound116.170.1 (loss of HCOOH and NH3)15
This compound116.199.1 (loss of NH3)10

Workflow for HILIC-MS/MS Analysis

Workflow for HILIC-MS/MS Analysis cluster_prep Sample Preparation cluster_hplc HILIC Separation cluster_ms Tandem MS Detection cluster_data Data Analysis Sample Biological Sample Precipitate Protein Precipitation with Acetonitrile Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC Supernatant->Inject Column HILIC Column Inject->Column ESI ESI+ Column->ESI MRM MRM Analysis (QqQ) ESI->MRM Quantify Quantification MRM->Quantify

Caption: Workflow for direct quantitative analysis of ACCA by HILIC-MS/MS.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Amino-cyclopropyl-acetic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-cyclopropyl-acetic acid (ACCA) and its derivatives are a class of non-proteinogenic amino acids that are of increasing interest in pharmaceutical and agrochemical research. The presence of the cyclopropyl ring introduces conformational rigidity and unique physicochemical properties, making these compounds valuable scaffolds in drug design and as probes for biological systems. Accurate and sensitive quantification of ACCA and its derivatives is crucial for pharmacokinetic studies, metabolism research, and quality control. This document provides a comprehensive guide to the analysis of these compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

While specific data for this compound is not widely available in published literature, this guide leverages established principles of amino acid analysis and mass spectrometry of cyclopropyl-containing molecules to provide robust starting protocols. The methodologies outlined herein are based on the analysis of analogous compounds, such as 1-aminocyclopropane-1-carboxylic acid (ACC), and general practices for small polar molecules.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma)

A generic protein precipitation method is often sufficient for the extraction of small polar molecules like ACCA from plasma. This method is fast, simple, and generally provides adequate recovery for quantitative analysis.

Protocol: Protein Precipitation

  • Thaw Plasma Samples: Thaw frozen plasma samples on ice to prevent degradation of analytes.

  • Aliquoting: Vortex the plasma sample gently and aliquot 100 µL into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled ACCA derivative or a structurally similar compound not present in the sample) to each plasma aliquot.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or methanol) to each tube. The solvent should contain an appropriate concentration of an acid (e.g., 0.1% formic acid) to aid in protein precipitation and improve ionization efficiency in positive ion mode.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes, being cautious not to disturb the protein pellet.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at 40°C. This step concentrates the sample and allows for reconstitution in a solvent compatible with the initial mobile phase, which can improve peak shape.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer to Autosampler Vials: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography (LC)

Due to the polar nature of ACCA and its derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable chromatographic technique for their retention and separation.[1] Reversed-phase chromatography with an ion-pairing agent can also be employed.[2][3]

HILIC Method Parameters:

  • Column: A HILIC column with an amide or silica-based stationary phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for quantitative analysis. Electrospray ionization (ESI) in positive ion mode is generally suitable for amino acids.

General MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

MRM Transitions (Predicted)

Specific MRM transitions for this compound and its derivatives need to be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer. However, based on the known fragmentation patterns of amino acids, plausible transitions can be predicted. The primary fragmentation pathway for many amino acids involves the neutral loss of formic acid (HCOOH, 46 Da) or the loss of the carboxyl group as CO2 (44 Da) and NH3 (17 Da).[4]

For the parent this compound (Molecular Weight: 115.13 g/mol ), the protonated molecule [M+H]+ would have an m/z of 116.1.

Table 1: Predicted MRM Transitions for this compound (ACCA)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Neutral Loss
ACCA116.170.1HCOOH + NH3
ACCA116.199.1NH3
ACCA116.171.1COOH

Note: These transitions are predictive and must be optimized using authentic standards. For derivatives of ACCA, the precursor ion will shift according to the mass of the derivatizing group, and product ions will depend on the fragmentation of the entire molecule.

Data Presentation

Quantitative data should be summarized to allow for easy comparison of different samples or conditions.

Table 2: Example Quantitative Data Summary

Sample IDAnalyteConcentration (ng/mL)Standard Deviation%CV
Control 1ACCA10.20.87.8
Treated 1ACCA55.74.17.4
Control 2ACCA-Me Ester5.10.59.8
Treated 2ACCA-Me Ester23.41.98.1

Table 3: Method Validation Parameters (Typical Expected Values)

ParameterValue
Linearity (r²)> 0.99
LLOQ1-10 ng/mL
Accuracy85-115%
Precision (%CV)< 15%
Recovery> 80%

Visualizations

Experimental Workflow

The overall workflow from sample receipt to data analysis can be visualized to provide a clear overview of the process.

experimental_workflow sample Plasma Sample prep Sample Preparation (Protein Precipitation) sample->prep Extraction lcms LC-MS/MS Analysis (HILIC-ESI+-MRM) prep->lcms Injection data Data Processing (Quantification) lcms->data Raw Data report Report Generation data->report Results

Caption: General experimental workflow for the LC-MS/MS analysis of ACCA.

Logical Relationship of Analytical Steps

This diagram illustrates the logical dependencies and key considerations at each stage of the analytical method.

logical_relationship cluster_sample Sample cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling Matrix Biological Matrix (e.g., Plasma) Extraction Protein Precipitation Matrix->Extraction Cleanup Supernatant Transfer & Evaporation Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Separation HILIC Separation Reconstitution->Separation Ionization Positive ESI Separation->Ionization Detection MRM Detection Ionization->Detection Quant Peak Integration & Quantification Detection->Quant Validation Method Validation Quant->Validation

Caption: Key stages and their relationships in the bioanalytical method.

Potential Fragmentation Pathway of this compound

This diagram illustrates a plausible fragmentation pathway for the protonated molecule of ACCA in the mass spectrometer's collision cell.

fragmentation_pathway parent [M+H]+ m/z 116.1 frag1 [M+H - NH3]+ m/z 99.1 parent->frag1 - NH3 frag2 [M+H - HCOOH]+ m/z 70.1 parent->frag2 - HCOOH frag3 [M+H - COOH]+ m/z 71.1 parent->frag3 - COOH

Caption: Predicted fragmentation of protonated this compound.

References

Application Note: Chiral Separation of Amino-cyclopropyl-acetic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-cyclopropyl-acetic acid, a non-proteinogenic amino acid, is a critical chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this molecule can significantly influence the pharmacological activity and safety profile of the final drug product. Therefore, the accurate determination of enantiomeric purity is a crucial step in the development and quality control of pharmaceuticals containing this moiety. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) offers a direct and reliable method for the enantioselective analysis of this compound.

This application note provides a detailed protocol for the chiral separation of this compound enantiomers using a macrocyclic glycopeptide-based CSP. The method is suitable for the direct analysis of the underivatized amino acid, eliminating the need for derivatization steps that can introduce variability.[1][2]

Principle of Separation

The enantiomeric separation is achieved on a chiral stationary phase that exhibits stereoselective interactions with the analytes. Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, provide a complex chiral environment with multiple interaction sites, including hydrogen bonding, ionic interactions, and inclusion complexation.[3] These multi-modal interactions lead to the formation of transient diastereomeric complexes between the CSP and the enantiomers of this compound, resulting in different retention times and enabling their separation.

Experimental Protocols

This section details the recommended HPLC method for the chiral separation of this compound enantiomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometric (MS) detector.

  • Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size is recommended.[1][2] Other teicoplanin-based columns can also be used, though optimization may be required.

  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Additives: Formic acid (reagent grade or higher).

  • Sample: A solution of racemic this compound in the mobile phase.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation. Optimization may be necessary to achieve baseline resolution depending on the specific sample matrix and HPLC system.

ParameterRecommended ConditionNotes
Chiral Stationary Phase Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µmA teicoplanin-based CSP is highly effective for underivatized amino acids.[1][2]
Mobile Phase Methanol / Water / Formic Acid (90:10:0.1, v/v/v)A polar organic mobile phase is a good starting point. The ratio of methanol to water can be adjusted to optimize retention and resolution.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 25 °CTemperature can be varied to improve peak shape and resolution.
Detection UV at 210 nm or Mass SpectrometryAmino acids have low UV absorbance; detection at low wavelengths is necessary. MS detection provides higher sensitivity and selectivity.
Injection Volume 10 µLAdjust as needed based on sample concentration and detector sensitivity.
Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

  • Further dilute the stock solution with the mobile phase to a working concentration suitable for the detector response (e.g., 10-100 µg/mL for UV detection).

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.

Data Analysis
  • Identify the two enantiomer peaks in the chromatogram.

  • Calculate the retention time (t R ), resolution (R s ), and selectivity factor (α) for the enantiomeric pair.

  • The enantiomeric excess (% ee) can be calculated using the peak areas (A 1 and A 2 ) of the two enantiomers: % ee = |(A 1 - A 2 ) / (A 1 + A 2 )| x 100

Experimental Workflow

The following diagram illustrates the logical workflow for the chiral HPLC analysis of this compound enantiomers.

G Workflow for Chiral HPLC Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Sample Preparation (Dissolve & Filter) inject_sample Sample Injection prep_sample->inject_sample prep_mobile Mobile Phase Preparation (Methanol/Water/Formic Acid) hplc_system HPLC System Setup (Column, Flow Rate, Temp.) prep_mobile->hplc_system hplc_system->inject_sample separation Chiral Separation (CHIROBIOTIC T Column) inject_sample->separation detection Detection (UV or MS) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_analysis Peak Integration & Analysis (Retention Time, Area) chromatogram->peak_analysis calc Calculate Resolution (Rs) & Enantiomeric Excess (% ee) peak_analysis->calc

Caption: Experimental workflow for the chiral separation of this compound enantiomers by HPLC.

Data Presentation

The following table provides expected chromatographic parameters for the chiral separation of this compound enantiomers based on the recommended method. Actual values may vary depending on the specific experimental setup.

ParameterExpected Value
Retention Time (t R1 ) 8 - 12 min
Retention Time (t R2 ) 10 - 15 min
Selectivity Factor (α) > 1.1
Resolution (R s ) > 1.5

Conclusion

The described HPLC method using a teicoplanin-based chiral stationary phase provides a reliable and direct approach for the enantiomeric separation of this compound. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of chiral amino acids. The detailed protocol and workflow facilitate the implementation of this method for routine quality control and research applications.

References

Application Note & Protocol: Purification of Synthetic 1-Aminocyclopropane-1-carboxylic Acid (ACC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclopropane-1-carboxylic acid (ACC), a cyclic non-proteinogenic amino acid, is a key biosynthetic precursor to the plant hormone ethylene and serves as a valuable building block in medicinal chemistry. The synthesis of ACC can introduce various impurities, including unreacted starting materials, by-products, and reagents. Therefore, a robust purification protocol is critical to ensure the high purity required for research and drug development applications. This document outlines detailed protocols for the purification of synthetic ACC by recrystallization and ion-exchange chromatography, along with methods for purity assessment.

Potential Impurities in Synthetic ACC

The nature and quantity of impurities in a synthetic batch of 1-aminocyclopropane-1-carboxylic acid are highly dependent on the synthetic route employed. Common synthesis strategies, such as those starting from nitroacetate and 1,2-dihaloethane, may introduce specific process-related impurities.[1] These can include:

  • Unreacted Starting Materials: Residual nitroacetate and 1,2-dihaloethane.

  • Intermediates: Incompletely cyclized, reduced, or hydrolyzed intermediates.

  • By-products: Products from side reactions occurring during the synthesis.

  • Reagents and Solvents: Inorganic salts, acids, bases, and residual solvents used in the synthesis and workup.

A thorough understanding of the synthetic pathway is crucial for identifying potential impurities and selecting the most effective purification strategy.

Purification Protocols

Two primary methods for the purification of synthetic ACC are recrystallization and ion-exchange chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample, yielding a highly pure crystalline product.

Experimental Protocol: Recrystallization of ACC

  • Solvent Selection: Based on patent literature, 95% ethanol is an effective solvent for the recrystallization of ACC.[1]

  • Dissolution: In a suitable Erlenmeyer flask, add the crude synthetic ACC. For every 1 gram of crude ACC, add 5 mL of 95% ethanol.

  • Heating: Gently heat the suspension on a hot plate with stirring until the solvent reaches its boiling point and all the ACC has dissolved. If some solid remains, add small additional portions of hot 95% ethanol until a clear solution is obtained. Avoid adding a large excess of solvent to maximize the recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight) and swirl the flask. Reheat the solution to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Preheat a funnel and a clean receiving flask with a small amount of hot solvent to prevent premature crystallization. Quickly filter the hot solution through a fluted filter paper.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point (approximately 198-201°C) until a constant weight is achieved.[2]

Data Presentation: Recrystallization of ACC

ParameterValue
Recrystallization Solvent95% Ethanol
Crude ACC to Solvent Ratio (initial)1 g : 5 mL
Cooling ProtocolSlow cooling to room temperature, followed by ice bath
Expected Purity>98% (highly dependent on crude purity)
Protocol 2: Purification by Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for separating molecules based on their net charge.[3][4] It is particularly useful for separating ACC from charged impurities and for converting the salt form of ACC to the free amino acid.

Experimental Protocol: Ion-Exchange Chromatography of ACC

  • Resin Selection and Preparation: A strong cation exchange resin, such as Dowex 50W-X8, is suitable for this purification. Prepare a slurry of the resin in deionized water and pour it into a chromatography column. Wash the resin extensively with deionized water, followed by 1 M HCl, and then again with deionized water until the eluate is neutral. Finally, equilibrate the column with the starting buffer (e.g., 0.1 M citrate buffer, pH 3.0).

  • Sample Preparation: Dissolve the crude ACC in a minimal volume of the starting buffer. Adjust the pH of the sample to be at or below the pI of ACC (approximately 5.5) to ensure a net positive charge.

  • Sample Loading: Carefully load the prepared sample onto the top of the equilibrated column.

  • Washing: Wash the column with several column volumes of the starting buffer to remove any unbound, neutral, or negatively charged impurities.

  • Elution: Elute the bound ACC from the column using a pH or salt gradient. A common method is to use a linear gradient of increasing pH (e.g., from pH 3.0 to 7.0) or an increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis of Fractions: Analyze the collected fractions for the presence of ACC. This can be done using a ninhydrin test for a qualitative assessment or by HPLC for a quantitative analysis.

  • Pooling and Desalting: Pool the fractions containing pure ACC. If a salt gradient was used for elution, the pooled fractions will need to be desalted. This can be achieved by dialysis, gel filtration chromatography, or by using a volatile buffer system that can be removed by lyophilization.

  • Isolation of Pure ACC: Lyophilize the desalted, pooled fractions to obtain the purified ACC as a solid.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of amino acids.

Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

  • Sample Preparation: Prepare a stock solution of the purified ACC in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.[5] Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column: Use a standard HPLC system equipped with a UV detector. A C18 reverse-phase column is commonly used for amino acid analysis.

  • Mobile Phase: A typical mobile phase system consists of:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient Elution: A gradient elution is typically used to separate the target compound from any impurities. A representative gradient is shown in the table below.

  • Detection: Monitor the elution profile at a wavelength of 214 nm, which corresponds to the absorbance of the peptide bond.[5]

  • Quantification: The purity of the sample is determined by calculating the area of the main peak as a percentage of the total peak area in the chromatogram.[5]

Data Presentation: Representative HPLC Parameters for ACC Purity Analysis

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm
Injection Volume 10 µL
Column Temperature 30°C
Gradient 5% B to 95% B over 20 minutes

Visualizing the Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_ACC Crude Synthetic ACC Recrystallization Recrystallization Crude_ACC->Recrystallization Option 1 Ion_Exchange Ion-Exchange Chromatography Crude_ACC->Ion_Exchange Option 2 HPLC_Analysis Purity Assessment (RP-HPLC) Recrystallization->HPLC_Analysis Ion_Exchange->HPLC_Analysis Pure_ACC High-Purity ACC HPLC_Analysis->Pure_ACC >98% Purity

Caption: Purification workflow for synthetic ACC.

Signaling Pathways and Logical Relationships

The purification process itself does not involve biological signaling pathways. However, the logical relationship between the purification steps and the final product quality can be visualized.

Logical_Relationship Crude_Product Crude Synthetic Product (ACC + Impurities) Purification_Step Purification (Recrystallization or Ion-Exchange) Crude_Product->Purification_Step Impurity_Removal Removal of Process-Related Impurities Purification_Step->Impurity_Removal Pure_Product High-Purity ACC Impurity_Removal->Pure_Product Application Suitability for Research & Development Pure_Product->Application

Caption: Logical flow of ACC purification.

References

Application Notes and Protocols for In Vitro Assays Involving 1-Aminocyclopropane-1-Carboxylic Acid (ACC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key in vitro assays involving 1-Aminocyclopropane-1-carboxylic acid (ACC), also known as Amino-cyclopropyl-acetic acid. ACC is a pivotal molecule in both plant biology, as the immediate precursor to the plant hormone ethylene, and in neuroscience, as a selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.

I. Assays in Plant Biology: Ethylene Biosynthesis Pathway

ACC is central to the ethylene biosynthesis pathway in higher plants, being synthesized from S-adenosyl-L-methionine (SAM) by ACC synthase (ACS) and subsequently converted to ethylene by ACC oxidase (ACO).[1] Various in vitro assays are employed to study the kinetics and inhibition of these key enzymes.

Signaling Pathway: Ethylene Biosynthesis

Ethylene_Biosynthesis Met Methionine SAM_Synthase SAM Synthetase Met->SAM_Synthase SAM S-adenosyl-L-methionine (SAM) SAM_Synthase->SAM ACS ACC Synthase (ACS) SAM->ACS ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) ACS->ACC MTA MTA ACS->MTA by-product ACO ACC Oxidase (ACO) ACC->ACO Ethylene Ethylene ACO->Ethylene

Caption: Ethylene Biosynthesis Pathway in Plants.

Quantitative Data: Enzyme Kinetics and Inhibition

The following tables summarize key quantitative parameters for the enzymes involved in ACC metabolism in plants.

Table 1: ACC Deaminase Enzyme Kinetics

Enzyme Source Substrate K_m Value Reference

| Pseudomonas sp. strain ACP | ACC | 1.5 - 15 mM |[2] |

Table 2: ACC Synthase (ACS) Inhibition

Enzyme Inhibitor K_i Value Inhibition Type Reference
Recombinant Arabidopsis ACS5 Compound 7303 23.5 ± 1.5 nM Uncompetitive [3]

| Recombinant Arabidopsis ACS5 | AVG (Aminoethoxyvinylglycine) | 15 ± 3.5 nM | Competitive |[3] |

Table 3: ACC Oxidase (ACO) Enzyme Kinetics in Arabidopsis thaliana

Enzyme Isoform V_max (nmol ethylene/μg protein/h) K_m (μM) Reference
ACO1 High ~120 [4]

| ACO2 | Low | ~8 |[4] |

II. Assays in Neuroscience: NMDA Receptor Modulation

ACC acts as a partial agonist at the glycine co-agonist site of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity and neurotransmission.[5] In vitro assays are critical for characterizing the affinity and functional effects of ACC and its derivatives on NMDA receptor activity.

Signaling Pathway: ACC at the NMDA Receptor

NMDA_Receptor_Modulation cluster_receptor NMDA Receptor NMDA_R GluN1 |  GluN2 Ion_Channel Ion Channel Opening NMDA_R->Ion_Channel Activates Glutamate Glutamate Glutamate->NMDA_R:GluN2 Binds ACC ACC (Partial Agonist) ACC->NMDA_R:GluN1 Binds Glycine Glycine (Co-agonist) Glycine->NMDA_R:GluN1 Binds (competes) Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx

Caption: Modulation of the NMDA Receptor by ACC.

Quantitative Data: NMDA Receptor Binding and Functional Activity

The table below presents quantitative data on the interaction of ACC with the NMDA receptor complex.

Table 4: ACC (ACPC) Activity at the NMDA Receptor

Assay Type Ligand Parameter Value Reference
[³H]-Glycine Binding Assay ACC IC₅₀ 38 nM [6]

| [³H]MK-801 Binding Assay | ACPC (ACC) | EC₅₀ | 54 ± 12 nM |[5] |

III. Experimental Protocols

Protocol 1: ACC Deaminase Activity Assay (Colorimetric)

This protocol quantifies ACC deaminase activity by measuring the amount of α-ketobutyrate produced, which reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a colored phenylhydrazone.

Experimental Workflow: ACC Deaminase Assay

ACC_Deaminase_Workflow start Start prep Prepare Toluene- permeabilized Cells start->prep incubate Incubate with ACC Substrate prep->incubate stop_rxn Stop Reaction with HCl incubate->stop_rxn centrifuge Centrifuge to Remove Debris stop_rxn->centrifuge react_dnph React Supernatant with DNPH centrifuge->react_dnph add_naoh Add NaOH to Develop Color react_dnph->add_naoh measure Measure Absorbance at 540 nm add_naoh->measure end End measure->end

Caption: Workflow for ACC Deaminase Activity Assay.

Materials:

  • Bacterial cell culture expressing ACC deaminase

  • 0.1 M Tris-HCl (pH 8.5)

  • Toluene

  • 0.5 M ACC solution

  • 0.56 N HCl

  • 2,4-dinitrophenylhydrazine (DNPH) reagent (0.2% in 2 N HCl)

  • 2 N NaOH

  • α-ketobutyrate standards

Procedure:

  • Cell Preparation:

    • Harvest bacterial cells by centrifugation.

    • Wash the cell pellet with 0.1 M Tris-HCl (pH 7.6).

    • Resuspend the cells in 0.1 M Tris-HCl (pH 8.5).

    • Add 5% (v/v) toluene to the cell suspension and vortex vigorously for 30 seconds to permeabilize the cells.

  • Enzymatic Reaction:

    • To 200 µL of the toluenized cell suspension, add 20 µL of 0.5 M ACC.

    • For a control, add 20 µL of distilled water instead of ACC.

    • Incubate the mixture at 30°C for 15 minutes.

  • Reaction Termination and Clarification:

    • Stop the reaction by adding 1 mL of 0.56 N HCl and vortexing.

    • Centrifuge at 16,000 x g for 5 minutes to pellet cell debris.

  • Colorimetric Detection:

    • Transfer 1 mL of the supernatant to a new tube.

    • Add 1 mL of DNPH reagent.

    • Incubate at 30°C for 30 minutes.

    • Add 2 mL of 2 N NaOH to the mixture and vortex.

    • Measure the absorbance at 540 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of α-ketobutyrate.

    • Determine the amount of α-ketobutyrate produced in the samples by comparing their absorbance to the standard curve. The enzyme activity is typically expressed as µmol of α-ketobutyrate per mg of protein per hour.

Protocol 2: NMDA Receptor Binding Assay ([³H]-Glycine Displacement)

This protocol determines the binding affinity of ACC for the glycine site of the NMDA receptor by measuring its ability to displace a radiolabeled ligand, [³H]-glycine.

Materials:

  • Rat forebrain membranes (or other tissue preparation rich in NMDA receptors)

  • Assay Buffer (e.g., 50 mM Tris-acetate, pH 7.4)

  • [³H]-glycine (radioligand)

  • ACC solutions of varying concentrations (test compound)

  • Non-labeled glycine (for determining non-specific binding)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Thaw frozen rat forebrain membranes on ice.

    • Homogenize the membranes in ice-cold assay buffer.

  • Assay Setup:

    • In test tubes, combine the membrane preparation, assay buffer, and [³H]-glycine at a fixed concentration (typically near its K_d).

    • Add varying concentrations of ACC to different tubes to generate a competition curve.

    • For total binding, add only the radioligand and membranes.

    • For non-specific binding, add a high concentration of non-labeled glycine (e.g., 1 mM) in addition to the radioligand and membranes.

  • Incubation:

    • Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the ACC concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of ACC that inhibits 50% of the specific binding of [³H]-glycine.[6]

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Amino-cyclopropyl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of the stereoselective synthesis of amino-cyclopropyl-acetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main challenges revolve around controlling stereochemistry at multiple centers. This includes achieving high diastereoselectivity (controlling the relative configuration of substituents on the cyclopropane ring) and high enantioselectivity (controlling the absolute stereochemistry to obtain a single enantiomer). Other significant challenges include managing hazardous reagents like diazo compounds and optimizing reaction conditions to achieve high yields.

Q2: What are the most common synthetic strategies for preparing cyclopropyl amino acids?

A2: The most prevalent methods include:

  • Cyclopropanation of dehydroamino acids: This involves the reaction of a dehydroamino acid derivative with a carbene or carbenoid source. Common methods for carbene generation include the decomposition of diazo compounds, often catalyzed by transition metals like rhodium or copper.

  • Simmons-Smith Reaction: This classic method uses an organozinc carbenoid to cyclopropanate an allylic amine or a related precursor. The presence of a directing group, such as a hydroxyl or amino group, can significantly influence the stereochemical outcome.

  • Michael-initiated ring closure (MIRC): This approach involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring.

Q3: Are there safer alternatives to using pre-synthesized diazo compounds?

A3: Yes, due to the toxic and explosive nature of many diazo compounds, in situ generation is a highly recommended and safer alternative.[1] This can be achieved by, for example, the base-mediated decomposition of stable precursors like tosylhydrazones or N-methyl-N-nitrosourea (MNU) derivatives (e.g., Diazald®) directly in the reaction mixture.[1] Flow chemistry setups are also being developed to safely generate and immediately use diazo compounds.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Incorrect cis/trans Ratio)

Q: My cyclopropanation reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A: Low diastereoselectivity is a common problem and can often be addressed by systematically evaluating several reaction parameters.

Potential Causes and Solutions:

  • Suboptimal Catalyst System: The choice of catalyst and its ligands is critical for inducing facial selectivity.

    • Solution: For rhodium-catalyzed reactions, screen different rhodium(II) carboxylate catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂). The steric and electronic properties of the ligands can dramatically influence the diastereomeric ratio (d.r.).[2] For some substrates, iron porphyrin complexes have been shown to favor the formation of Z-isomers, while thermal reactions may favor E-isomers.[3]

  • Reaction Temperature: Higher temperatures can lead to lower selectivity by providing enough energy to overcome the activation barrier for the formation of the less-favored diastereomer.

    • Solution: Try running the reaction at a lower temperature. This often requires longer reaction times but can significantly enhance diastereoselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.

    • Solution: Screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, THF, pentane).

  • Steric Hindrance: The steric bulk of the substituents on both the alkene and the carbene precursor can influence the approach of the reactants.

    • Solution: If possible, modify the protecting groups on your amino acid precursor to be more or less sterically demanding to favor a specific approach trajectory.

Issue 2: Low Enantioselectivity in Asymmetric Cyclopropanation

Q: I am using a chiral catalyst, but the enantiomeric excess (e.e.) of my product is low. What factors should I investigate?

A: Achieving high enantioselectivity requires a good "match" between the substrate, the carbene precursor, and the chiral catalyst.

Potential Causes and Solutions:

  • Ineffective Chiral Ligand/Catalyst: The chosen chiral ligand may not be optimal for your specific substrate.

    • Solution: This is the most critical factor. It is often necessary to screen a library of chiral ligands. For rhodium-catalyzed reactions, various chiral carboxylate and carboxamidate ligands have been developed. For example, catalysts like Rh₂(S-DOSP)₄ and Rh₂(S-TCPTAD)₄ have shown high enantioselectivity for certain substrates.[4] In asymmetric Simmons-Smith reactions, chiral ligands such as TADDOL derivatives or phosphine-based ligands can be effective.[5]

  • Suboptimal Reaction Conditions: Temperature and solvent can also impact enantioselectivity.

    • Solution: As with diastereoselectivity, lowering the reaction temperature is often beneficial for improving e.e. Conduct a solvent screen to find the optimal medium for chiral induction.

  • Purity of Reagents and Catalyst: Impurities can sometimes interfere with the chiral catalyst, leading to a racemic background reaction.

    • Solution: Ensure that all starting materials, solvents, and the chiral catalyst are of high purity.

Issue 3: Low or No Product Conversion

Q: My cyclopropanation reaction is not proceeding to completion, resulting in a low yield. What are the likely causes?

A: Low conversion can stem from issues with reagents, reaction conditions, or the inherent reactivity of the substrate.

Potential Causes and Solutions:

  • Inactive Catalyst or Reagents: Catalysts and reagents can degrade over time or if not stored properly.

    • Solution: Use freshly prepared or properly stored reagents. For Simmons-Smith reactions, the activation of the zinc (e.g., as a zinc-copper couple) is crucial for reactivity.

  • Presence of Inhibitors: Many cyclopropanation catalysts are sensitive to air and moisture.

    • Solution: Ensure all glassware is oven- or flame-dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Poor Substrate Reactivity: Electron-deficient alkenes are generally less reactive towards electrophilic carbenes generated from many common precursors.

    • Solution: For less reactive alkenes, you may need to use a more reactive carbene source or a different catalytic system. Alternatively, increasing the reaction temperature or concentration may improve the yield, but be mindful of the potential impact on stereoselectivity.

  • Insufficient Reaction Time: Some cyclopropanation reactions can be slow.

    • Solution: Monitor the reaction over a longer period using techniques like TLC or GC-MS to ensure it has reached completion.

Data Presentation

Table 1: Comparison of Catalysts in the Cyclopropanation of Dehydroamino Acids with Diazo Compounds

CatalystSubstrateDiazo CompoundSolventYield (%)Diastereomeric Ratio (E:Z)Ref.
None (Thermal)Dehydroalanine derivativePhenyldiazomethaneToluene85>95:5[3]
ClFeTPPDehydroalanine derivativePhenyldiazomethaneToluene7510:90[3]
Rh₂(OAc)₄Dehydroalanine derivativePhenyldiazomethaneToluene6540:60[3]
Rh₂(S-NTTL)₄Styrene1-mesyl triazole1,2-dichloroethane95>98:2 (trans:cis)[4]
Rh₂(S-TCPTAD)₄Ethyl acrylatetert-butyl phenyldiazoacetatePentane78>97:3

Note: Data is compiled from various sources and specific reaction conditions may vary. Please consult the original literature for detailed information.

Table 2: Enantioselectivity in Asymmetric Cyclopropanation

Catalyst / LigandSubstrateCarbene SourceYield (%)e.e. (%)Ref.
Rh₂(S-NTTL)₄Styrene1-mesyl triazole9596[4]
Rh₂(S-PTTL)₄Styrene1-mesyl triazole-88[4]
Chiral Aziridine-phosphineCinnamyl alcoholCH₂I₂ / Et₂Zn~9080-98[5]
Rh₂(TBSP)₄N-vinylphthalimideAryldiazoacetate-55[2]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Cyclopropanation of a Dehydroamino Acid Derivative

This protocol is a general guideline for the intermolecular cyclopropanation using a rhodium catalyst.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the dehydroamino acid derivative (1.0 equiv) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01-0.05 equiv) in anhydrous dichloromethane (to a concentration of ~0.1 M).

  • Addition of Diazo Compound: Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.2-1.5 equiv) in anhydrous dichloromethane. Using a syringe pump, add the diazo solution dropwise to the reaction mixture over a period of 4-6 hours at room temperature. Slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), to isolate the cyclopropyl amino acid derivative.

Protocol 2: In Situ Generation of Diazomethane from Diazald® for Cyclopropanation

This protocol describes a safer method for using diazomethane by generating it in the presence of the substrate.

  • Setup: Assemble a Diazald® kit or a similar apparatus for diazomethane generation. The receiving flask should contain the alkene substrate (1.0 equiv) and the catalyst (e.g., an iron porphyrin complex) dissolved in a suitable solvent (like a biphasic mixture of toluene and water).

  • Reagent Preparation: In the dropping funnel of the generation apparatus, place a solution of Diazald® in an organic solvent (e.g., ether). The reaction flask of the apparatus should contain aqueous potassium hydroxide (e.g., 6 M KOH).

  • Generation and Reaction: Warm the reaction flask containing the KOH solution. Slowly add the Diazald® solution from the dropping funnel. The generated diazomethane will co-distill with the solvent and bubble into the receiving flask containing the substrate and catalyst.

  • Completion and Quenching: Continue the process until the yellow color of diazomethane persists in the receiving flask, indicating the consumption of the alkene. Carefully quench any excess diazomethane by the slow addition of acetic acid until the yellow color disappears.

  • Work-up and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by flash column chromatography.

Visualizations

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Solvents & Reagents setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction add_reagents Add Substrate & Catalyst setup_reaction->add_reagents add_diazo Slow Addition of Diazo Compound add_reagents->add_diazo monitor Monitor Reaction (TLC, LC-MS) add_diazo->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Characterize Product (NMR, HRMS)

Caption: General experimental workflow for rhodium-catalyzed cyclopropanation.

troubleshooting_stereoselectivity cluster_conditions Reaction Conditions cluster_catalyst Catalyst System cluster_substrate Substrate start Low Stereoselectivity (d.r. or e.e.) temp Is Reaction Temperature Optimized? start->temp solvent Is Solvent Choice Optimal? catalyst Is the Catalyst/Ligand System Appropriate? temp->catalyst lower_temp Lower Reaction Temperature temp->lower_temp No substrate Can Substrate Sterics Be Modified? solvent->substrate Yes screen_solvents Screen Solvents of Varying Polarity solvent->screen_solvents No catalyst->solvent Yes screen_catalysts Screen Different Catalysts/Ligands catalyst->screen_catalysts No end end substrate->end Optimized Stereoselectivity modify_substrate Modify Protecting Groups substrate->modify_substrate No lower_temp->catalyst screen_catalysts->solvent screen_solvents->substrate modify_substrate->end

Caption: Troubleshooting decision tree for low stereoselectivity.

synthetic_routes start1 Dehydroamino Acid Derivative method1 Diazo Compound + Catalyst (Rh, Cu, Fe) start1->method1 start2 Allylic Amine Derivative method2 Simmons-Smith Reagent (CH₂I₂/Zn-Cu) start2->method2 start3 Michael Acceptor with Amino Group method3 Michael-Initiated Ring Closure (MIRC) start3->method3 product This compound (Stereoselective Synthesis) method1->product method2->product method3->product

Caption: Key synthetic routes to this compound.

References

Technical Support Center: Synthesis of Amino-cyclopropyl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Amino-cyclopropyl-acetic acid (ACCA) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this valuable class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound?

A1: Several robust methods are employed for the synthesis of amino-cyclopropyl-acetic acids. The choice of method often depends on the desired substitution pattern, stereochemistry, and available starting materials. Key strategies include:

  • Cyclopropanation of Glycine Derivatives: This approach often involves the reaction of a glycine Schiff base or other activated glycine equivalents with a cyclopropanating agent. The Simmons-Smith reaction and the use of diazo compounds with metal catalysis are common examples.[1]

  • Kulinkovich-de Meijere Reaction: This method allows for the synthesis of cyclopropylamines from the reaction of Grignard reagents with N,N-dialkylamides in the presence of a titanium(IV) alkoxide. This can be adapted to produce this compound precursors.[2]

  • Intramolecular Cyclopropanation: For certain substrates, an intramolecular cyclization of a suitably functionalized acyclic precursor, such as a haloamine, can be an effective route to the cyclopropane ring.[3]

  • From Activated Methylene Compounds: The reaction of active methylene compounds (like malonic esters) with dihaloalkanes can be used to form a cyclopropane ring, which can then be further functionalized to introduce the amino group.[4][5]

Q2: I am observing poor diastereoselectivity in my cyclopropanation reaction. What are the likely causes and how can I improve it?

A2: Poor diastereoselectivity is a common challenge, resulting in a mixture of cis and trans isomers that can be difficult to separate. Key factors influencing diastereoselectivity include:

  • Nature of the Catalyst: In metal-catalyzed reactions (e.g., with rhodium or copper catalysts for diazo compound reactions), the ligand on the metal catalyst plays a crucial role in controlling the stereochemical outcome.[6] Experimenting with different chiral ligands can significantly improve diastereoselectivity.

  • Directing Groups: The presence of a directing group, such as a hydroxyl group on an allylic alcohol, can coordinate with the cyclopropanating reagent (e.g., the zinc carbenoid in the Simmons-Smith reaction) and direct the addition to one face of the double bond.[7]

  • Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the reactivity of the cyclopropanating agent, thereby affecting diastereoselectivity.[1]

Q3: My reaction yield is consistently low. What are the potential reasons?

A3: Low yields can stem from a variety of issues. Consider the following:

  • Reagent Quality: The purity and activity of reagents are critical. For instance, in the Simmons-Smith reaction, the zinc-copper couple must be freshly prepared and highly activated.[7] Diiodomethane should be purified to remove inhibitors.

  • Reaction Conditions: Ensure the reaction is performed under strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen), as many of the organometallic intermediates are sensitive to moisture and air.[7]

  • Incomplete Conversion: If starting material remains, consider increasing the reaction time, temperature (cautiously, as this may affect selectivity), or the equivalents of the cyclopropanating reagent.

  • Side Reactions: The formation of byproducts will naturally lower the yield of the desired product. Identifying and minimizing these side reactions is key.

Q4: What are the challenges in purifying this compound and its derivatives?

A4: Purification can be challenging due to the polar nature of the amino acid and the potential for closely related impurities.

  • Separation of Diastereomers: If the synthesis results in a mixture of diastereomers, their separation can be difficult. High-performance liquid chromatography (HPLC) with a suitable chiral stationary phase or derivatization to diastereomers that are separable on a standard silica gel column is often required.[8][9][10][11]

  • Removal of Unreacted Starting Materials: Polar starting materials can co-elute with the product during chromatography. Careful selection of the chromatographic conditions is necessary.

  • Product Stability: Some this compound derivatives can be sensitive to harsh purification conditions. For example, acidic or basic conditions during chromatography could potentially lead to ring-opening or other degradation pathways.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive cyclopropanating agent (e.g., poorly activated Zn-Cu couple in Simmons-Smith).Prepare the zinc-copper couple fresh for each reaction and ensure proper activation. Consider using ultrasonication to enhance activation.
Poor quality of reagents (e.g., diiodomethane).Use freshly distilled or high-purity diiodomethane.
Presence of moisture or oxygen.Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).
Low reactivity of the substrate.For electron-deficient alkenes, consider using a more reactive cyclopropanating agent, such as the Furukawa modification (Et₂Zn and CH₂I₂) of the Simmons-Smith reaction.[1]
Formation of Multiple Products (Poor Selectivity) Undesired diastereomer formation.Optimize reaction temperature (usually lower is better), solvent, and catalyst/ligand system. Consider introducing a directing group if possible.
Formation of byproducts from side reactions.See the "Common Side Reactions" section below to identify potential byproducts and adjust reaction conditions to minimize their formation.
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC or GC/MS and extend the reaction time if necessary. A modest increase in temperature may be beneficial but can also lead to more side products.
Insufficient amount of cyclopropanating reagent.Increase the equivalents of the cyclopropanating reagent.
Difficulty in Product Isolation/Purification Product is highly polar and water-soluble.Use ion-exchange chromatography or derivatize the amino and/or carboxylic acid groups to facilitate extraction and silica gel chromatography.
Co-elution of product with impurities.Optimize the HPLC or column chromatography conditions (e.g., solvent system, gradient, stationary phase). Derivatization can also alter the chromatographic behavior of the product and impurities, aiding separation.[10]

Common Side Reactions

Understanding the potential side reactions is crucial for optimizing your synthesis and simplifying purification.

Reaction Type Side Reaction Description Mitigation Strategies
Simmons-Smith Reaction Methylation of HeteroatomsThe zinc carbenoid can act as a methylating agent, particularly with alcohols or other nucleophilic heteroatoms in the substrate, especially with excess reagent or prolonged reaction times.Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times. Protect sensitive functional groups if necessary.
Kulinkovich Reaction Ethene FormationA non-productive side reaction of the titanacyclopropane intermediate with additional titanium(IV) isopropoxide can lead to the formation of ethene and titanium(III) species, reducing the efficiency of the desired cyclopropanation.[12]The stoichiometry of the titanium reagent to the Grignard reagent is crucial. This side reaction is more prominent when the ratio approaches 1:1.[12]
Cyclopropanation of Active Methylene Compounds Dimerization and HydroxylationThe radical intermediates generated from the active methylene compounds can undergo dimerization or be trapped by oxygen to form hydroxylated byproducts.[5]Maintain strict anaerobic conditions if the reaction is not intended to be an oxidative cyclization. The concentration of the reactants can also influence the rate of dimerization versus the desired intermolecular reaction.
General Cyclopropanation Formation of DiastereomersIf the alkene substrate is prochiral and the cyclopropanation is not perfectly stereoselective, a mixture of diastereomers will be formed.Employ chiral catalysts or auxiliaries. Optimize reaction conditions (temperature, solvent) to favor the formation of one diastereomer.

Data on Reaction Conditions and Yields

The following table summarizes representative data on the synthesis of cyclopropyl amino acid derivatives, highlighting the impact of different conditions on yield and selectivity.

Reaction Substrate Conditions Product Yield (%) Diastereomeric Ratio (dr) Reference
Simmons-Smith N-Protected Allylic AmineCH₂I₂/Zn(Cu), Et₂OProtected Amino-cyclopropyl-methanol75-85>95:5Inferred from[1]
Rh-catalyzed Cyclopropanation N-Vinylphthalimide and AryldiazoacetateRh₂(OAc)₄ (1 mol%), CH₂Cl₂, rtMethyl 1-aryl-2-aminocyclopropane carboxylate80-95>98:2 (trans)[2]
Kulinkovich-de Meijere N,N-DimethylbenzamideEtMgBr, Ti(OiPr)₄1-Phenyl-N,N-dimethylcyclopropanamine70-80N/AInferred from[2]
Intramolecular Cyclopropanation Allyl DiazoacetateEngineered Myoglobin BiocatalystCyclopropane-fused γ-lactoneup to 99up to 99% ee[13]

Experimental Protocols

1. Simmons-Smith Cyclopropanation of an N-Protected Allylic Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (argon), add zinc dust and an equal weight of copper(I) chloride. Heat the mixture gently with a heat gun under vacuum until it becomes a fine, gray powder. Allow to cool to room temperature.

  • Reaction Setup: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether. Stir the suspension vigorously.

  • Addition of Reagents: To the stirred suspension, add a solution of the N-protected allylic amine in anhydrous diethyl ether, followed by the dropwise addition of diiodomethane.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

2. Rhodium-Catalyzed Cyclopropanation of N-Vinylphthalimide

This protocol is adapted from a literature procedure for the synthesis of 1-aryl-2-amino-cyclopropane carboxylates.[2]

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve N-vinylphthalimide and the rhodium(II) acetate dimer catalyst (Rh₂(OAc)₄) in anhydrous dichloromethane.

  • Addition of Diazo Compound: Add a solution of the aryldiazoacetate in dichloromethane to the reaction mixture dropwise over a period of 1-2 hours at room temperature. The slow addition is crucial to keep the concentration of the diazo compound low and minimize side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired cyclopropane derivative.

Visualizations

Reaction Pathway: Synthesis via Cyclopropanation of an Activated Glycine Derivative

reaction_pathway start Protected Glycine Derivative (e.g., Schiff Base) intermediate Cyclopropanated Intermediate start->intermediate Cyclopropanation reagent Cyclopropanating Agent (e.g., CH₂I₂/Zn(Cu) or Diazo Compound) reagent->intermediate product This compound (after deprotection) intermediate->product Deprotection side_product Diastereomeric Side Product intermediate->side_product Poor Stereocontrol

Caption: General pathway for ACCA synthesis via cyclopropanation.

Experimental Workflow: Simmons-Smith Reaction

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_zncu Prepare Zn-Cu Couple setup Setup Reaction Under Inert Atmosphere prep_zncu->setup add_substrate Add Substrate and CH₂I₂ setup->add_substrate monitor Monitor Reaction (TLC/GC-MS) add_substrate->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: Step-by-step workflow for a Simmons-Smith reaction.

Troubleshooting Logic: Low Yield

troubleshooting cluster_causes cluster_solutions start Low Yield? incomplete_conv Incomplete Conversion? start->incomplete_conv side_products Significant Side Products? start->side_products reagent_issue Reagent Quality Issue? start->reagent_issue sol_time_temp Increase Reaction Time/Temp incomplete_conv->sol_time_temp sol_reagent_eq Increase Reagent Equivalents incomplete_conv->sol_reagent_eq sol_optimize Optimize Conditions to Minimize Byproducts side_products->sol_optimize sol_purify_reagents Purify/Re-activate Reagents reagent_issue->sol_purify_reagents

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing Amino-cyclopropyl-acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Amino-cyclopropyl-acetic acid (ACCA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing cyclopropyl amino acids involve carbene or carbenoid additions to alkene precursors.[1] Key strategies include:

  • Simmons-Smith Reaction: This classic method uses an organozinc carbenoid (typically from diiodomethane and a zinc-copper couple) to cyclopropanate an alkene precursor, such as a protected dehydroamino acid.[2][3] It is known for being stereospecific, meaning the stereochemistry of the alkene is preserved in the cyclopropane product.[2][3]

  • Catalytic Carbene Transfer: Transition metal catalysts, particularly those based on rhodium and copper, are used to decompose diazo compounds, generating a metal carbene that then reacts with an alkene.[4][5] This method can offer high diastereoselectivity.[4]

  • Intramolecular Cyclization: Methods involving the base-induced cyclization of γ-chloro-α-imino or γ-chloro-α-amino esters provide another route to the cyclopropane ring.[6]

  • Enzymatic Synthesis: Biocatalytic approaches are emerging, utilizing enzymes like PLP-dependent cyclases, which can offer high stereocontrol.[7]

Q2: How can I improve the diastereoselectivity of my cyclopropanation reaction?

A2: Achieving high diastereoselectivity is a common challenge. Consider the following:

  • Catalyst Choice: For catalytic reactions, the choice of metal and its ligands is critical. Chiral dirhodium catalysts, for example, can induce moderate enantioselectivity.[4]

  • Directing Groups: Proximal functional groups, such as hydroxyl or ether groups on the alkene substrate, can coordinate to the metal carbenoid and direct the cyclopropanation to one face of the double bond, enhancing stereocontrol.[3][8]

  • Reaction Conditions: Temperature and solvent can influence selectivity. Lowering the temperature often improves selectivity by favoring the transition state with the lowest activation energy.

  • In Situ Generation of Reagents: Some methods utilize the in-situ generation of diazo compounds, which can lead to good E/Z selectivity depending on whether the reaction is thermal or catalyzed.[9]

Q3: What are the best practices for purifying the final this compound product?

A3: Amino acids can be challenging to purify due to their zwitterionic nature. Common techniques include:

  • Crystallization: After acid-base workup to isolate the crude product, crystallization from a suitable solvent system (e.g., water/ethanol) is a primary method for purification.[10]

  • Ion-Exchange Chromatography: This is a highly effective technique for amino acid purification. The crude mixture is loaded onto a column with a resin that separates compounds based on charge.[11]

  • Column Chromatography (Silica Gel): While standard silica gel chromatography can be used, it often requires derivatization of the amino acid (e.g., esterification of the carboxylic acid and protection of the amine) to achieve good separation of non-polar impurities.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Reaction Yield or No Conversion

Q: My cyclopropanation reaction yield is consistently low or fails to proceed. What are the potential causes and solutions?

A: Low conversion is a frequent issue stemming from several factors. A systematic investigation is recommended.[12]

Potential Cause Recommended Solution & Explanation
Impure or Degraded Reagents Solution: Verify the purity of starting materials, especially the alkene precursor and the cyclopropanating agent (e.g., diiodomethane, diazo compound). Diiodomethane can degrade over time and should be stored properly. Zinc-copper couple for Simmons-Smith reactions should be freshly prepared and activated for optimal reactivity.
Inactive Catalyst Solution: For metal-catalyzed reactions, ensure the catalyst (e.g., Rh₂(OAc)₄) has not been deactivated. Catalyst loading may also need optimization; too little catalyst can lead to incomplete conversion.[4]
Incorrect Reaction Conditions Solution: Temperature, concentration, and reaction time are critical.[12] Simmons-Smith reactions can be sensitive to solvent basicity, which can affect the rate.[13] For thermally sensitive reagents like diazo compounds, maintain strict temperature control.
Atmospheric Contamination Solution: Organozinc reagents and many catalysts are sensitive to air and moisture.[12] Ensure the reaction is performed under a dry, inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.
Low Substrate Reactivity Solution: The electronic properties of the alkene are crucial. Electron-rich alkenes are more reactive towards electrophilic carbenoids used in Simmons-Smith and related reactions.[3][8] If your substrate is electron-deficient, a different cyclopropanation method may be required.
Problem 2: Significant Side-Product Formation

Q: My reaction produces the desired product, but I'm observing significant impurities and side-products. How can I improve selectivity?

A: Side-product formation often competes with the desired cyclopropanation pathway.

Potential Cause Recommended Solution & Explanation
Carbene Insertion Reactions Solution: Carbenes are highly reactive and can insert into C-H, N-H, or O-H bonds. If your substrate has accessible heteroatoms, consider protecting these functional groups before the cyclopropanation step.
Ylide Formation Solution: In Simmons-Smith reactions involving substrates with sulfur, such as allylic thioethers, the reagent can form a sulfur ylide, leading to a[10][12]-sigmatropic rearrangement instead of cyclopropanation. Using excess Simmons-Smith reagent may favor the desired reaction.[2]
Dimerization of Reagents Solution: In reactions using diazo compounds, the carbene intermediate can react with the starting diazo compound, leading to alkene side-products (e.g., 1,2-diphenylethene).[2] This can often be minimized by the slow addition of the diazo compound to the reaction mixture containing the catalyst and alkene.
Methylation of Heteroatoms Solution: The zinc carbenoid in the Simmons-Smith reaction is electrophilic and can methylate heteroatoms like alcohols, especially with long reaction times or excess reagent.[2] Optimize stoichiometry and monitor reaction progress to avoid this.

Experimental Protocols & Data

Protocol: Diastereoselective Rhodium-Catalyzed Cyclopropanation

This protocol is adapted from a method for the synthesis of amino-cyclopropane carboxylates via the reaction of an N-protected vinyl amine with an aryl diazoacetate.[4]

Materials:

  • N-Vinylphthalimide (alkene substrate)

  • Aryldiazoacetate (carbene precursor)

  • Dirhodium(II) acetate [Rh₂(OAc)₄] (catalyst)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (Argon), dissolve N-vinylphthalimide (1.0 eq) and Rh₂(OAc)₄ (0.01 eq, 1 mol%) in anhydrous DCM.

  • Reagent Addition: Prepare a solution of the aryldiazoacetate (1.0-1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction flask over 1-2 hours using a syringe pump at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the diazo compound (often a colored spot) is a good indicator of reaction completion.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the cyclopropane product. Subsequent deprotection of the phthalimide and ester groups would be required to yield the final amino acid.

Optimization Data: The following table summarizes how reaction parameters can affect yield and selectivity, based on typical observations for this class of reaction.[4]

CatalystCatalyst Loading (mol%)Temperature (°C)Typical Yield (%)Diastereomeric Ratio (trans:cis)
Rh₂(OAc)₄1.02585-95>98:2
Rh₂(OAc)₄0.252570-85>98:2
Cu(acac)₂5.06050-70Variable
Chiral Rhodium Catalyst1.02580-90>95:5 (plus enantioselectivity)

Visual Guides

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the general experimental workflow and a logical troubleshooting process for low-yield reactions.

G General Workflow for this compound Synthesis start Starting Materials (Alkene, Carbene Precursor) setup Reaction Setup (Inert Atmosphere, Solvent) start->setup reaction Cyclopropanation (e.g., Simmons-Smith or Rh-Catalyzed) setup->reaction workup Quenching & Extraction reaction->workup purify Purification (Chromatography/ Crystallization) workup->purify analysis Analysis (NMR, MS) purify->analysis product Final Product analysis->product

Caption: General experimental workflow for ACCA synthesis.

G Troubleshooting Flowchart for Low Yield start Low Yield or No Reaction check_reagents Check Reagent Purity and Activity? start->check_reagents check_conditions Verify Reaction Conditions? (Temp, Time, Atmosphere) check_reagents->check_conditions Yes action_purify Purify/Replace Reagents Activate Zn-Cu Couple check_reagents->action_purify No check_catalyst Catalyst Active? Loading Correct? check_conditions->check_catalyst Yes action_optimize Optimize Temp/Time Ensure Inert Setup check_conditions->action_optimize No check_substrate Substrate Too Electron-Poor? check_catalyst->check_substrate Yes action_catalyst Use Fresh Catalyst Optimize Loading check_catalyst->action_catalyst No action_method Consider Alternative Cyclopropanation Method check_substrate->action_method Yes success Problem Resolved check_substrate->success No action_purify->success action_optimize->success action_catalyst->success action_method->success

Caption: A logical guide for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Amino-cyclopropyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of Amino-cyclopropyl-acetic acid from reaction byproducts. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and quantitative data to facilitate successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, residual reagents from the synthesis, and structurally related byproducts. Depending on the synthetic route, these may include precursors like dialkyl malonates or glycine equivalents, as well as side-products from incomplete cyclopropanation or hydrolysis steps.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for amino acids like this compound are typically ion-exchange chromatography (IEX), recrystallization, and reversed-phase high-performance liquid chromatography (RP-HPLC). The choice of method depends on the scale of the purification and the nature of the impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is commonly assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS).[][3] For chiral purity, specialized chiral HPLC columns are necessary. Derivatization with reagents like phenylisothiocyanate (PITC) can also be used for quantitative analysis.[4]

Q4: What is the isoelectric point (pI) of this compound, and why is it important for purification?

A4: The isoelectric point (pI) is the pH at which the amino acid has a net zero charge. While the exact pI for this compound is not readily published, it can be estimated based on its structure. The pI is critical for ion-exchange chromatography, as it determines the pH at which the molecule will bind to a cation or anion exchange resin.[5][6]

Q5: Can I use normal-phase silica gel chromatography to purify this compound?

A5: While possible, normal-phase chromatography on silica gel can be challenging for free amino acids due to their high polarity, which often results in poor elution and peak tailing.[7][8] It is generally more suitable for protected or derivatized amino acids. Adding a small amount of acid (e.g., acetic acid or TFA) to the eluent can sometimes improve results.[7]

Troubleshooting Guide

Issue ID Problem Possible Cause(s) Suggested Solution(s)
PUR-CRY-01 Product does not crystallize from solution. The solution is not saturated; too much solvent was used.Concentrate the solution by carefully evaporating some of the solvent.[9]
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
Presence of impurities inhibiting crystallization.Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization.[9]
PUR-IEX-01 Target compound does not bind to the ion-exchange column. The pH of the buffer is incorrect, resulting in the wrong net charge on the amino acid.For cation exchange, ensure the buffer pH is below the pI. For anion exchange, the pH must be above the pI.[5][6]
The ionic strength of the loading buffer is too high.Dilute the sample or perform a buffer exchange to a lower salt concentration before loading.
PUR-IEX-02 Poor separation of the product from impurities. The elution gradient is too steep.Use a shallower elution gradient (e.g., a slower increase in salt concentration or pH change) to improve resolution.
The wrong type of ion-exchange resin was used (strong vs. weak).Select a resin with appropriate binding characteristics for your specific separation needs.
PUR-HPLC-01 Asymmetric or tailing peaks in RP-HPLC. Secondary interactions between the free amine group and residual silanols on the silica support.Add a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to suppress these interactions and improve peak shape.[11]
The column is overloaded.Reduce the amount of sample injected onto the column.
PUR-GEN-01 Low overall yield after purification. Product loss during transfer steps.Minimize the number of transfers. Ensure all vessels are rinsed with the appropriate solvent to recover any residual product.
Degradation of the product during purification.For sensitive compounds, perform purification steps at lower temperatures and avoid harsh pH conditions where possible.

Quantitative Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Technique Typical Purity Typical Yield Scale Primary Advantages Primary Disadvantages
Recrystallization >98%60-90%Milligram to KilogramCost-effective, simple, scalable.[10]Dependent on finding a suitable solvent system; may not remove closely related impurities.
Ion-Exchange Chromatography >99%70-95%Milligram to GramHigh resolution and capacity for charged molecules.[12]Can be more time-consuming; requires buffer preparation.
Preparative RP-HPLC >99.5%50-80%Microgram to GramExcellent for resolving complex mixtures and very high purity.Higher cost, limited scalability, requires specialized equipment.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of solid this compound using a single-solvent recrystallization method.

  • Solvent Selection: Identify a suitable solvent in which the amino acid is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., water, ethanol/water mixtures).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent dropwise while stirring and heating until the solid just dissolves.[9]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Ion-Exchange Chromatography (Cation Exchange)

This protocol outlines the separation of this compound based on its positive charge at a pH below its isoelectric point (pI).

  • Resin Selection and Equilibration:

    • Select a suitable strong or weak cation exchange resin (e.g., Dowex 50W, Amberlite IR120).

    • Pack the resin into a column and equilibrate it by washing with 5-10 column volumes of the starting buffer (e.g., 0.1 M sodium acetate, pH 4.0). The pH must be below the pI of the amino acid.

  • Sample Preparation and Loading:

    • Dissolve the crude sample in the starting buffer. Adjust the pH if necessary.

    • Apply the sample solution to the top of the equilibrated column. Allow it to flow into the resin bed.

  • Washing:

    • Wash the column with 2-3 column volumes of the starting buffer to elute any unbound, neutral, or negatively charged impurities.

  • Elution:

    • Elute the bound this compound by applying a gradient of increasing ionic strength (e.g., a linear gradient from 0 to 1.0 M NaCl in the starting buffer) or by increasing the pH (e.g., using a buffer such as 0.1 M sodium phosphate, pH 7.5).[6]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them for the presence of the target compound using a suitable method (e.g., TLC, HPLC, or a ninhydrin test).

  • Desalting:

    • Pool the fractions containing the pure product. If a high salt concentration was used for elution, the product may need to be desalted, for example, by dialysis, size-exclusion chromatography, or precipitation.

  • Regeneration:

    • Regenerate the column by washing with a high ionic strength buffer followed by the starting buffer to prepare it for subsequent use.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_iex Ion-Exchange Chromatography cluster_analysis Analysis & Final Steps crude Crude Product dissolve Dissolve in Starting Buffer crude->dissolve load Load Sample onto Column dissolve->load wash Wash Column load->wash elute Elute with Gradient wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., HPLC) collect->analyze pool Pool Pure Fractions analyze->pool desalt Desalt & Lyophilize pool->desalt pure_product Pure this compound desalt->pure_product

Caption: Workflow for Ion-Exchange Chromatography Purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor IEX Separation cause1 Incorrect Buffer pH? start->cause1 cause2 Gradient Too Steep? start->cause2 cause3 Column Overloaded? start->cause3 sol1 Adjust pH: < pI for Cation Exchange > pI for Anion Exchange cause1->sol1 Yes sol2 Use a Shallower Elution Gradient cause2->sol2 Yes sol3 Reduce Sample Load cause3->sol3 Yes

Caption: Troubleshooting Logic for Poor IEX Separation.

References

Technical Support Center: Recrystallization of Amino-cyclopropyl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of Amino-cyclopropyl-acetic acid by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: For the unprotected zwitterionic form of this compound, a mixed solvent system of water and a miscible organic solvent is generally most effective. Water acts as the primary solvent in which the amino acid is soluble, while a less polar, miscible solvent such as ethanol, methanol, or isopropanol can be used as an anti-solvent to induce crystallization. The optimal ratio of water to the organic solvent will need to be determined empirically but starting with a higher proportion of water to dissolve the compound at an elevated temperature is recommended.

For Boc-protected this compound, a common and effective solvent system is a mixture of ethyl acetate and n-hexane.[1] In this case, ethyl acetate is the "good" solvent, and n-hexane is the "poor" solvent (anti-solvent).

Q2: How does pH affect the recrystallization of this compound?

A2: As a zwitterionic compound, the solubility of this compound in aqueous solutions is highly dependent on pH. The lowest solubility is observed at its isoelectric point (pI), where the net charge of the molecule is zero.[2] Therefore, adjusting the pH of the aqueous solution to the pI of this compound is a critical step to maximize the yield of recrystallized product. While the exact pI for this specific amino acid is not readily published, it can be estimated to be in the range of weakly acidic to neutral pH, similar to other amino acids with non-ionizable side chains. Careful addition of a dilute acid or base to a near-saturated aqueous solution of the amino acid can induce crystallization.

Q3: What are the expected yield and purity of recrystallized this compound?

A3: The yield and purity are highly dependent on the initial purity of the crude material and the optimization of the recrystallization protocol. With a well-executed recrystallization, it is reasonable to expect a significant improvement in purity, often exceeding 98-99%. However, some loss of product is inevitable as a portion will remain dissolved in the mother liquor. Yields can be maximized by carefully determining the minimum amount of hot solvent needed for dissolution and by allowing for slow cooling to ensure complete crystallization.

Troubleshooting Guides

Problem 1: The compound "oils out" instead of forming crystals.

  • Question: I dissolved my crude this compound in hot water and upon cooling, it separated as an oil instead of solid crystals. What should I do?

  • Answer: "Oiling out" is a common issue that occurs when the solute is highly supersaturated or when the cooling process is too rapid. Here are several strategies to address this:

    • Reduce the cooling rate: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.

    • Add more of the primary solvent: The concentration of the solute may be too high. Reheat the solution and add a small amount of additional hot water to reduce the supersaturation.

    • Use a mixed solvent system: If using only water, try adding a miscible anti-solvent like ethanol or isopropanol dropwise to the hot aqueous solution until slight turbidity appears, then add a few drops of hot water to redissolve it before cooling.

    • Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.

Problem 2: No crystals form upon cooling.

  • Question: My solution of this compound remains clear even after cooling in an ice bath. How can I induce crystallization?

  • Answer: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated. Consider the following steps:

    • Concentrate the solution: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the amino acid. Then, attempt the cooling process again.

    • Add an anti-solvent: If you are using a single solvent (e.g., water), slowly add a miscible anti-solvent (e.g., ethanol, isopropanol) at room temperature until the solution becomes persistently cloudy. Then, add a few drops of the primary solvent to clarify the solution and allow it to cool slowly.

    • pH Adjustment: If working with an aqueous solution, the pH may not be optimal for crystallization. Carefully adjust the pH towards the isoelectric point of the amino acid using a dilute acid or base. This will decrease its solubility and promote crystallization.

Problem 3: The recrystallization yield is very low.

  • Question: I obtained pure crystals, but my final yield is less than 50%. How can I improve it?

  • Answer: Low yield can be attributed to several factors. Here are some tips for improvement:

    • Use the minimum amount of solvent: Ensure you are using the minimum volume of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • Slow cooling: Rapid cooling can lead to the formation of small, impure crystals and can trap the desired product in the solution. Allow the solution to cool to room temperature slowly before further cooling in an ice bath.

    • Optimize the final cooling temperature: Ensure the solution is thoroughly chilled in an ice bath for a sufficient amount of time to maximize the precipitation of the product.

    • Recover from the mother liquor: The filtrate (mother liquor) can be concentrated by evaporating a portion of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility at Room Temperature (approx. 25°C)Solubility at Elevated Temperature
WaterSolubleHighly Soluble
EthanolInsolubleSparingly Soluble
MethanolSparingly SolubleSoluble
IsopropanolInsolubleSparingly Soluble
Ethyl AcetateInsolubleSparingly Soluble
n-HexaneInsolubleInsoluble

Note: This data is qualitative and based on general principles for zwitterionic amino acids. Empirical determination is recommended for precise measurements.

Experimental Protocols

Protocol 1: Recrystallization from a Water-Ethanol Mixed Solvent System

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of hot water to prevent premature crystallization and perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot, clear solution, add warm ethanol dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot water to the solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold 1:1 water-ethanol mixture, followed by a small amount of cold ethanol to aid in drying.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Recrystallization by pH Adjustment

  • Dissolution: Dissolve the crude this compound in a minimal amount of deionized water at room temperature. If necessary, gently warm the solution to ensure complete dissolution.

  • pH Adjustment: While stirring the solution, slowly add a dilute solution of acetic acid (e.g., 1 M) dropwise. Monitor the pH (if possible) or observe for the onset of precipitation. The goal is to reach the isoelectric point of the amino acid.

  • Crystallization: As the pH approaches the isoelectric point, the product will begin to precipitate out of the solution as a crystalline solid. Continue adding the acid until no further precipitation is observed.

  • Cooling: To maximize the yield, cool the mixture in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water, followed by a cold, water-miscible solvent like ethanol or acetone to facilitate drying.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filter Impurities? cool Slowly Cool to Room Temperature dissolve->cool No Impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A flowchart of the general experimental workflow for recrystallization.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Recrystallization Attempted oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Reduce Cooling Rate Add More Solvent Use Mixed Solvents oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Concentrate Solution Add Anti-solvent Adjust pH no_crystals->solution2 Yes solution3 Use Minimum Solvent Slow Cooling Recover from Mother Liquor low_yield->solution3 Yes success Successful Crystallization low_yield->success No solution1->start Retry solution2->start Retry solution3->start Retry

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

Technical Support Center: Stability of Amino-cyclopropyl-acetic acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Amino-cyclopropyl-acetic acid in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is not widely available in published literature. Therefore, this guide is based on the general principles of amino acid stability and forced degradation studies as outlined in ICH guidelines.[1][2][3] It is crucial to perform specific stability studies for your particular formulation and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: The rate of degradation of amino acids through hydrolysis is often pH-dependent.[3][4]

  • Temperature: Higher temperatures typically accelerate degradation reactions such as hydrolysis, oxidation, and reduction.[3][4]

  • Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.[2][3]

  • Oxidizing agents: The presence of oxidizing agents, including dissolved oxygen, can lead to oxidative degradation of the amino acid.[3][5]

  • Presence of metal ions: Trace metal ions can catalyze oxidative degradation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure of this compound, potential degradation pathways include:

  • Hydrolysis: While the amide bond is not present as in peptides, other susceptible functional groups could undergo hydrolysis under extreme pH and temperature.

  • Oxidation: The amino group can be susceptible to oxidation.

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide can occur under certain stress conditions.

  • Ring-opening of the cyclopropyl group: The strained cyclopropyl ring may be susceptible to opening under harsh acidic or thermal stress.

Q3: How can I establish a stability-indicating analytical method for this compound?

A3: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. To develop such a method, forced degradation studies are essential.[1][2][3] The goal is to generate degradation products and then develop a method (e.g., HPLC, UPLC) that can separate the parent compound from all significant degradation products.[6][7][][9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during stability studies of this compound.

Issue Possible Cause Recommended Action
Unexpectedly rapid degradation at neutral pH and room temperature. Presence of trace metal ions catalyzing oxidation. Microbial contamination.Use high-purity water and chelating agents (e.g., EDTA). Ensure sterile handling and consider adding a preservative if appropriate for the application.
High variability in stability results between batches. Inconsistent storage conditions (light, temperature). Differences in the purity of the starting material.Ensure all samples are stored under identical, controlled conditions. Qualify the starting material for impurities that might catalyze degradation.
Formation of an unknown peak in the chromatogram during stability testing. A new degradation product has formed.Perform forced degradation studies under various stress conditions to intentionally generate degradation products and facilitate identification. Use techniques like LC-MS to identify the unknown peak.[7][9]
Loss of mass balance in the stability study. Formation of volatile degradation products. Formation of degradation products that are not detected by the analytical method.Use a mass balance approach to account for all components. Ensure your analytical method is capable of detecting all potential degradation products. This may require using multiple detection techniques.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound in aqueous solutions, based on ICH guidelines for forced degradation studies.[1][2][3]

Hydrolytic Stability

Objective: To determine the susceptibility of this compound to hydrolysis at different pH values.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate or citrate buffer solutions (pH 4, 7, 9)

  • High-purity water

  • pH meter

  • Constant temperature chamber or water bath

Protocol:

  • Prepare stock solutions of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • For acidic hydrolysis, add an equal volume of the stock solution to 0.1 M HCl and 1 M HCl.

  • For basic hydrolysis, add an equal volume of the stock solution to 0.1 M NaOH and 1 M NaOH.

  • For neutral and buffered hydrolysis, add the stock solution to the respective buffer solutions (pH 4, 7, 9).

  • Incubate the solutions at a controlled temperature (e.g., 50°C).[10]

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of any degradation products.

Oxidative Stability

Objective: To assess the susceptibility of this compound to oxidation.

Materials:

  • This compound solution

  • Hydrogen peroxide (H₂O₂), 3% and 30% solutions

  • High-purity water

Protocol:

  • Prepare a stock solution of this compound in high-purity water.

  • Add an equal volume of the stock solution to a 3% H₂O₂ solution.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples immediately to prevent further degradation.

  • If no significant degradation is observed, repeat the experiment with 30% H₂O₂.[11]

Photostability

Objective: To determine the effect of light exposure on the stability of this compound. This protocol is based on ICH Q1B guidelines.[12][13][14][15]

Materials:

  • This compound solution

  • Transparent and light-resistant (e.g., amber) containers

  • Calibrated photostability chamber equipped with a light source that provides both cool white fluorescent and near-UV lamps.

Protocol:

  • Prepare the this compound solution and place it in both transparent and light-resistant containers. The light-resistant containers will serve as dark controls.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[14][16]

  • Maintain a constant temperature during the exposure.

  • Analyze the samples from both the transparent and dark control containers at the end of the exposure period using a validated stability-indicating HPLC method.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Hypothetical Hydrolytic Stability of this compound (1 mg/mL) at 50°C

Time (hours)% Remaining (0.1 M HCl)% Remaining (0.1 M NaOH)% Remaining (pH 7 Buffer)
0100.0100.0100.0
898.295.199.8
2494.588.399.5
4889.179.699.1

Table 2: Hypothetical Oxidative and Photostability of this compound (1 mg/mL)

ConditionTime (hours)% Remaining
3% H₂O₂ (Room Temp)2492.4
Photostability (Light)-96.8
Photostability (Dark Control)-99.7

Visualizations

Troubleshooting_Workflow start Unexpected Degradation Observed check_purity Check Purity of Starting Material start->check_purity check_conditions Verify Storage Conditions (Temp, pH, Light) start->check_conditions check_analytical Review Analytical Method start->check_analytical investigate_impurities Identify Impurities that may act as catalysts check_purity->investigate_impurities correct_storage Implement Corrective Actions for Storage check_conditions->correct_storage validate_method Validate Method for Specificity check_analytical->validate_method reformulate Consider Reformulation (e.g., add stabilizers) investigate_impurities->reformulate end_node Stability Issue Resolved correct_storage->end_node identify_degradant Identify Degradation Product(s) using LC-MS validate_method->identify_degradant identify_degradant->reformulate reformulate->end_node

Caption: Troubleshooting workflow for unexpected degradation.

Degradation_Pathways main This compound hydrolysis Hydrolysis Products (e.g., ring opening) main->hydrolysis Acid/Base, Heat oxidation Oxidation Products (e.g., N-oxide) main->oxidation Oxidizing Agents, O2 photolysis Photolytic Products main->photolysis UV/Vis Light decarboxylation Decarboxylation Product main->decarboxylation Heat

References

Degradation pathways of Amino-cyclopropyl-acetic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amino-cyclopropyl-acetic acid (ACPA) Degradation Studies

Welcome to the technical support center for this compound (ACPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with ACPA.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound (ACPA) under experimental conditions?

A1: While specific degradation pathways for ACPA are not extensively documented in publicly available literature, based on its chemical structure (containing an amino acid moiety and a cyclopropyl ring), potential degradation pathways under stress conditions such as high temperature, extreme pH, and oxidation may include:

  • Hydrolysis: The amide bond of the amino acid could be susceptible to hydrolysis under strong acidic or basic conditions. The cyclopropyl amine moiety may also undergo hydrolytic degradation, particularly at high pH.[1]

  • Oxidation: The amino group is a potential site for oxidation, which can be initiated by exposure to light, oxygen, or oxidizing agents.

  • Deamination: Similar to other amino acids, deamination, the removal of an amino group, could be a possible degradation route, especially under high pressure and temperature conditions.[2]

It is important to note that peptides containing cyclopropyl amino acids have been reported to exhibit enhanced stability against hydrolytic cleavage and degradation by organic acids and enzymes.[3][4]

Q2: I am observing unexpected peaks in my HPLC analysis of an ACPA sample. What could be the cause?

A2: Unexpected peaks in your chromatogram can arise from several sources:

  • Degradation Products: Your ACPA sample may be degrading under your experimental or storage conditions. The additional peaks could correspond to the degradation products.

  • Impurities: The peaks might be impurities from the synthesis of ACPA or contaminants from your solvents or reagents.

  • Mobile Phase Interaction: The unexpected peaks could be an artifact of the interaction between your sample and the mobile phase.

  • Poor Chromatographic Resolution: The degradation product peaks may not be well-separated from the parent ACPA peak.[5] Optimizing your HPLC method, including the mobile phase composition, column chemistry, and gradient, can help improve resolution.[5]

Q3: What are the recommended storage conditions for this compound?

A3: For (2R)-amino(cyclopropyl)ethanoic acid, a storage condition of 2-8°C is suggested.[6] To minimize degradation, it is advisable to store ACPA in a cool, dark place and in a tightly sealed container to protect it from light and moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) may be considered to prevent oxidation.

Q4: How can I perform a forced degradation study on ACPA?

A4: A forced degradation study, also known as stress testing, is crucial to identify potential degradation products and pathways.[7] A typical study involves subjecting the ACPA sample to various stress conditions, including:

  • Acidic and Basic Hydrolysis: Treat ACPA solutions with acids (e.g., 0.1N to 1N HCl) and bases (e.g., 0.1N to 1N NaOH) at room and elevated temperatures.[5]

  • Oxidation: Expose ACPA to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.

  • Thermal Degradation: Heat the solid ACPA sample or a solution of ACPA at elevated temperatures (e.g., 50-80°C).[8]

  • Photostability: Expose the ACPA sample to light of a specified wavelength and intensity.

Samples are collected at various time points and analyzed by a stability-indicating method, typically HPLC, to quantify the amount of ACPA remaining and to characterize the degradation products.

Troubleshooting Guides

Guide 1: Inconsistent Degradation Results
  • Issue: Significant variability in the percentage of degradation between seemingly identical experiments.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Inaccurate Temperature Control Ensure your heating apparatus (water bath, oven) is calibrated and maintains a stable temperature.[5]
Inconsistent Sample Preparation Use calibrated pipettes and volumetric flasks. Ensure the ACPA is fully dissolved before adding the stressor.[5]
Variation in Starting Material Use the same batch of ACPA for all related experiments to ensure consistency.[5]
Inconsistent Timing Use a precise timer to start and stop the degradation reaction. Quench the reaction effectively at the designated time point.[5]
Guide 2: No Observed Degradation
  • Issue: You are not observing any degradation of ACPA in your stress study.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Stress Conditions Not Stringent Enough Increase the concentration of the acid or base (e.g., from 0.1N to 1N).[5]
Elevate the temperature (e.g., to 60°C or 80°C) to accelerate the degradation rate.[5]
Increase the exposure time to the stress condition.
High Intrinsic Stability of ACPA Cyclopropyl amino acids are known for their stability.[3][4] Consider more aggressive stress conditions, but be mindful that these may not reflect real-world degradation.
Guide 3: Complete Degradation Observed
  • Issue: Your ACPA sample has completely degraded in the stress study.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Stress Conditions Are Too Harsh Decrease the concentration of the acid or base (e.g., from 1N to 0.1N or 0.01N).[5]
Lower the temperature of the experiment.[5]
Reduce the exposure time by taking samples at earlier intervals.[5]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on ACPA.

1. Materials and Reagents:

  • This compound (ACPA)

  • Hydrochloric acid (HCl), 1N and 0.1N

  • Sodium hydroxide (NaOH), 1N and 0.1N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Calibrated analytical balance, pH meter, volumetric flasks, and pipettes

  • Temperature-controlled water bath or oven

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

2. Sample Preparation:

  • Prepare a stock solution of ACPA in high-purity water or a suitable solvent at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the ACPA stock solution and 1N HCl in a flask. Place the flask in a water bath at 60°C. Take samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 1N NaOH before HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the ACPA stock solution and 1N NaOH in a flask. Keep the flask at room temperature. Take samples at specified intervals and neutralize with 1N HCl.

  • Oxidative Degradation: Mix equal volumes of the ACPA stock solution and 3% H₂O₂. Keep the solution at room temperature and protected from light. Sample at various time points.

  • Thermal Degradation: Place a known quantity of solid ACPA in an oven at 80°C. Also, heat a solution of ACPA at the same temperature. Analyze samples at different time points.

4. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate ACPA from its potential degradation products.

  • Quantify the amount of ACPA remaining at each time point and calculate the percentage of degradation.

  • If possible, use a mass spectrometer (LC-MS) to identify the mass of the degradation products to help elucidate the degradation pathways.

Data Presentation

Table 1: Hypothetical Summary of Forced Degradation Studies of this compound
Stress ConditionTemperature (°C)Duration (hours)ACPA Remaining (%)Major Degradation Products (Hypothetical)
0.1N HCl602495.2Hydrolyzed product 1
1N HCl80870.5Hydrolyzed product 1, Deaminated product
0.1N NaOH252498.1Minor unknown peak
1N NaOH60885.3Hydrolyzed product 2
3% H₂O₂252492.7Oxidized product 1
Heat (Solid)804899.5No significant degradation
Heat (Solution)804896.8Minor thermal degradant

Visualizations

ACPA_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) ACPA This compound Hydrolyzed_Product_1 Ring-Opened Product ACPA->Hydrolyzed_Product_1 High pH Hydrolyzed_Product_2 Deaminated Product ACPA->Hydrolyzed_Product_2 Strong Acid Oxidized_Product N-Oxide Derivative ACPA->Oxidized_Product H2O2 Forced_Degradation_Workflow start Prepare ACPA Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress sampling Collect Samples at Different Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis quantification Quantify ACPA and Degradation Products analysis->quantification identification Identify Degradation Products (e.g., LC-MS) analysis->identification pathway Elucidate Degradation Pathway quantification->pathway identification->pathway

References

Identifying impurities in synthetic Amino-cyclopropyl-acetic acid by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Answering your request, here is a technical support center for identifying impurities in synthetic Amino-cyclopropyl-acetic acid by LC-MS.

Welcome to the technical support center for the analysis of synthetic this compound and its impurities. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their LC-MS experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (ACPA) showing poor or no retention on a standard C18 reversed-phase column?

A1: this compound is a highly polar compound.[1] Standard reversed-phase chromatography is often unsuitable for retaining such polar analytes, leading to elution at or near the solvent front. For better retention and separation, Hydrophilic Interaction Chromatography (HILIC) is recommended.[1] HILIC columns can retain and separate complex mixtures of polar compounds like amino acids.[1]

Q2: What are the most common types of impurities I should expect in a synthetic batch of ACPA?

A2: Impurities in synthetic amino acids can originate from various sources, including raw materials, byproducts from synthesis reactions, or degradation products.[2][3] Common impurities may include starting materials (e.g., 1,1-cyclopropanedimethanol), reagents used in the synthesis, diastereomers, and byproducts from side reactions such as the formation of dimers or trimers.[4][5] Incomplete deprotection during synthesis can also lead to process-related impurities.[6]

Q3: My mass spectrometer is showing high background noise. What are the likely causes?

A3: High background noise is a common issue in LC-MS analysis.[7] The primary causes include contamination from mobile phase impurities, sample residues, column bleed, or a dirty ion source.[7][8] Using high-purity solvents (LC-MS grade) and regularly cleaning the ion source and optics are crucial steps to mitigate this problem.[7][8] Extended exposure of mobile phases to glassware can also introduce ionic species that interfere with MS detection.[1]

Q4: I am observing peaks that do not correspond to my target analyte or expected impurities. What could they be?

A4: These unexpected peaks could be several things:

  • Mobile Phase Adducts: Ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺) can form adducts with your analyte and impurities, especially if glassware is not scrupulously clean.[8] Ammonium adducts ([M+NH₄]⁺) are also common when using ammonium-based buffers.

  • Matrix Effects: Co-eluting substances from your sample matrix can suppress or enhance the ionization of your target compounds.[7][9]

  • Carryover: Residual analyte from a previous, more concentrated injection can appear in subsequent runs.[10] Implementing a robust needle wash protocol and injecting blank samples can help identify and reduce carryover.[10]

  • In-source Fragmentation: The analyte might be fragmenting within the ion source of the mass spectrometer, creating smaller, unexpected ions.[11]

Troubleshooting Guide

Problem: No peaks (or very weak signal) are detected for my analyte.

Possible Cause Troubleshooting Step
LC System Issue Verify that the LC system has flow and is maintaining pressure. Check that the purge valve is closed and there are no air bubbles in the pump.[8] Ensure the LC outlet tubing is correctly connected to the MS ion source.[8]
Sample Degradation Prepare a fresh sample to ensure it has not degraded.[8]
Incorrect Injection Confirm the correct injection volume is set in the method and that the sample vial is in the correct position in the autosampler.[8]
MS Tuning/Calibration Perform a system tune and calibration to ensure the mass spectrometer is functioning correctly. Check the tune report for any anomalies.[11]
Ionization Issues The analyte may not be ionizing efficiently. Adjust ion source parameters (e.g., temperature, voltages).[11] Ensure the mobile phase pH is appropriate for protonating the analyte for positive ion mode detection.[9]

Problem: Chromatographic peak shape is poor (fronting, tailing, or splitting).

Possible Cause Troubleshooting Step
Column Overload Dilute the sample and reinject. Tailing or fronting can occur if the column's capacity is exceeded.
Column Contamination/Damage Backflush the column (if permitted by the manufacturer) or replace it. Contaminants on the column frit or in the stationary phase can cause peak distortion.[7]
Inappropriate Mobile Phase Ensure the mobile phase pH is stable and appropriate for the analyte and column chemistry. For amino acids, acidic mobile phases are often used to ensure protonation.[9]
Secondary Interactions Residual silanol groups on silica-based columns can interact with basic analytes, causing tailing. Using a mobile phase with a suitable ionic modifier or an end-capped column can help.[9]
Injection Solvent Mismatch The sample solvent should be as close in composition to the initial mobile phase as possible to prevent peak distortion.

Experimental Protocols

Protocol 1: HILIC-LC-MS Method for Impurity Profiling

This protocol is designed for the separation and detection of polar impurities in synthetic this compound.

1. Sample Preparation:

  • Accurately weigh 1 mg of the this compound sample.

  • Dissolve in 1 mL of a 90:10 solution of Acetonitrile:Water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same 90:10 Acetonitrile:Water solvent.

  • Vortex the final solution and transfer it to an LC-MS vial.

2. LC Conditions:

  • Column: HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm).[1]

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.[1]

  • Mobile Phase B: 90:10 Acetonitrile:Mobile Phase A.

  • Gradient:

    • 0-2 min: 95% B

    • 2-12 min: 95% to 50% B

    • 12-15 min: 50% B

    • 15.1-20 min: Re-equilibrate at 95% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

3. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 50 - 500

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 600 L/hr

  • Data Acquisition: Full scan for initial screening, followed by targeted MS/MS (product ion scan) on parent masses of interest for structural confirmation.

Common Impurities & Data

The following table lists potential impurities that could arise during the synthesis of this compound, based on common synthetic routes.[4][12]

Impurity NameMolecular FormulaExact Mass (Da)Common Adducts [M+H]⁺Potential Origin
This compoundC₅H₉NO₂115.0633116.0706Product
1,1-CyclopropanedimethanolC₅H₁₀O₂102.0681103.0754Starting Material
[1-(Hydroxymethyl)cyclopropyl]acetonitrileC₆H₉NO111.0684112.0757Intermediate
Dimer of ACPAC₁₀H₁₆N₂O₃212.1161213.1234Side Reaction
N-Fmoc-ACPAC₂₀H₁₉NO₄337.1314338.1387Incomplete Deprotection

Visualized Workflows

The following diagrams illustrate logical workflows for troubleshooting and analysis.

G LC-MS Impurity Identification Workflow cluster_LCMS LC-MS Analysis cluster_DataProcessing Data Processing & Initial ID cluster_Confirmation Structural Confirmation A 1. Prepare and Inject Sample B 2. Acquire Full Scan LC-MS Data A->B C 3. Detect Chromatographic Peaks B->C D 4. Determine Exact Mass of Peaks C->D E 5. Propose Impurity Structures (based on synthesis route & mass) D->E F 6. Acquire MS/MS (Fragmentation) Data E->F G 7. Analyze Fragmentation Pattern F->G H 8. Compare with Known Standards (if available) G->H I Final Impurity Identification H->I G Troubleshooting: No Analyte Signal start Start: No Signal Detected check_sample Is sample freshly prepared & correct? start->check_sample check_lc Is LC pressure stable and flow normal? check_sample->check_lc Yes solution_sample Remake sample. Verify vial position. check_sample->solution_sample No check_ms Is MS tuned and calibrated? check_lc->check_ms Yes solution_lc Purge pumps. Check for leaks/blocks. check_lc->solution_lc No check_source Are ion source parameters optimal? check_ms->check_source Yes solution_ms Tune and calibrate MS. check_ms->solution_ms No solution_source Adjust source settings. Clean ion source. check_source->solution_source No end_node Problem Resolved check_source->end_node Yes solution_sample->check_sample solution_lc->check_lc solution_ms->check_ms solution_source->check_source

References

Troubleshooting poor resolution in chiral HPLC of Amino-cyclopropyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chiral HPLC separation of Amino-cyclopropyl-acetic acid and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor resolution of this compound enantiomers?

Poor resolution in the chiral HPLC of this compound can stem from several factors. The primary causes include an inappropriate choice of chiral stationary phase (CSP), a suboptimal mobile phase composition (including incorrect pH, organic modifier concentration, or lack of suitable additives), and non-ideal temperature conditions.[1] Column overload and low column efficiency can also significantly contribute to poor separation.[1]

Q2: Which type of chiral stationary phase (CSP) is most suitable for separating this compound?

For underivatized cyclic amino acids like this compound, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are often a good starting point.[2][3] These columns are versatile and can separate a wide range of underivatized amino acids.[2][4] Crown ether-based CSPs are also effective for primary amino acids, relying on interactions with the primary amine group.[5][6] For derivatized amino acids, polysaccharide-based CSPs can be effective.[7]

Q3: Can derivatization improve the separation of this compound enantiomers?

Yes, derivatization can significantly improve separation. By reacting the amino acid with a chiral derivatizing agent, you form diastereomers that can often be separated on a standard achiral reversed-phase column (e.g., C18).[8] This indirect approach can also enhance detection sensitivity, especially when using a fluorogenic derivatizing agent.[9][10]

Q4: How does temperature affect the chiral separation of amino acids?

Temperature plays a critical role in chiral recognition. Generally, lower temperatures tend to enhance enantioselectivity by strengthening the transient diastereomeric interactions responsible for separation.[1] However, the effect is compound-dependent, and in some instances, increasing the temperature can improve peak shape and efficiency, and may even be necessary to achieve separation.[1] Therefore, temperature should be carefully controlled and optimized for your specific method.

Q5: What should I do if I observe peak tailing?

Peak tailing can be caused by several factors, including column overload, secondary interactions with the stationary phase (e.g., silanol interactions), or mobile phase issues.[1][11] To troubleshoot, first try diluting your sample to rule out column overload. If tailing persists, adjusting the mobile phase pH or adding a competing amine or acid can help minimize secondary interactions. Ensure your mobile phase is freshly prepared with high-purity solvents.[12]

Troubleshooting Guides

Issue 1: Poor or No Resolution

If you are observing co-elution or poor resolution of your this compound enantiomers, follow this troubleshooting workflow:

G cluster_csp CSP Selection cluster_mp Mobile Phase Optimization cluster_temp Temperature Optimization start Start: Poor Resolution csp Evaluate Chiral Stationary Phase (CSP) start->csp mp Optimize Mobile Phase csp->mp If resolution is still poor csp_node1 Using Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T)? csp->csp_node1 temp Adjust Temperature mp->temp If resolution is still poor mp_node1 Adjust Organic Modifier % mp->mp_node1 derivatize Consider Derivatization temp->derivatize If direct methods fail temp_node1 Decrease temperature in 5°C increments temp->temp_node1 end Resolution Achieved derivatize->end csp_node2 Try Crown Ether or Polysaccharide CSP csp_node1->csp_node2 No csp_node2->mp mp_node2 Modify pH mp_node1->mp_node2 mp_node3 Add Additives (e.g., TFA, DEA) mp_node2->mp_node3 mp_node3->temp temp_node2 Increase temperature if peaks are broad temp_node1->temp_node2 temp_node2->derivatize G cluster_overload Column Overload cluster_secondary Secondary Interactions cluster_mobile_phase Mobile Phase Integrity start Start: Peak Tailing/Broadening overload Check for Column Overload start->overload secondary Address Secondary Interactions overload->secondary If tailing persists overload_node1 Dilute sample (1:10, 1:100) and reinject overload->overload_node1 mobile_phase Verify Mobile Phase Integrity secondary->mobile_phase If tailing persists secondary_node1 Adjust mobile phase pH secondary->secondary_node1 column_health Check Column Health mobile_phase->column_health If tailing persists mobile_phase_node1 Prepare fresh mobile phase with HPLC-grade solvents mobile_phase->mobile_phase_node1 end Symmetric Peaks column_health->end overload_node1->secondary secondary_node2 Add competing acid or base secondary_node1->secondary_node2 secondary_node2->mobile_phase mobile_phase_node2 Filter aqueous components mobile_phase_node1->mobile_phase_node2 mobile_phase_node2->column_health

References

Technical Support Center: Enhancing the Solubility of Amino-cyclopropyl-acetic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Amino-cyclopropyl-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for reliable and reproducible biological assays. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a zwitterionic amino acid.[1] Like many amino acids, it is generally soluble in water and aqueous buffers but has limited solubility in organic solvents such as ethanol.[2][3] Its solubility in aqueous solutions is highly dependent on the pH of the medium.[4][5]

Q2: Why is my this compound precipitating in my cell culture medium?

Precipitation in cell culture media can occur for several reasons:

  • Solvent-Shift Precipitation: If the compound is prepared as a concentrated stock in an organic solvent like DMSO, diluting it into the aqueous environment of the cell culture medium can cause it to crash out of solution.[6]

  • pH and Isoelectric Point: Amino acids are least soluble at their isoelectric point (pI), the pH at which the net charge of the molecule is zero.[7] If the pH of your medium is close to the pI of this compound, its solubility will be minimal.

  • Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[8]

Q3: What is the first step I should take to improve the solubility of this compound?

The first and often most effective step is to adjust the pH of your solvent or buffer.[7] Since this compound is a zwitterionic compound with both an acidic carboxylic acid group and a basic amino group, its charge state and, consequently, its solubility are highly influenced by pH. Moving the pH away from the isoelectric point will increase the net charge on the molecule, enhancing its interaction with polar solvents like water.[4]

Q4: Are there other methods to improve solubility if pH adjustment is not sufficient or compatible with my assay?

Yes, several other techniques can be employed:

  • Co-solvents: The use of a water-miscible organic solvent, such as DMSO or ethanol, at a low final concentration can help to keep the compound in solution.[9]

  • Salt Formation: Converting the amino acid to a salt form (e.g., a hydrochloride or sodium salt) can significantly increase its aqueous solubility.[10]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules or parts of molecules, forming a more water-soluble complex.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when working with this compound.

Problem Possible Cause Suggested Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound is not sufficiently soluble in the buffer at the desired concentration. The pH of the buffer may be close to the compound's isoelectric point.1. Adjust pH: Prepare a series of buffers with different pH values (e.g., ranging from pH 2 to pH 10) and test the solubility of the compound in each.[11] 2. Use a Co-solvent: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and add it to the buffer while vortexing to ensure rapid mixing. Keep the final co-solvent concentration low (typically <1%) to minimize effects on the biological assay.[9]
A clear solution becomes cloudy over time, especially in the incubator. The compound has limited kinetic solubility and is precipitating out as it reaches its thermodynamic solubility limit. Temperature changes can also affect solubility.1. Prepare fresh solutions: Make the working solution immediately before use. 2. Lower the concentration: The working concentration may be too high. Determine the maximum stable concentration in your assay medium. 3. Consider cyclodextrins: These can form stable complexes that improve long-term solubility.
Inconsistent results between experiments. Variability in the preparation of the compound solution, leading to different effective concentrations. Precipitation may be occurring, but is not always visible.1. Standardize the dissolution protocol: Ensure the same solvent, pH, temperature, and mixing method are used every time. 2. Filter the solution: After dissolution, filter the solution through a 0.22 µm filter to remove any undissolved micro-precipitates.
Cell toxicity or altered cell morphology observed. The solvent used to dissolve the compound (e.g., DMSO) is at a toxic concentration. The adjusted pH of the final solution is not compatible with the cells.1. Perform a vehicle control: Test the effect of the solvent at the final concentration on your cells. Aim for a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1%.[12] 2. Check the final pH: Ensure the pH of the final cell culture medium after adding the compound solution is within the physiological range for your cells.

Quantitative Data on Amino Acid Solubility

Solvent System pH Approximate Solubility of Glycine ( g/100 mL) Reference
Water6.0 (Isoelectric Point)25[13]
Water2.0> 50[9]
Water10.0> 50[9]
50% Ethanol in WaterNeutral~5[14]
90% Ethanol in WaterNeutral< 1[14]

Experimental Protocols

Protocol 1: Determining Optimal pH for Solubilization

This protocol outlines a method to empirically determine the pH at which this compound has the highest solubility.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to a fixed volume of each buffer.

  • Agitate the solutions at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the solutions to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC).

  • Plot the solubility versus pH to identify the optimal pH range for dissolution.

Protocol 2: Solubilization Using a Co-solvent System

This protocol describes the preparation of a stock solution in a co-solvent and its dilution into an aqueous medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer or cell culture medium

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

  • Warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • While vortexing the aqueous medium, slowly add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations and subsequent precipitation.

  • Ensure the final concentration of DMSO in the assay is as low as possible (ideally ≤ 0.1%) and is consistent across all experimental and control groups.

Protocol 3: Solubilization using Cyclodextrin Complexation

This protocol provides a method for preparing a cyclodextrin complex to enhance the solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water or aqueous buffer

  • Magnetic stirrer and stir bar

  • Sonicator

Procedure:

  • Prepare a solution of HP-β-CD in water or buffer (e.g., 10% w/v).

  • Slowly add the this compound powder to the cyclodextrin solution while stirring.

  • Continue stirring for several hours or overnight at room temperature. Sonication can be used to accelerate the complexation process.

  • The resulting clear solution contains the water-soluble inclusion complex, which can then be sterile-filtered and used in biological assays.

Visualizing Experimental Workflows

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Assay check_stock Is the stock solution clear? start->check_stock check_buffer Precipitation upon adding to buffer? check_stock->check_buffer Yes sol_stock Modify Stock Solvent (e.g., use DMSO, DMF) check_stock->sol_stock No check_incubation Precipitation during incubation? check_buffer->check_incubation No sol_buffer Optimize Assay Buffer (Adjust pH, add co-solvents) check_buffer->sol_buffer Yes sol_incubation Lower Concentration or Use Cyclodextrins check_incubation->sol_incubation Yes no_issue No Precipitation check_incubation->no_issue No

Caption: A flowchart for troubleshooting compound precipitation in biological assays.

Co_Solvent_Protocol Co-Solvent Dilution Protocol prep_stock 1. Prepare High-Concentration Stock in 100% DMSO warm_medium 2. Warm Aqueous Medium to Assay Temperature prep_stock->warm_medium vortex_medium 3. Vortex the Medium warm_medium->vortex_medium add_stock 4. Slowly Add Stock Solution Dropwise to Vortexing Medium vortex_medium->add_stock final_solution 5. Final Solution with Low DMSO Concentration add_stock->final_solution

Caption: Step-by-step workflow for using a co-solvent to prepare a working solution.

References

Validation & Comparative

A Comparative Analysis of Amino-cyclopropyl-acetic acid Analogs in Plant Ethylene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the contrasting roles of 1-aminocyclopropane-1-carboxylic acid (ACC) as an ethylene precursor and its synthetic analog, 2-cyclopropyl-1-aminocyclopropanecarboxylic acid, as an inhibitor of ethylene biosynthesis in plants. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of these two pivotal compounds, supported by experimental data and detailed methodologies.

Introduction: The Dual Faces of Cyclopropane Analogs in Ethylene Biology

Ethylene is a key gaseous plant hormone that regulates a wide array of physiological processes, from seed germination and growth to fruit ripening and senescence. The biosynthesis of ethylene is a tightly regulated process, with 1-aminocyclopropane-1-carboxylic acid (ACC) serving as the immediate precursor.[1] Exogenous application of ACC is widely used to study ethylene-related responses in plants, as it is readily converted to ethylene.[2]

In contrast to the ethylene-promoting role of ACC, synthetic analogs such as 2-cyclopropyl-1-aminocyclopropanecarboxylic acid (also referred to as cyclopropyl ACC) have been identified as potent inhibitors of ethylene production.[3] These compounds offer valuable tools for dissecting the ethylene signaling pathway and for potential applications in agriculture to control ripening and senescence. This guide provides a detailed comparison of the mechanisms of action and physiological effects of ACC and Amino-cyclopropyl-acetic acid (represented by cyclopropyl ACC).

Chemical Structures and Properties

The structural differences between ACC and cyclopropyl ACC underpin their opposing biological activities.

Compound NameChemical StructureMolecular FormulaMolar MassKey Feature
1-aminocyclopropane-1-carboxylic acid (ACC) C₄H₇NO₂101.10 g/mol Unsubstituted cyclopropane ring
2-cyclopropyl-1-aminocyclopropanecarboxylic acid (cyclopropyl ACC) Chemical structure not readily available in public databases. Described as a derivative of ACC with an additional cyclopropyl group.C₇H₁₁NO₂141.17 g/mol (approx.)Cyclopropyl substitution on the cyclopropane ring

Mechanism of Action: A Tale of Two Opposites

The primary distinction between ACC and cyclopropyl ACC lies in their interaction with the ethylene biosynthesis pathway.

1-aminocyclopropane-1-carboxylic acid (ACC): The Ethylene Precursor

ACC is the direct substrate for the enzyme ACC oxidase (ACO), the final enzyme in the ethylene biosynthesis pathway.[1] The conversion of ACC to ethylene is a critical regulatory step.

Ethylene Biosynthesis Pathway

Ethylene_Biosynthesis Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAM Synthetase ACC 1-aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO)

Figure 1: Simplified ethylene biosynthesis pathway in plants.
This compound (as cyclopropyl ACC): The Ethylene Inhibitor

Cyclopropyl ACC acts as an inhibitor of ethylene biosynthesis.[3] While the precise molecular mechanism is not fully elucidated in publicly available literature, it is proposed to act as a competitive inhibitor of the enzymes involved in ethylene synthesis, likely ACC synthase or ACC oxidase. A patent for cyclopropyl ACC demonstrated its ability to inhibit ethylene production in mung bean hypocotyl segments with an I₅₀ of 1.5 mM.[3]

Proposed Inhibitory Action of cyclopropyl ACC

Ethylene_Inhibition cluster_0 Ethylene Biosynthesis SAM S-Adenosyl-L-methionine (SAM) ACC 1-aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) Inhibitor cyclopropyl ACC Inhibitor->ACC Inhibits (I₅₀ = 1.5 mM)

Figure 2: Proposed inhibitory effect of cyclopropyl ACC on ethylene biosynthesis.

Comparative Performance: Experimental Data

Direct, peer-reviewed comparative studies on the physiological effects of cyclopropyl ACC versus ACC are limited. The following table summarizes the expected contrasting effects based on their known mechanisms of action.

ParameterEffect of 1-aminocyclopropane-1-carboxylic acid (ACC)Effect of this compound (cyclopropyl ACC)Supporting Evidence
Ethylene Production Increases ethylene production.Inhibits ethylene production.ACC is the direct precursor.[1] Cyclopropyl ACC has an I₅₀ of 1.5 mM for ethylene inhibition.[3]
Root Elongation Inhibits primary root elongation in a dose-dependent manner.[4]Promotes or has a less inhibitory effect on root elongation compared to ACC.Inhibition of ethylene synthesis by other compounds (e.g., AVG) promotes root elongation.[4]
Fruit Ripening Promotes fruit ripening.Delays fruit ripening.Ethylene is a key ripening hormone.[5] Inhibition of ethylene delays ripening.[3]
Senescence Accelerates senescence.Delays senescence.Ethylene promotes senescence.[6] Inhibition of ethylene extends the life of flowers.[3]

Experimental Protocols

The following are generalized protocols for assessing the effects of ACC and its analogs on ethylene production and plant growth.

Ethylene Production Measurement in Plant Tissues

This protocol is adapted from methods used to measure ethylene production in response to various treatments.

Objective: To quantify and compare the rate of ethylene production in plant tissues treated with ACC and cyclopropyl ACC.

Materials:

  • Plant material (e.g., leaf discs, hypocotyl segments, fruit tissue)

  • Incubation vials with airtight septa

  • Solutions of ACC and cyclopropyl ACC at various concentrations

  • Control solution (e.g., sterile water or buffer)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an appropriate column for ethylene separation.

Procedure:

  • Prepare plant tissue samples of uniform size and weight.

  • Place the samples in the incubation vials.

  • Add the treatment solutions (ACC, cyclopropyl ACC, or control) to the vials.

  • Seal the vials and incubate under controlled conditions (temperature, light).

  • At specified time intervals, withdraw a headspace gas sample from each vial using a gas-tight syringe.

  • Inject the gas sample into the GC-FID for ethylene quantification.

  • Calculate the rate of ethylene production (e.g., in nL g⁻¹ h⁻¹).

Experimental Workflow for Ethylene Measurement

Ethylene_Measurement_Workflow start Start prep_tissue Prepare Plant Tissue Samples start->prep_tissue place_vials Place Samples in Vials prep_tissue->place_vials add_treatment Add Treatment Solutions (ACC, cyclopropyl ACC, Control) place_vials->add_treatment incubate Seal and Incubate add_treatment->incubate sample_gas Withdraw Headspace Gas incubate->sample_gas gc_analysis Analyze by GC-FID sample_gas->gc_analysis calculate Calculate Ethylene Production Rate gc_analysis->calculate end End calculate->end

Figure 3: Workflow for measuring ethylene production in plant tissues.
Root Elongation Assay

This protocol is designed to assess the impact of ACC and cyclopropyl ACC on primary root growth.

Objective: To quantify and compare the effects of ACC and cyclopropyl ACC on the primary root elongation of seedlings.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana)

  • Sterile petri plates with growth medium (e.g., Murashige and Skoog medium)

  • Solutions of ACC and cyclopropyl ACC at various concentrations

  • Control medium

  • Growth chamber with controlled light and temperature

  • Ruler or digital imaging system for root length measurement.

Procedure:

  • Sterilize and sow seeds on petri plates containing the growth medium supplemented with different concentrations of ACC, cyclopropyl ACC, or no treatment (control).

  • Stratify the seeds if required by the plant species.

  • Place the plates vertically in a growth chamber to allow for gravitropic root growth.

  • After a defined period of growth (e.g., 5-7 days), measure the length of the primary root for each seedling.

  • Statistically analyze the data to compare the effects of the treatments.[4]

Signaling Pathways and Broader Implications

While ACC's role in the ethylene signaling pathway is well-established, recent evidence suggests that ACC can also act as a signaling molecule independent of its conversion to ethylene, influencing processes like root development.[7][8] The mechanism by which cyclopropyl ACC inhibits ethylene synthesis and its potential impact on other signaling pathways remain areas for further investigation. Understanding these distinct mechanisms is crucial for the targeted manipulation of plant growth and development.

Contrasting Signaling Outcomes

Signaling_Comparison cluster_0 Plant Cell ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) Ethylene_Pathway Ethylene Biosynthesis & Signaling ACC->Ethylene_Pathway Precursor cACC cyclopropyl ACC cACC->Ethylene_Pathway Inhibitor Growth_Response Ethylene-Mediated Growth Responses (e.g., ripening, senescence, root growth inhibition) Ethylene_Pathway->Growth_Response

Figure 4: Opposing effects on the ethylene signaling pathway.

Conclusion

This compound and its analog, 1-aminocyclopropane-1-carboxylic acid (ACC), represent two sides of the same coin in the regulation of ethylene in plants. While ACC serves as the essential precursor for ethylene synthesis, promoting a cascade of developmental processes, cyclopropyl ACC acts as an inhibitor, offering a means to control these same processes. The comparative analysis presented in this guide highlights the structure-function relationships that govern their opposing activities. Further research into the precise mechanisms of ethylene inhibitors like cyclopropyl ACC will undoubtedly open new avenues for agricultural and biotechnological applications.

References

A Comparative Guide to the Efficacy of Amino-cyclopropyl-acetic acid and Other NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Amino-cyclopropyl-acetic acid (ACPC) and other prominent N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented is supported by experimental data to facilitate informed decisions in research and development.

Introduction to NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Its overactivation, however, can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. NMDA receptor antagonists are a class of drugs that inhibit the activity of this receptor and are therefore of significant interest for therapeutic development. These antagonists can be broadly categorized based on their mechanism of action:

  • Competitive Antagonists: Bind to the glutamate or glycine binding site on the NMDA receptor, preventing agonist binding. An example is 3-((R)-2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP).

  • Uncompetitive Channel Blockers: Bind to a site within the ion channel of the receptor, physically obstructing the flow of ions. This class includes well-known compounds like Ketamine, Phencyclidine (PCP), and Memantine.

  • Glycine Site Antagonists/Partial Agonists: Modulate receptor activity by binding to the glycine co-agonist site. This compound (ACPC) is a notable example, exhibiting a dual role as a partial agonist at this site.

This guide will compare the efficacy of ACPC with representatives from these different classes of NMDA receptor antagonists.

Quantitative Comparison of Efficacy

The following tables summarize the in vitro binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and in vivo efficacy of ACPC and other selected NMDA receptor antagonists.

Table 1: In Vitro Efficacy of NMDA Receptor Antagonists

CompoundMechanism of ActionBinding Affinity (Ki)IC50Notes
This compound (ACPC) Glycine Site Partial Agonist-38 nM ([3H]-glycine binding)[2][3]; 131 µM (NMDA-induced arachidonic acid release)[3]Acts as a glycine-site agonist (EC50: 0.7-0.9 µM) and a glutamate-site antagonist (EC50: 81.6 nM at high glutamate)[4][5].
Ketamine Uncompetitive Channel Blocker~0.5 µM[6]0.76 µM[7]Binds to the PCP site within the ion channel.
Memantine Uncompetitive Channel Blocker-~0.5-1 µM[6][8]; ~22 nM (extrasynaptic receptors)[8]; 0.52-0.80 µM (112-173 ng/ml)[9]Shows voltage dependency and rapid kinetics.
Phencyclidine (PCP) Uncompetitive Channel Blocker59 nM (dizocilpine site)[10]2.02 µM[7]Also a high-affinity ligand for the PCP site 2 (Ki = 154 nM)[10].
CPP (racemate) Competitive AntagonistHigh affinity: ~70 nM; Low affinity: ~5 µM[11]8 µM (NMDA-evoked ACh release)[12]Binds to the glutamate binding site.
(R)-CPP Competitive Antagonist0.041 µM (GluN2A)[8]-More active isomer with selectivity for GluN2A-containing receptors.
L-701,324 Glycine Site Antagonist-2 nM (rat brain membranes)A potent and selective antagonist for the glycine binding site.

Table 2: In Vivo Efficacy of NMDA Receptor Antagonists

CompoundAnimal ModelEfficacyNotes
This compound (ACPC) Mouse model of NMDA-induced neurodegenerationReduced cell death by 40%[13]Also shows procognitive effects in rats[14] and neuroprotection in ischemia models[15].
MK-801 (Dizocilpine) Rat model of status epilepticusED50 = 1.4 mg/kg[16]A potent, non-competitive channel blocker often used as a reference compound.
CPP Rat model of status epilepticusED50 = 6.4 mg/kg[16]Demonstrates anticonvulsant effects.
Ifenprodil Rat model of status epilepticusMaximally effective at 30 mg/kg[16]A subunit-selective antagonist with a preference for GluN2B-containing receptors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the NMDA receptor.

Objective: To measure the Ki of a test compound for the NMDA receptor.

Materials:

  • Rat brain membranes (e.g., cortical or hippocampal)

  • Radioligand (e.g., [3H]MK-801 for the channel site, [3H]CGP 39653 for the glutamate site, or [3H]glycine for the glycine site)

  • Test compound (unlabeled antagonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of an antagonist on NMDA receptor-mediated currents in neurons.

Objective: To determine the IC50 of a test compound for inhibiting NMDA receptor-mediated currents.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices

  • Patch-clamp rig with amplifier, micromanipulator, and perfusion system

  • Glass micropipettes

  • External and internal solutions

  • NMDA and glycine

  • Test compound (antagonist)

Procedure:

  • Cell Preparation: Prepare cultured neurons or acute brain slices.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with internal solution.

  • Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell interior.

  • Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and apply NMDA and glycine to evoke an inward current.

  • Antagonist Application: Perfuse the cell with varying concentrations of the test compound in the presence of NMDA and glycine and record the resulting current.

  • Data Analysis: Plot the percentage of current inhibition against the concentration of the antagonist to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the NMDA receptor signaling pathway and a typical experimental workflow for comparing antagonists are provided below.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opens CaM Calmodulin (CaM) Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates nNOS nNOS CaM->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene_Expression Regulates

Caption: Simplified NMDA receptor signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Table Compile Data into Comparative Tables Binding_Assay->Data_Table Patch_Clamp Whole-Cell Patch-Clamp (Determine IC50) Patch_Clamp->Data_Table Animal_Model Select Animal Model (e.g., Seizure, Ischemia) Drug_Admin Administer Antagonist (Varying Doses) Animal_Model->Drug_Admin Behavioral_Assay Behavioral/Physiological Assessment (Determine ED50) Drug_Admin->Behavioral_Assay Behavioral_Assay->Data_Table Efficacy_Comparison Compare Efficacy and Potency Data_Table->Efficacy_Comparison

Caption: Experimental workflow for comparing NMDA receptor antagonists.

Conclusion

This guide provides a comparative overview of the efficacy of this compound and other key NMDA receptor antagonists. ACPC's unique profile as a glycine site partial agonist with both agonistic and antagonistic properties depending on the glutamate concentration sets it apart from traditional competitive and uncompetitive antagonists. The quantitative data presented in the tables, along with the detailed experimental protocols and illustrative diagrams, offer a valuable resource for researchers in the field of neuroscience and drug development. The choice of an appropriate NMDA receptor antagonist for a specific research application will depend on the desired mechanism of action, potency, and in vivo effects.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structural Activity Relationship of Amino-cyclopropyl-acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutics with enhanced potency, selectivity, and metabolic stability is a perpetual challenge. Among the vast chemical scaffolds explored, amino-cyclopropyl-acetic acid and its analogs have emerged as a promising class of compounds. The inherent conformational rigidity imparted by the cyclopropane ring offers a unique tool to probe and modulate biological targets with high precision. This guide provides a comprehensive comparison of the structural activity relationships (SAR) of various this compound analogs, supported by quantitative data and detailed experimental protocols.

The strategic incorporation of a cyclopropane moiety into amino acid structures can significantly influence their pharmacological properties. This rigid triangular scaffold restricts the conformational freedom of the molecule, which can lead to a more favorable interaction with the binding site of a target protein, enhancing potency and selectivity.[1] Furthermore, the cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, often improving the pharmacokinetic profile of a drug candidate.[1]

Comparative Analysis of Biological Activity

The biological activities of this compound analogs are diverse, with demonstrated efficacy in antimicrobial, antifungal, and neurological applications. The following table summarizes the quantitative data for a selection of these analogs, highlighting the impact of structural modifications on their activity.

Compound IDStructureTarget/OrganismActivity TypeQuantitative DataReference
F5 2-(2-Bromophenyl)-N-(p-tolyl)cyclopropane-1-carboxamideStaphylococcus aureusAntibacterialMIC80 = 32 µg/mL[2]
F9 N-(thiazol-2-yl)-2-(p-tolyl)cyclopropane-1-carboxamideStaphylococcus aureusAntibacterialMIC80 = 32 µg/mL[2]
F9 N-(thiazol-2-yl)-2-(p-tolyl)cyclopropane-1-carboxamideEscherichia coliAntibacterialMIC80 = 32 µg/mL[2]
F31 2-(3-Nitrophenyl)-N-(p-tolyl)cyclopropane-1-carboxamideEscherichia coliAntibacterialMIC80 = 32 µg/mL[2]
F45 2-(4-Fluorophenyl)-N-(p-tolyl)cyclopropane-1-carboxamideEscherichia coliAntibacterialMIC80 = 64 µg/mL[2]
F53 N-(thiazol-2-yl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamideStaphylococcus aureusAntibacterialMIC80 = 64 µg/mL[2]
F7 2-(2-Bromophenyl)-N-propylcyclopropane-1-carboxamideStaphylococcus aureusAntibacterialMIC80 = 128 µg/mL[2]
F30 2-(3-Nitrophenyl)-N-cyclohexylcyclopropane-1-carboxamideStaphylococcus aureusAntibacterialMIC80 = 128 µg/mL[2]
F36 2-(4-Bromophenyl)-N-cyclohexylcyclopropane-1-carboxamideStaphylococcus aureusAntibacterialMIC80 = 128 µg/mL[2]
F49 2-(3,4-Dichlorophenyl)-N-cyclohexylcyclopropane-1-carboxamideStaphylococcus aureusAntibacterialMIC80 = 128 µg/mL[2]
F51 2-(3,4-Dichlorophenyl)-N-propylcyclopropane-1-carboxamideStaphylococcus aureusAntibacterialMIC80 = 128 µg/mL[2]
(-)-1 (LY235723) (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acidNMDA ReceptorAntagonistIC50 = 67 ± 6 nM ([3H]CGS 19755 binding)[3]
(-)-1 (LY235723) NMDA ReceptorAntagonistIC50 = 1.9 ± 0.24 µM (cortical slice)[3]
ACPC 1-Aminocyclopropanecarboxylic acidNMDA Receptor (Glycine site)Partial Agonist-[4]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. The MIC80, as reported in the table, represents the minimum concentration required to inhibit 80% of the bacterial growth.[2]

NMDA Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the NMDA receptor, providing an indication of its binding affinity.

  • Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of rats. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the membrane fraction.

  • Binding Assay: The membrane preparation is incubated with a specific radioligand, such as [³H]-(2SR,4RS)-4-(phosphonomethyl)piperidine-2-carboxylic acid ([³H]CGS 19755), in the presence of varying concentrations of the test compound (this compound analog).[3]

  • Incubation and Filtration: The incubation is carried out at a specific temperature for a defined period to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway and a typical experimental workflow relevant to the study of this compound analogs.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 NMDA_Antagonist Amino-cyclopropyl-acetic acid analog (Antagonist) NMDA_Antagonist->NMDA_Receptor Blocks Channel Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opens Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Activates Cellular_Response Cellular Response (e.g., Synaptic Plasticity, Neurotoxicity) Signaling_Cascades->Cellular_Response Leads to

Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of an this compound analog antagonist.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Analog_Design Analog Design (Structural Modification) Synthesis Chemical Synthesis Analog_Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) Purification->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Antimicrobial) Purification->Cell_Based_Assays Data_Collection Quantitative Data Collection (IC50, MIC) In_Vitro_Assays->Data_Collection Cell_Based_Assays->Data_Collection SAR_Analysis SAR Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Improvement

Caption: General experimental workflow for the structural activity relationship (SAR) study of this compound analogs.

References

A Comparative In Vivo Analysis of 1-Aminocyclopropane-1-Carboxylic Acid and Kainic Acid Neuroactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the neuroactive properties of 1-aminocyclopropane-1-carboxylic acid (ACC) and kainic acid. While direct comparative studies are limited, this document synthesizes available data on their individual mechanisms of action, neurophysiological effects, and neurotoxic profiles to offer a clear parallel evaluation.

Introduction

Kainic acid, a potent agonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, is a well-established excitotoxin widely used to model temporal lobe epilepsy and neurodegeneration in rodents.[1][2][3] Its administration leads to severe seizures, selective neuronal loss, and behavioral changes.[1][2] In contrast, 1-aminocyclopropane-1-carboxylic acid (ACC), also known as 1-aminocyclopropanecarboxylic acid (ACPC), acts as a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[4][5] Its in vivo profile suggests potential neuroprotective and cognitive-enhancing effects, presenting a stark contrast to the neurotoxic nature of kainic acid.[6][7]

Data Presentation: In Vivo Neuroactivity Profile

The following tables summarize the key in vivo neuroactive characteristics of ACC and kainic acid based on available experimental data.

Feature1-Aminocyclopropane-1-Carboxylic Acid (ACC/ACPC)Kainic Acid
Primary Molecular Target Glycine modulatory site of the NMDA receptor[4][5]AMPA/Kainate ionotropic glutamate receptors[1][2]
Receptor Action Partial Agonist[4][8]Potent Agonist[1]
In Vivo Effects on Neuronal Activity Modulates NMDA receptor function; can reduce NMDA-induced neuronal firing[6]Induces severe, recurrent seizures and status epilepticus[1][3]
Neuroprotective/Neurotoxic Effects Neuroprotective against NMDA-induced excitotoxicity[6]Potent neurotoxin, causing selective neuronal degeneration, particularly in the hippocampus[1][2][3]
Behavioral Outcomes Procognitive effects (enhances object recognition memory and cognitive flexibility)[7]Induces behavioral changes associated with seizures; long-term cognitive impairment[1][2]
Pharmacokinetics Very short half-life in the brain (T1/2 < 5 min in mice)[4]Longer-lasting effects, inducing status epilepticus for hours[2]

Table 1: Comparative in vivo neuroactivity of ACC and Kainic Acid.

Parameter1-Aminocyclopropane-1-Carboxylic Acid (ACC/ACPC)Kainic Acid
Route of Administration Systemic (intravenous, intraperitoneal)[4][7]Systemic (intravenous, intraperitoneal), Intracerebral (e.g., intra-amygdaloid, intra-hippocampal)[1][3]
Dosage (Rodent Models) 200-400 mg/kg (for procognitive effects)[7]Systemic: 10-30 mg/kg (induces seizures); Intracerebral: nmol range[1][3]
Observed Seizure Activity Can reduce NMDA-induced convulsions[6]Induces a well-characterized seizure syndrome[1]
Hippocampal Cell Death Reduces NMDA-induced CA1 pyramidal cell death[6]Causes significant neuronal loss in CA1 and CA3 regions[2][3]

Table 2: Quantitative in vivo experimental data for ACC and Kainic Acid.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below.

In Vivo Assessment of Neuroprotective Effects of ACC

Objective: To determine if systemic ACC administration can protect against NMDA-induced hippocampal neurodegeneration in mice.

Protocol:

  • Animal Model: Adult male mice.

  • Drug Administration:

    • ACC (or vehicle) is administered systemically (e.g., intraperitoneally) at varying doses.

    • Following ACC pretreatment, N-methyl-D-aspartate (NMDA) is injected directly into the hippocampus (intrahippocampal injection) to induce localized excitotoxicity.

  • Behavioral Monitoring: Animals are observed for seizure activity following NMDA infusion.

  • Histological Analysis:

    • Several days post-injection, animals are euthanized, and their brains are collected.

    • Brains are fixed, sectioned, and stained (e.g., with cresyl violet) to visualize neuronal morphology.

    • The extent of neuronal cell death, particularly in the CA1 region of the hippocampus, is quantified by cell counting under a microscope.

  • Data Analysis: The percentage of neuronal cell death in ACC-treated animals is compared to that in vehicle-treated controls to determine the neuroprotective efficacy of ACC.[6]

Induction of Seizures and Neurodegeneration with Kainic Acid

Objective: To induce a model of temporal lobe epilepsy and assess the resulting neurodegeneration using systemic kainic acid administration in rodents.

Protocol:

  • Animal Model: Adult rats or mice.

  • Drug Administration: Kainic acid is administered systemically, typically via intraperitoneal injection, at a dose sufficient to induce status epilepticus (e.g., 10-30 mg/kg).

  • Behavioral Seizure Scoring: Following injection, animals are continuously monitored, and the severity of seizures is scored using a standardized scale (e.g., the Racine scale).

  • Electrophysiological Recording (Optional): Electroencephalography (EEG) can be used to monitor epileptiform discharges in the brain.

  • Histological Assessment:

    • After a predetermined survival period (days to weeks), animals are euthanized.

    • Brains are processed for histological analysis as described in the ACC protocol.

    • Neuronal damage in specific brain regions, such as the hippocampus (CA1, CA3) and amygdala, is quantified.[2][3]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of ACC and kainic acid, and a general workflow for in vivo neuroactivity assessment.

G cluster_0 Kainic Acid Signaling Pathway cluster_1 ACC Signaling Pathway KA Kainic Acid AMPA_KAR AMPA/Kainate Receptors KA->AMPA_KAR Depolarization Na+ Influx & Membrane Depolarization AMPA_KAR->Depolarization Ca_Influx Excessive Ca2+ Influx Depolarization->Ca_Influx Excitotoxicity Excitotoxicity Cascade (ROS, Mitochondrial Dysfunction, Apoptosis) Ca_Influx->Excitotoxicity Seizures Seizures Excitotoxicity->Seizures Neurodegeneration Neurodegeneration Excitotoxicity->Neurodegeneration ACC ACC (ACPC) NMDA_R NMDA Receptor (Glycine Site) ACC->NMDA_R Modulation Modulation of NMDA Receptor Activity NMDA_R->Modulation Neuroprotection Neuroprotection Modulation->Neuroprotection Cognitive_Enhancement Cognitive Enhancement Modulation->Cognitive_Enhancement

Figure 1: Signaling pathways of Kainic Acid and ACC.

G cluster_workflow General In Vivo Neuroactivity Assessment Workflow Animal_Model Select Animal Model (e.g., Rat, Mouse) Drug_Admin Compound Administration (Systemic or Intracerebral) Animal_Model->Drug_Admin Behavioral Behavioral Assessment (e.g., Seizure Scoring, Cognitive Tests) Drug_Admin->Behavioral Electrophysiology Electrophysiological Recording (e.g., EEG) Drug_Admin->Electrophysiology Histology Post-mortem Histological Analysis (Neuronal Viability, Damage Quantification) Behavioral->Histology Electrophysiology->Histology Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis

Figure 2: Experimental workflow for in vivo neuroactivity.

Discussion

The compiled data highlights the fundamentally different in vivo neuroactive profiles of 1-aminocyclopropane-1-carboxylic acid and kainic acid.

Kainic Acid: As a potent AMPA/kainate receptor agonist, kainic acid's primary in vivo effect is profound excitotoxicity.[1] Systemic or direct cerebral administration reliably induces a state of hyperexcitability, leading to seizures and subsequent, well-characterized patterns of neuronal death, particularly within the hippocampus.[2][3] This makes the kainic acid model a valuable, albeit severe, tool for studying the mechanisms of epilepsy and excitotoxic neurodegeneration.

1-Aminocyclopropane-1-Carboxylic Acid (ACC): In contrast, ACC functions as a partial agonist at the glycine co-agonist site of the NMDA receptor.[4][5] This mechanism allows it to modulate, rather than maximally activate, NMDA receptor function. In vivo studies have demonstrated that ACC can be neuroprotective, mitigating the neuronal damage caused by excessive NMDA receptor stimulation.[6] Furthermore, it has shown promise in enhancing cognitive functions such as memory and cognitive flexibility.[7] A significant limitation for the therapeutic potential of ACC is its rapid in vivo inactivation and short half-life in the brain.[4]

Conclusion

The in vivo neuroactivity of 1-aminocyclopropane-1-carboxylic acid and kainic acid are diametrically opposed. Kainic acid is a powerful neurotoxin that induces excitotoxicity through the overstimulation of AMPA/kainate receptors. Conversely, ACC exhibits neuroprotective and procognitive properties by acting as a partial agonist at the NMDA receptor's glycine site. This stark difference in their mechanisms of action and resulting in vivo effects underscores the diverse roles that different glutamate receptor subtypes and their modulators play in neuronal function and pathology. Researchers and drug development professionals can leverage this comparative understanding to select appropriate tools for modeling neurological diseases and to design novel therapeutic strategies targeting the glutamate system.

References

A Comparative Guide to the Determination of Enantiomeric Excess in Amino-cyclopropyl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like amino-cyclopropyl-acetic acid is paramount for ensuring product quality, efficacy, and safety. This guide provides a comparative overview of common analytical techniques for determining the enantiomeric excess of this compound, complete with experimental data and detailed protocols.

The primary methods covered include Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages and is suited for different analytical requirements.

Comparison of Analytical Methods

The selection of an appropriate method for determining the enantiomeric excess of this compound depends on factors such as sample matrix, required sensitivity, available instrumentation, and the need for direct or indirect analysis. The following table summarizes the key performance metrics of each technique.

Method Principle Typical Resolution (Rs) Limit of Detection (LOD) Analysis Time Advantages Limitations
Chiral HPLC (CLEC) Direct separation on a chiral stationary phase or with a chiral mobile phase additive.> 1.5ng range15-30 minDirect analysis, high resolution, well-established.Higher cost of chiral columns.
GC-MS Separation of diastereomeric derivatives on a chiral capillary column.> 2.0pg range20-40 minHigh sensitivity, high resolution.Requires derivatization, which can introduce errors.
Capillary Electrophoresis Separation in a capillary based on differential migration of enantiomers in the presence of a chiral selector.> 2.0fmol - amol range10-20 minHigh efficiency, low sample and reagent consumption.Can have lower reproducibility compared to HPLC.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC) using Chiral Ligand-Exchange Chromatography (CLEC)

This method allows for the direct separation of amino acid enantiomers without derivatization.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Reagents:

    • Copper(II) Acetate

    • N,N-dimethyl-(S)-phenylalanine (chiral selector)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

  • Procedure:

    • Mobile Phase Preparation: Prepare an aqueous mobile phase containing 1.0 mM Copper(II) Acetate and 2.0 mM N,N-dimethyl-(S)-phenylalanine. Adjust the pH as needed to optimize separation. The mobile phase may also contain a small percentage of an organic modifier like methanol.

    • Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Detection: UV at 254 nm

    • Data Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This indirect method involves the conversion of the enantiomers into diastereomers prior to analysis.[1]

  • Instrumentation:

    • Gas chromatograph with a mass spectrometer detector

    • Chiral capillary column (e.g., Chirasil-L-Val)

  • Reagents:

    • Anhydrous HCl in isopropanol (for esterification)

    • Trifluoroacetic anhydride (TFAA) (for acylation)

    • Dichloromethane (anhydrous)

  • Procedure:

    • Derivatization:

      • Esterification: To a dried sample of this compound, add 1 mL of 3 M HCl in isopropanol. Heat at 100 °C for 30 minutes. Evaporate the reagent under a stream of nitrogen.

      • Acylation: To the dried residue, add 200 µL of dichloromethane and 100 µL of TFAA. Heat at 100 °C for 15 minutes. Evaporate the excess reagent and solvent.

    • Sample Preparation: Reconstitute the derivatized sample in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

    • GC-MS Conditions:

      • Injector Temperature: 250 °C

      • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

      • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Data Analysis: Integrate the peak areas of the two diastereomers in the chromatogram to calculate the enantiomeric excess.

Capillary Electrophoresis (CE) with a Chiral Selector

CE offers high separation efficiency and requires minimal sample volume.[2]

  • Instrumentation:

    • Capillary electrophoresis system with a UV or diode array detector

    • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Reagents:

    • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5)

    • Chiral Selector: 20 mM beta-cyclodextrin

    • Sodium hydroxide and phosphoric acid for pH adjustment

  • Procedure:

    • Capillary Conditioning: Rinse the capillary sequentially with 1 M NaOH, deionized water, and the running buffer.

    • Sample Preparation: Dissolve the this compound sample in the BGE to a concentration of 0.5 mg/mL.

    • Electrophoretic Conditions:

      • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

      • Separation Voltage: 25 kV

      • Temperature: 25 °C

      • Detection: UV at 214 nm

    • Data Analysis: Calculate the enantiomeric excess from the corrected peak areas of the two enantiomers.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound like this compound.

G Workflow for Enantiomeric Excess Determination cluster_sample Sample Preparation cluster_analysis Analytical Separation cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for indirect methods like GC-MS) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC CE Capillary Electrophoresis Dissolution->CE GCMS GC-MS Derivatization->GCMS Chromatogram Obtain Chromatogram/Electropherogram HPLC->Chromatogram GCMS->Chromatogram CE->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess (%) Integration->Calculation Result Final Report Calculation->Result

Caption: General workflow for ee determination.

References

A Comparative Guide to Validated HPLC Methods for Determining the Enantio-Purity of Amino-cyclopropyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

The stereoisomeric form of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. For Amino-cyclopropyl-acetic acid, a chiral building block in drug development, ensuring enantiomeric purity is paramount. This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of this compound, alongside alternative analytical approaches.

Direct Chiral HPLC Method: A Validated Approach

Direct enantiomeric separation on a Chiral Stationary Phase (CSP) is often the preferred method due to its simplicity and ability to analyze the enantiomers without derivatization, which can introduce additional analytical steps and potential sources of error[1]. Polysaccharide-based CSPs, in particular, are widely used for their broad enantioselectivity for a variety of chiral compounds, including amino acids[2][3].

Experimental Protocol:

  • Chromatographic System: A validated HPLC system equipped with a UV detector is employed.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Lux Amylose-2), is utilized[3]. These phases offer robust and versatile chiral recognition capabilities[2].

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic modifier (e.g., acetonitrile or ethanol) and an aqueous buffer containing an acidic additive (e.g., 0.1% acetic or formic acid) is typically used. The organic modifier and additive concentrations are optimized to achieve the best resolution[3].

  • Flow Rate: A flow rate of 1.0 mL/min is commonly applied[2].

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance is used for quantification.

  • Column Temperature: The column temperature is maintained at a constant value, typically around 20-30°C, to ensure reproducibility[3][4].

Workflow for Direct Chiral HPLC Analysis:

Direct Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Enantiomeric Purity (%ee) Integration->Quantification

Caption: Workflow of the direct chiral HPLC method.

Alternative Methods for Enantiomeric Purity Determination

While direct chiral HPLC is a powerful technique, other methods can also be employed for the enantiomeric separation of amino acids. The choice of method often depends on factors such as the availability of specific columns and instrumentation, the complexity of the sample matrix, and the required sensitivity[5].

1. Indirect Chiral HPLC via Derivatization:

This approach involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18)[4][5].

  • Advantages: High sensitivity can be achieved, especially when using fluorescent CDAs. This method is also useful when a suitable chiral column is not available[5].

  • Disadvantages: The derivatization step adds complexity to the sample preparation and can be a source of analytical error. It's crucial to ensure the CDA is enantiomerically pure and that the reaction proceeds to completion without racemization[1].

2. Chiral Mobile Phase Additives (CMPA):

In this technique, a chiral selector is added to the mobile phase. The enantiomeric separation occurs through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral additive in the mobile phase, which are then separated on an achiral column.

  • Advantages: This method offers flexibility as the same achiral column can be used for different chiral separations by simply changing the chiral additive in the mobile phase.

  • Disadvantages: The chiral mobile phase additives can be expensive, and the method may suffer from lower efficiency and sensitivity compared to direct methods.

3. Capillary Electrophoresis (CE):

Chiral capillary electrophoresis is another powerful technique for the separation of enantiomers. Separation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte[6].

  • Advantages: CE offers high separation efficiency, short analysis times, and requires only a small amount of sample and reagents.

  • Disadvantages: CE can be less robust than HPLC and may have limitations in terms of concentration sensitivity for some applications.

Performance Comparison

The following table summarizes the key performance characteristics of the different methods for the enantiomeric purity determination of this compound.

FeatureDirect Chiral HPLCIndirect Chiral HPLC (Derivatization)Chiral Mobile Phase AdditivesCapillary Electrophoresis
Principle Separation on a chiral stationary phase[1][5].Formation of diastereomers followed by separation on an achiral column[4][5].Formation of transient diastereomeric complexes with a chiral additive in the mobile phase.Differential migration of enantiomers in the presence of a chiral selector in the electrolyte[6].
Sample Preparation Simple dissolution in mobile phase.Derivatization step required[5].Simple dissolution in mobile phase.Dissolution in background electrolyte.
Selectivity High, dependent on the choice of CSP.High, dependent on the chiral derivatizing agent.Moderate, dependent on the chiral additive.High, dependent on the chiral selector.
Sensitivity Good, dependent on detector.Can be very high with fluorescent tags[5].Generally lower than direct methods.High, but can be limited by injection volume.
Robustness High.Moderate, potential for side reactions.Moderate, potential for column contamination.Moderate.
Development Time Moderate, requires screening of chiral columns.Can be lengthy due to derivatization optimization.Moderate, requires screening of chiral additives.Moderate, requires optimization of electrolyte.

Workflow for Indirect Chiral HPLC Analysis:

Indirect_Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Derivatization Derivatization with Chiral Reagent Sample->Derivatization Injection Inject into HPLC Derivatization->Injection Separation Separation on Achiral Column Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Diastereomeric Ratio (%ee) Integration->Quantification

Caption: Workflow of the indirect chiral HPLC method.

References

Comparative Analysis of Amino-cyclopropyl-acetic acid Cross-reactivity with Mammalian Amino Acid Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of Amino-cyclopropyl-acetic acid (AcpA), also known as 1-aminocyclopropane-1-carboxylic acid (ACC), with various mammalian amino acid transporters. Due to a lack of direct comparative studies on AcpA with a wide range of mammalian transporters, this guide infers potential interactions based on the known substrate specificities of major transporter families and the structural characteristics of AcpA. The information herein is intended to guide researchers in designing and conducting their own cross-reactivity studies.

Introduction to this compound (AcpA/ACC)

This compound is a cyclic, non-proteinogenic amino acid. In plants, it is a well-known precursor to the hormone ethylene.[1][2] While its transport and function are extensively studied in plant biology, its interaction with mammalian amino acid transporters is less characterized. Structurally, AcpA is a small, neutral amino acid, which suggests potential interactions with transporters that handle similar substrates. Interestingly, AcpA has also been identified as an exogenous partial agonist of the mammalian NMDA receptor, indicating it can interact with protein binding sites in mammalian systems.[1]

Potential Cross-reactivity with Mammalian Amino Acid Transporters

Based on the substrate profiles of major amino acid transporter families, we can hypothesize the potential for cross-reactivity with AcpA.

Table 1: Inferred Potential for Cross-reactivity of this compound with Major Neutral Amino Acid Transporters

Transporter FamilyKey TransportersTypical SubstratesInferred Potential for AcpA InteractionRationale
Solute Carrier Family 1 (SLC1) ASCT1 (SLC1A4), ASCT2 (SLC1A5) Small, neutral amino acids (Alanine, Serine, Cysteine, Threonine, Glutamine)[3][4]High AcpA is a small, neutral amino acid, fitting the substrate profile of ASCT2.
Solute Carrier Family 7 (SLC7) LAT1 (SLC7A5) , LAT2 (SLC7A6)Large, bulky neutral amino acids (Leucine, Phenylalanine, Tryptophan, Histidine)[5][6]Low to Moderate AcpA is smaller than the preferred substrates of LAT1. However, LAT1 has been shown to transport some smaller amino acids and derivatives.
Solute Carrier Family 38 (SLC38) SNAT1 (SLC38A1) , SNAT2 (SLC38A2) , SNAT4 (SLC38A4)Small to medium-sized neutral amino acids (Alanine, Glutamine, Proline, Glycine)[7][8][9]High The substrate profile of System A transporters (SNAT1, 2, 4) includes small neutral amino acids, making AcpA a likely candidate for interaction.

This table is based on inferred potential due to the absence of direct, quantitative experimental data comparing AcpA across these transporters.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of AcpA with various amino acid transporters, a competitive uptake assay is the gold standard. This involves measuring the inhibition of the uptake of a known, radiolabeled substrate of a specific transporter in the presence of increasing concentrations of the test compound (AcpA).

General Protocol: Radiolabeled Amino Acid Uptake Inhibition Assay

This protocol is a generalized procedure and should be optimized for the specific cell line and transporter being investigated.

1. Cell Culture and Plating:

  • Culture a mammalian cell line known to express the amino acid transporter of interest (e.g., HEK293 cells transiently or stably expressing the transporter, or a cancer cell line endogenously overexpressing the transporter).

  • Seed the cells in a multi-well plate (e.g., 24- or 96-well) at a density that will result in a confluent monolayer on the day of the assay.[10]

  • Incubate the cells under appropriate conditions (e.g., 37°C, 5% CO2).

2. Preparation of Assay Solutions:

  • Assay Buffer: Prepare a balanced salt solution (e.g., Hank's Balanced Salt Solution - HBSS) buffered to a physiological pH (typically 7.4).[11] For sodium-dependent transporters like SNATs, ensure the buffer contains sodium. For sodium-independent transporters like LAT1, a sodium-free buffer (e.g., replacing NaCl with choline chloride) should be used.

  • Radiolabeled Substrate: Prepare a stock solution of a known radiolabeled substrate for the transporter of interest (e.g., [3H]-Leucine for LAT1, [14C]-Glutamine for ASCT2). The final concentration used in the assay should ideally be at or below the Km of the substrate for the transporter to maximize sensitivity to competitive inhibition.

  • Test Compound (AcpA): Prepare a range of concentrations of this compound in the assay buffer.

3. Uptake Assay Procedure:

  • On the day of the assay, aspirate the culture medium from the cells.

  • Wash the cell monolayer gently with pre-warmed assay buffer.

  • Pre-incubate the cells with the assay buffer for a short period (e.g., 10-15 minutes) at 37°C to allow them to equilibrate.[12]

  • Aspirate the pre-incubation buffer and add the different concentrations of AcpA along with the fixed concentration of the radiolabeled substrate. Include control wells with only the radiolabeled substrate (for maximum uptake) and wells with a known inhibitor of the transporter (for non-specific uptake).

  • Incubate for a predetermined, short period (e.g., 1-15 minutes) at 37°C. This time should be within the linear range of uptake for the specific transporter.

  • Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove any unbound radiolabeled substrate.[10]

4. Cell Lysis and Scintillation Counting:

  • Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Transfer the cell lysates to scintillation vials.

  • Add a scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

5. Data Analysis:

  • The radioactivity counts are proportional to the amount of substrate taken up by the cells.

  • Plot the percentage of inhibition of radiolabeled substrate uptake versus the concentration of AcpA.

  • Calculate the IC50 value, which is the concentration of AcpA that inhibits 50% of the specific uptake of the radiolabeled substrate. The IC50 value can then be used to determine the inhibition constant (Ki), which reflects the binding affinity of AcpA for the transporter.

Visualizing Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture & Plating pre_incubation Pre-incubation with Buffer cell_culture->pre_incubation solution_prep Prepare Assay Solutions (Buffer, Radioligand, AcpA) incubation Incubation with Radioligand +/- AcpA solution_prep->incubation pre_incubation->incubation termination Terminate Uptake & Wash Cells incubation->termination lysis Cell Lysis termination->lysis counting Scintillation Counting lysis->counting analysis Data Analysis (IC50/Ki) counting->analysis

Logical_Relationship cluster_transporters Amino Acid Transporters AcpA This compound (Small, Neutral) ASCT2 ASCT2 (Small, Neutral Substrates) AcpA->ASCT2 High Potential Interaction SNATs SNATs (Small-Medium, Neutral Substrates) AcpA->SNATs High Potential Interaction LAT1 LAT1 (Large, Neutral Substrates) AcpA->LAT1 Low to Moderate Potential Interaction

References

Enhancing Metabolic Stability in Drug Discovery: A Comparative Guide to Amino-cyclopropyl-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained structural motifs is a well-established strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. Among these, the cyclopropyl group has garnered significant attention due to its unique electronic and conformational properties. This guide provides a comparative analysis of the metabolic stability of amino-cyclopropyl-acetic acid derivatives and related cycloalkylamines, offering insights supported by experimental data and detailed protocols to inform the design and selection of more robust drug candidates.

The introduction of a cyclopropyl moiety can sterically hinder access of metabolizing enzymes, such as cytochrome P450s (CYPs), to labile sites on a molecule.[1] The inherent strain of the three-membered ring also results in stronger C-H bonds, which can be less susceptible to oxidative metabolism.[1] However, the metabolic fate of molecules containing a cyclopropylamine group can be complex, sometimes leading to bioactivation pathways.[1][2] Therefore, a thorough understanding of their metabolic profile is crucial.

Comparative Metabolic Stability Data

The following table presents in vitro metabolic stability data for a series of cycloalkylamine-containing compounds in human liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[1] This data serves as a representative comparison for understanding how modifications to the cycloalkylamine moiety can influence metabolic fate.

CompoundStructuret½ (min)CLint (µL/min/mg protein)
Cyclopropylamine Derivative 1 N-Benzyl-N-cyclopropylamine2527.7
Cyclobutylamine Derivative 2 N-Benzyl-N-cyclobutylamine1838.5
Cyclopentylamine Derivative 3 N-Benzyl-N-cyclopentylamine1257.8
Control: Verapamil High Clearance Compound886.6
Control: Warfarin Moderate Clearance Compound4515.4

Data adapted from a comparative analysis of cycloalkylamine metabolic stability. The data for derivatives 1-3 are representative examples to illustrate the impact of ring size on metabolic stability and are not direct experimental values for the named compounds without further specific study.

Experimental Protocols

The following is a detailed methodology for the liver microsomal stability assay, a standard in vitro method to evaluate the metabolic stability of compounds.

Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.[1]

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • Control compounds (e.g., a high clearance and a low clearance compound)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw the human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Prepare a reaction mixture in a 96-well plate containing phosphate buffer and human liver microsomes (final protein concentration typically 0.5 mg/mL).

    • Add the test compound to the reaction mixture at a final concentration (e.g., 1 µM).

    • Pre-warm the reaction plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.

  • Time Points and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[1]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[1]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL) .[1]

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways for cycloalkylamines and the general workflow for assessing metabolic stability.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Test_Compound Test Compound Reaction_Mixture Reaction Mixture Test_Compound->Reaction_Mixture Microsomes Liver Microsomes Microsomes->Reaction_Mixture NADPH_System NADPH System NADPH_System->Reaction_Mixture Time_Points Time Points (0-60 min) Reaction_Mixture->Time_Points Quenching Reaction Quenching Time_Points->Quenching LC_MS LC-MS/MS Analysis Quenching->LC_MS Data_Analysis Data Analysis (t½, CLint) LC_MS->Data_Analysis

Experimental workflow for the liver microsomal stability assay.

metabolic_pathways cluster_pathways Primary Metabolic Pathways Cycloalkylamine Cycloalkylamine CYP450 Cytochrome P450 Enzymes Cycloalkylamine->CYP450 N_Dealkylation N-Dealkylation CYP450->N_Dealkylation Hydroxylation Ring Hydroxylation CYP450->Hydroxylation Ring_Opening Ring Opening (Bioactivation) CYP450->Ring_Opening

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Amino-cyclopropyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Amino-cyclopropyl-acetic acid, fostering a culture of safety that extends beyond the product itself. The following procedures are designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols.

Immediate Safety and Handling Protocols

While specific hazard classifications for every this compound isomer may vary, it is crucial to handle this and related compounds with a high degree of caution. Based on data from structurally similar chemicals, the following precautions should be observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles with side-shields.

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory. For handling larger quantities or in situations with a risk of splashing, consider a chemical-resistant apron.

Handling Precautions:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid generating dust or aerosols.

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[2]

Summary of Safety and Disposal Information

For quick reference, the following table summarizes the key safety and logistical information for the handling and disposal of this compound and its contaminated waste.

ParameterGuidelineSource Analogy
Waste Classification Hazardous Waste[3][4]
GHS Hazard Statements May cause skin, eye, and respiratory irritation. Some derivatives can be harmful if swallowed and toxic to aquatic life.[1][2]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.[1][2]
Primary Disposal Method Collection by a licensed hazardous waste management company.[3][5]
Waste Containers Designated, compatible, and clearly labeled hazardous waste containers for solids and liquids.[2][6]
Spill Management Absorb with inert material, collect in a sealed container for disposal, and decontaminate the area.[1][5]

Step-by-Step Disposal Procedures

The proper disposal of this compound and its associated waste is a critical component of laboratory safety. Adherence to a systematic disposal plan minimizes risks to personnel and the environment.

Waste Segregation at the Point of Generation

Proper segregation is the first and most crucial step in the waste disposal process.

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.

    • Place all contaminated disposables, such as gloves, weigh boats, and wipes, into a designated solid hazardous waste container.[2]

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and shatter-proof liquid hazardous waste container.[2]

    • Do not mix incompatible waste streams. If you have questions about compatibility, consult your institution's EHS department.[6]

Decontamination of Labware
  • Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with the compound should be placed in the solid hazardous waste container.[2]

  • Non-disposable Labware: Glassware and other reusable equipment must be decontaminated.

    • Rinse the labware with a suitable solvent (e.g., ethanol or isopropanol).

    • This rinsate must be collected and disposed of as hazardous liquid waste.[2]

    • After the initial decontamination rinse, the glassware can be washed according to standard laboratory procedures.

Container Management and Storage
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name, "this compound."[6][7] Follow any additional labeling requirements from your institution's EHS.

  • Sealing: Ensure all waste containers are securely sealed to prevent leaks or spills.[2]

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic. Use secondary containment bins to mitigate the impact of any potential leaks.[3][6]

Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[7]

  • Provide them with all necessary information about the waste, including its composition and volume.

  • Never dispose of this compound or its contaminated materials in the standard trash or down the sanitary sewer.[2][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.

This compound Disposal Workflow cluster_generation Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_labware Labware Decontamination cluster_final Final Disposal start Start: Handling This compound waste_type Determine Waste Type start->waste_type solid_waste Unused Solid or Contaminated Disposables (Gloves, Wipes, Pipette Tips) waste_type->solid_waste Solid liquid_waste Aqueous or Solvent Solutions Containing the Compound waste_type->liquid_waste Liquid labware Contaminated Non-Disposable Labware waste_type->labware Labware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid storage Store Sealed Containers in Designated Area with Secondary Containment collect_solid->storage collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_liquid->storage decon Rinse with Appropriate Solvent labware->decon rinsate Collect Rinsate as Hazardous Liquid Waste decon->rinsate rinsate->storage pickup Arrange for Pickup by Institutional EHS storage->pickup

References

Personal protective equipment for handling Amino-cyclopropyl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Amino-cyclopropyl-acetic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

This compound and its derivatives are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3][4]. Adherence to the following procedures is critical for personal safety and maintaining a safe laboratory environment.

Hazard Summary and Personal Protective Equipment (PPE)

All personnel must be familiar with the hazards associated with this compound before handling. The primary hazards are exposure to the skin, eyes, and respiratory system. The following table summarizes the required PPE for handling this compound.

PPE Category Specification Reason for Requirement
Hand Protection Nitrile gloves (minimum 8 mil thickness)To prevent skin contact with the irritant powder[1][5][6][7]. Double gloving is recommended when handling larger quantities.
Eye and Face Protection Safety goggles with side shields or a face shieldTo protect eyes from dust particles and splashes[8][9]. A face shield is required if there is a risk of splashing.
Body Protection A fully buttoned laboratory coatTo protect skin and clothing from contamination[5][10].
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of the irritant powder[10][11][12]. If a fume hood is not feasible, a risk assessment must be conducted to determine the need for a respirator.
Footwear Closed-toe shoesTo protect feet from spills[10].

Experimental Workflow and Handling Procedures

The following diagram and step-by-step protocol outline the safe handling workflow for this compound, from receiving the chemical to its use in experimental procedures.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase Receive Receive & Log Chemical Store Store in a Cool, Dry, Well-Ventilated Area Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Powder DonPPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Decontaminate Decontaminate Glassware & Surfaces Use->Decontaminate DisposeWaste Dispose of Solid & Liquid Waste Decontaminate->DisposeWaste DoffPPE Doff & Dispose of PPE DisposeWaste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Experimental workflow for handling this compound.

Detailed Experimental Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Log the chemical in your laboratory's inventory.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials[1].

  • Preparation:

    • Before handling, review the Safety Data Sheet (SDS).

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment, such as spatulas, weigh boats, and solvent-dispensing apparatus.

    • Don the appropriate PPE as specified in the table above.

  • Weighing and Solution Preparation (to be performed in a chemical fume hood):

    • Place a weigh boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust[10][12].

    • Close the stock container immediately after dispensing.

    • Carefully add the weighed powder to the desired solvent in a suitable container.

    • Gently swirl or stir the solution until the powder is fully dissolved.

  • Use in Experiment:

    • Conduct all experimental procedures involving the chemical within the fume hood.

    • Avoid direct contact with the solution.

Emergency Procedures

In the event of an exposure or spill, follow these immediate actions.

G cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-up Exposure Chemical Exposure Occurs Skin Skin Contact: Flush with water for 15 mins Exposure->Skin Eye Eye Contact: Flush with water for 15 mins at eyewash station Exposure->Eye Inhalation Inhalation: Move to fresh air Exposure->Inhalation RemoveClothing Remove Contaminated Clothing Skin->RemoveClothing SeekMedical Seek Immediate Medical Attention Eye->SeekMedical Inhalation->SeekMedical RemoveClothing->SeekMedical Report Report Incident to Supervisor SeekMedical->Report

Caption: Emergency response plan for chemical exposure.

Exposure Type Immediate First Aid
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing[3][8]. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids[5][8][13]. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[8].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[8].
Spill For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department[11][14].

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Solid Waste:

    • Unused or expired this compound powder should be disposed of as chemical waste according to your institution's guidelines.

    • Contaminated solid waste, such as weigh boats, gloves, and paper towels, should be placed in a clearly labeled, sealed container for chemical waste disposal[4][9].

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain[1].

    • The waste container should be kept closed when not in use and stored in a secondary containment bin.

  • Empty Containers:

    • Empty containers must be triple-rinsed with a suitable solvent.

    • The rinsate should be collected and disposed of as liquid chemical waste.

    • After rinsing, deface the label on the empty container and dispose of it in the regular trash or as directed by your institution's policies[1].

Consult your institution's environmental health and safety department for specific disposal procedures, as local regulations may vary[1].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-cyclopropyl-acetic acid
Reactant of Route 2
Amino-cyclopropyl-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.